Methyl thieno[3,2-C]pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl thieno[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAMRBSFJYFWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621967 | |
| Record name | Methyl thieno[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-07-4 | |
| Record name | Thieno[3,2-c]pyridine-2-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478149-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thieno[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl thieno[3,2-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl thieno[3,2-C]pyridine-2-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Potential of Methyl Thieno[3,2-c]pyridine-2-carboxylate
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct experimental literature on this specific molecule is limited, this document synthesizes available data from its core scaffold, isomeric analogs, and predictive models to offer a robust profile of its chemical properties, reactivity, and therapeutic potential.
Introduction: The Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine ring system is a "privileged scaffold" in medicinal chemistry. This fused bicyclic heteroaromatic structure, comprising an electron-rich thiophene ring and an electron-deficient pyridine ring, serves as the core for numerous biologically active compounds. Its significance is highlighted by its presence in established pharmaceuticals, most notably as a crucial intermediate in the synthesis of the antiplatelet drug Ticlopidine[1]. Derivatives of this scaffold are actively being explored for the treatment of inflammatory disorders and as potassium channel inhibitors[1][2][3].
This guide focuses specifically on the methyl ester derivative, this compound. By placing a versatile chemical handle (the methyl carboxylate group) on the thiophene ring, this molecule presents itself as a valuable building block for creating diverse chemical libraries and exploring new structure-activity relationships (SAR).
Molecular Structure and Physicochemical Properties
The foundational properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for the title compound is not available in public literature[4], we can compile its predicted properties and compare them with the known experimental data of its parent scaffold.
Properties of this compound
The following table summarizes key identifiers and computationally predicted properties for the target molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂S | [PubChem][4] |
| Molecular Weight | 193.22 g/mol | [PubChem][4] |
| InChIKey | HAAMRBSFJYFWFW-UHFFFAOYSA-N | [PubChem][4] |
| SMILES | COC(=O)C1=CC2=C(S1)C=CN=C2 | [PubChem][4] |
| Predicted XlogP | 2.1 | [PubChem][4] |
| Predicted Mass | Monoisotopic: 193.01974 Da | [PubChem][4] |
Properties of the Parent Scaffold: Thieno[3,2-c]pyridine
The unsubstituted core provides a baseline for physical characteristics.
| Property | Value | Source |
| CAS Number | 272-14-0 | [PubChem][5] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 255.1 ± 13.0 °C | [1] |
| Solubility | Moderately soluble in organic solvents | [6] |
The addition of the methyl carboxylate group to the scaffold is expected to increase the melting point and polarity compared to the parent heterocycle, while likely retaining good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Synthesis Strategies
Proposed Synthetic Workflow
A logical approach involves the construction of the thiophene ring onto a pre-functionalized pyridine precursor. This multi-step synthesis would ensure the correct placement of the carboxylate group at the 2-position of the final fused system.
Caption: Proposed synthetic workflow for the target compound.
Field-Proven Protocol: Synthesis of a Related Thieno[3,2-b]pyridine Analog
To provide a practical, validated methodology representative of this chemical class, the following protocol describes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a cornerstone reaction in modern medicinal chemistry for creating C-C bonds and is frequently used to elaborate thienopyridine scaffolds[7][8]. This specific example details the synthesis of various methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, which are structural isomers of our target's potential derivatives.
Reaction Scheme: Starting Material: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate Reagent: (Hetero)aryl boronic acid or boronate ester Conditions: Pd catalyst, base, solvent
Step-by-Step Methodology[7]:
-
Preparation: To a reaction vial, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.6 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (2-4 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., a 1:1 mixture of CH₂Cl₂ and aqueous Na₂CO₃ solution). The base is critical for activating the boronic acid.
-
Reaction: Seal the vial and heat the mixture with vigorous stirring for 3-5 hours. The reaction temperature will depend on the specific substrates but is often in the range of 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ether in petroleum ether) to yield the pure product.
This self-validating system, where progress is checked at step 4 and purity is confirmed at step 7, ensures the reliable synthesis of functionalized thienopyridine derivatives.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay between the electron-rich thiophene ring, the electron-deficient pyridine ring, and the electrophilic ester functional group.
-
Thiophene Ring Reactivity: The thiophene moiety is susceptible to electrophilic aromatic substitution (SₑAr) . The sulfur atom directs electrophiles to the adjacent α-positions (C2 and C3). Since the C2 position is already substituted, the C3 position is the most likely site for reactions like nitration, halogenation, or Friedel-Crafts acylation.
-
Pyridine Ring Reactivity: The nitrogen atom withdraws electron density from the pyridine ring, making it resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (SₙAr) , particularly at the C4 and C7 positions. This allows for the introduction of amine, alkoxy, or other nucleophilic groups.
-
Ester Group Reactivity: The methyl ester at C2 is a versatile handle for derivatization. It can undergo:
-
Hydrolysis: Treatment with acid or base yields the corresponding carboxylic acid, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid, which can be coupled with amines to form amides[9].
-
Amidation: Direct reaction with amines can form amides, a common functional group in pharmaceuticals.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol.
-
Caption: Predicted sites of chemical reactivity.
Applications in Drug Development
The thienopyridine scaffold is a cornerstone in modern drug discovery. The functionalization provided by the methyl carboxylate group on the thieno[3,2-c]pyridine core opens numerous avenues for therapeutic applications.
-
Antiplatelet Agents: The parent scaffold is a known precursor to Ticlopidine, which functions by inhibiting platelet aggregation[1][6]. This establishes a strong precedent for cardiovascular applications.
-
Anticancer Potential: While not studied for the [3,2-c] isomer, extensive research on the isomeric methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates has demonstrated significant antitumor activity, particularly against triple-negative breast cancer cell lines[7][8]. These findings strongly suggest that the carboxylate-functionalized thienopyridine motif is a promising pharmacophore for oncology research.
-
Neurological and Inflammatory Disorders: The broader thieno[3,2-c]pyridine class has been investigated for its potential as potassium channel inhibitors, which are targets for autoimmune diseases, and for activity in treating neurological disorders[2][3]. The ability to easily convert the ester to a wide array of amides and other functional groups makes it an ideal starting point for generating libraries to screen against these targets.
Conclusion
This compound represents a molecule of high potential for synthetic and medicinal chemists. While direct experimental characterization is sparse, a comprehensive analysis of its core scaffold, related isomers, and fundamental chemical principles reveals a versatile and valuable building block. Its predicted reactivity allows for strategic functionalization at multiple sites, and the known biological activities of the thienopyridine class strongly support its application in the discovery of novel therapeutics for cardiovascular, oncological, and immunological diseases. Further investigation into the synthesis and biological evaluation of this specific compound and its derivatives is highly warranted.
References
-
LookChem. (n.d.). Cas 272-14-0, thieno[3,2-c]pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67500, Thieno(3,2-c)pyridine. Retrieved from [Link]
-
Silva, B. R., Rebelo, R., Rodrigues, J. M., Xavier, C. P. R., Vasconcelos, M. H., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1594. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1594. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14254906, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H7NO2S). Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 16(1), 153. Retrieved from [Link]
- Google Patents. (2007). WO2007066127A2 - Thieno ( 3, 2-c) pyridine compounds.
Sources
- 1. Cas 272-14-0,thieno[3,2-c]pyridine | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. PubChemLite - this compound (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
- 5. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 7. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | C8H9NO2S | CID 14254906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of novel thieno[3,2-c]pyridine derivatives
An In-depth Technical Guide to the Synthesis of Novel Thieno[3,2-c]pyridine Derivatives
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials. Its unique electronic properties and structural rigidity make it a cornerstone in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core synthetic strategies for constructing and functionalizing this important bicyclic system. Moving beyond a simple recitation of procedures, this document elucidates the causal chemical principles behind key strategic decisions, offers detailed, field-proven experimental protocols, and grounds its claims in authoritative, peer-reviewed literature.
Strategic Overview: Deconstructing the Thieno[3,2-c]pyridine Core
From a retrosynthetic perspective, the thieno[3,2-c]pyridine core can be disconnected in several strategic ways, primarily revolving around which ring is formed last. This decision dictates the choice of starting materials and the overall synthetic sequence. This guide will focus on three primary, validated approaches that offer maximum flexibility and efficiency for generating molecular diversity.
-
Strategy A: Annulation of the Thiophene Ring. This approach begins with a pre-functionalized pyridine ring, onto which the thiophene ring is constructed. The Gewald reaction is a classic and powerful example of this strategy.
-
Strategy B: Annulation of the Pyridine Ring. Conversely, this strategy starts with a substituted thiophene precursor and builds the pyridine ring onto it. Key methodologies include the Pictet-Spengler and Gould-Jacobs reactions.
-
Strategy C: Post-Synthesis Modification of the Core. This involves the late-stage functionalization of a pre-formed thieno[3,2-c]pyridine nucleus, often through modern cross-coupling techniques to install diverse substituents.
The logical flow of these strategies is depicted below, illustrating the major disconnection points on the core scaffold.
Caption: Key retrosynthetic disconnections for the thieno[3,2-c]pyridine scaffold.
Strategy A: Building the Thiophene Ring via Gewald Annulation
The Gewald multicomponent reaction is a cornerstone of thiophene synthesis.[1] It facilitates the rapid assembly of highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. This strategy is particularly effective for producing 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which are common precursors to fully aromatized systems and are themselves biologically relevant.[2]
Mechanistic Insight
The reaction proceeds through a well-elucidated sequence:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the ketone (an N-substituted-4-piperidone in this case) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[1] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of a mild base, such as a secondary amine (morpholine or diethylamine), is critical to drive this condensation without promoting unwanted side reactions.
-
Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is attacked by the enolate of the nitrile, forming a thiolate intermediate.
-
Cyclization and Tautomerization: The thiolate then attacks the nitrile carbon, initiating an intramolecular cyclization. A subsequent tautomerization yields the stable 2-aminothiophene product.
Sources
The Multifaceted Biological Activities of the Thieno[3,2-c]pyridine Core: A Technical Guide for Drug Discovery Professionals
Abstract
The thieno[3,2-c]pyridine scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of thieno[3,2-c]pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By delving into the mechanisms of action, structure-activity relationships, and key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this promising chemical space. Through a synthesis of technical data and field-proven insights, this guide serves as a comprehensive resource for the rational design and development of novel therapeutics based on the versatile thieno[3,2-c]pyridine core.
Introduction: The Thieno[3,2-c]pyridine Scaffold - A Versatile Pharmacophore
The fusion of a thiophene ring with a pyridine ring gives rise to the thienopyridine isomers, with the thieno[3,2-c]pyridine core representing a particularly intriguing scaffold for drug discovery. Its structural rigidity, coupled with the electronic properties of the sulfur and nitrogen heteroatoms, provides a unique framework for molecular interactions with a variety of biological targets. This has led to the development of a wide array of derivatives with potent and selective activities across different therapeutic areas. This guide will systematically dissect the key biological activities associated with this remarkable core structure.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thieno[3,2-c]pyridine derivatives have demonstrated significant potential as anticancer agents by modulating various critical pathways involved in tumor growth and survival.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of thieno[3,2-c]pyridines are often attributed to their ability to inhibit key proteins that drive oncogenesis. Notable mechanisms include:
-
Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling. Derivatives of the isomeric thieno[2,3-d]pyrimidine scaffold have been shown to be potent inhibitors of enzymes like Phosphoinositide 3-kinase (PI3K), a key component of a signaling pathway frequently dysregulated in cancer. The thienopyrimidine core can act as a scaffold to present substituents that interact with the ATP-binding pocket of these kinases, leading to the downregulation of downstream proliferative and survival signals.
-
Heat Shock Protein 90 (Hsp90) Inhibition: Certain thieno[2,3-c]pyridine derivatives have been identified as inhibitors of Hsp90.[1] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a multitude of oncoproteins. By inhibiting Hsp90, these compounds trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis. For instance, some derivatives have been shown to induce G2 phase arrest in the cell cycle.[1]
-
Smoothened (Smo) Antagonism: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Tetrahydrothieno[3,2-c]pyridine derivatives have been designed as antagonists of the Smoothened (Smo) receptor, a key transducer of the Hh signal, thereby blocking this oncogenic pathway.[2]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of thieno[3,2-c]pyridine derivatives is highly dependent on the nature and position of their substituents. Key SAR observations include:
-
Substitution on the Pyridine Ring: Modifications at this position can significantly impact kinase inhibitory activity and cellular potency. For example, in a series of thieno[2,3-c]pyridine derivatives, a thiomorpholine substituent was found to be crucial for potent Hsp90 inhibition and anticancer activity.[3]
-
Groups on the Thiophene Ring: Alterations to the thiophene ring can influence both the potency and selectivity of the compounds.
-
Overall Lipophilicity: The lipophilicity of the molecule, often modulated by various substituents, plays a critical role in its ability to penetrate cell membranes and reach its intracellular target.
Quantitative Data: Anticancer Potency of Thieno[2,3-c]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of representative thieno[2,3-c]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6i | HSC3 | Head and Neck | 10.8 | [4][5] |
| T47D | Breast | 11.7 | [4][5] | |
| RKO | Colorectal | 12.4 | [4][5] | |
| MCF7 | Breast | 16.4 | [4] | |
| 6a | HSC3 | Head and Neck | 14.5 | [4] |
| RKO | Colorectal | 24.4 | [4] | |
| Compound 7 | HepG-2 | Hepatocellular Carcinoma | 3.67 | [6] |
| Compound 11d | MCF-7 | Breast | 5.95 | [7] |
| HCT-116 | Colon | 6.09 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram of MTT Assay Workflow:
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thieno[3,2-c]pyridine derivatives have shown promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[1][8][9]
Mechanism of Action: Disrupting Microbial Viability
While the exact mechanisms of action for many antimicrobial thieno[3,2-c]pyridines are still under investigation, several potential targets have been proposed:
-
Enzyme Inhibition: Thienopyrimidine derivatives, which are structurally related, have been suggested to inhibit bacterial enzymes essential for survival, such as DNA gyrase.
-
Cell Wall/Membrane Disruption: The lipophilic nature of some derivatives may allow them to intercalate into and disrupt the integrity of the bacterial cell membrane, leading to cell death.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of thieno[3,2-c]pyridine derivatives is significantly influenced by their substitution patterns:
-
Hydrazone Moiety: The incorporation of a hydrazide-hydrazone moiety has been shown to be a key pharmacophore for antibacterial activity in some thieno[3,2-c]pyridine derivatives.[1]
-
Substituents on Aromatic Rings: The presence of electron-withdrawing or electron-donating groups on appended aromatic rings can modulate the antimicrobial potency. For example, derivatives with a 4-sulfonamide (SO₂Me) or a 4-hydroxyl (OH) group have exhibited excellent antibacterial activity.[1] Conversely, certain electron-withdrawing groups have been shown to reduce efficacy.[8]
Quantitative Data: Antimicrobial Potency of Thieno[3,2-c]pyridine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative thieno[3,2-c]pyridine and related derivatives against various microbial strains.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 9i (R = 4-SO₂Me) | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | |
| Compound 9f (R = 4-OH) | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | |
| Thieno[2,3-d]pyrimidinedione 1 | Staphylococcus aureus (MRSA) | 2-16 | [9] |
| Thieno[2,3-d]pyrimidinedione 2 | Staphylococcus aureus (VRSA) | 2-16 | [9] |
| Thienopyridine 12a | Bacillus mycoides | <0.0048 | [10] |
| Candida albicans | <0.0048 | [10] | |
| Thienopyridine 15 | Bacillus mycoides | 0.0098 | [10] |
Note: Specific MIC values were not always provided in the summarized sources, but the compounds were noted for their significant activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the thieno[3,2-c]pyridine derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Diagram of Broth Microdilution Workflow:
Neuroprotective and Antipsychotic Potential: Modulating CNS Targets
The thieno[3,2-c]pyridine scaffold has also shown promise in the realm of central nervous system (CNS) disorders, with derivatives exhibiting potential as antipsychotic and neuroprotective agents.
Mechanism of Action: Interacting with Key Neuroreceptors
The antipsychotic potential of thieno[3,2-c]pyridine derivatives is linked to their ability to modulate the activity of key neurotransmitter receptors:
-
Serotonin (5-HT) and Dopamine (D2) Receptor Binding: Arylpiperazine derivatives of thieno[3,2-c]pyridine have shown potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at the dopamine D2 receptor. [11]This receptor binding profile is characteristic of some atypical antipsychotic drugs.
-
Modulation of Dopaminergic Neurons: Electrophysiological studies have indicated that these compounds can have distinct effects on dopamine neurons, suggesting a complex mechanism of action within the CNS. [11]
Structure-Activity Relationship (SAR) Insights
The affinity of these compounds for neuroreceptors is influenced by their structural features:
-
Arylpiperazine Moiety: The presence of an arylpiperazine group connected to the thieno[3,2-c]pyridine core via a linker is a common structural motif for compounds with antipsychotic-like activity. [11]* Linker Length: The length of the chain connecting the core to the arylpiperazine group can influence receptor binding affinity.
Quantitative Data: Receptor Binding Affinities
The following table presents the receptor binding affinities (Ki values) of a representative thieno[3,2-c]pyridine derivative.
| Compound | Receptor | Ki (nM) | Reference |
| Representative Thieno[3,2-c]pyridine Derivative | 5-HT1A | Potent Affinity | [11] |
| 5-HT2A | Potent Affinity | [11] | |
| Dopamine D2 | Weak Affinity | [11] |
Note: Specific Ki values were not provided in the abstract, but the relative affinities were described.
Experimental Approach: In Vivo Models for Antipsychotic Activity
Several in vivo models are used to assess the potential antipsychotic activity of novel compounds. These models often rely on inducing behaviors in rodents that are analogous to the symptoms of psychosis.
Common In Vivo Models:
-
Amphetamine-Induced Hyperlocomotion: This model is based on the dopamine hypothesis of psychosis. Amphetamine increases dopamine levels, leading to increased locomotor activity in rodents. Potential antipsychotics are evaluated for their ability to attenuate this hyperactivity. [12]* Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus to inhibit the startle response to a strong stimulus. Antipsychotic drugs can restore deficits in PPI.
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to disrupt a learned avoidance behavior, a characteristic of many clinically effective antipsychotics.
Diagram of In Vivo Antipsychotic Screening Funnel:
Conclusion and Future Directions
The thieno[3,2-c]pyridine core structure represents a highly versatile and promising scaffold in the landscape of modern drug discovery. The diverse range of biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscores its potential for the development of novel therapeutics for a multitude of diseases.
The insights into the structure-activity relationships presented in this guide provide a rational basis for the design of more potent and selective derivatives. The detailed experimental protocols offer a practical framework for the evaluation of these compounds in a research and development setting.
Future research in this area should continue to focus on:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by thieno[3,2-c]pyridine derivatives will be crucial for their optimization.
-
Expansion of SAR Studies: Systematic exploration of the chemical space around the thieno[3,2-c]pyridine core will likely lead to the discovery of compounds with improved efficacy and safety profiles.
-
In Vivo Validation: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their pharmacokinetic properties, in vivo efficacy, and potential toxicity.
By leveraging the knowledge base outlined in this technical guide, the scientific community is well-positioned to unlock the full therapeutic potential of the thieno[3,2-c]pyridine scaffold and translate these promising findings into innovative medicines that address unmet medical needs.
References
-
Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., ... & Temple, D. L. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of medicinal chemistry, 32(6), 1147-1156. [Link]
-
Dave, R. S., & Patel, H. V. (2024). Synthesis and antimicrobial study of thieno pyridine derivatives. World Journal of Pharmaceutical Research, 13(12), 1337-1346. [Link]
-
Rao, N. S. L., Rao, M. V. B., & Prasad, K. R. S. (2017). Synthesis and antibacterial activity of benzohydrazide derivatives linking thieno [3, 2-c] pyridine nucleus. World Journal of Pharmaceutical Research, 6(14), 1135-1145. [Link]
-
Abdel-Gawad, H., El-Gazzar, A. R. B. A., & El-Enany, M. M. (2012). Thieno [2, 3-d] pyrimidinedione derivatives as antibacterial agents. Molecules, 17(8), 9581-9593. [Link]
-
Geyer, M. A., & Ellenbroek, B. (2003). Animal models of schizophrenia. Current protocols in pharmacology, 24(1), 5-8. [Link]
-
Al-Otaibi, J. S., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2021). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno [2, 3-c] pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 14(11), 1149. [Link]
-
Li, W., Zhang, L., An, T., Wang, Y., Zhang, J., Li, X., ... & Geng, M. (2015). Design, synthesis and evaluation of novel tetrahydrothieno [3, 2-c] pyridine derivatives as potent smoothened antagonists. MedChemComm, 6(7), 1351-1360. [Link]
-
Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. [Link]
-
VBSP University. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. [Link]
-
Markotić, A., Pervan, M., Marijan, S., Čikeš Čulić, V., Meić, L., Radan, M., ... & Reynisson, J. (2021). Novel Thieno [2, 3-b] pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International journal of molecular sciences, 22(23), 12797. [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]
-
Al-Jaidi, B., Abdel-Jalil, R. J., Voigt, W., Al-Nabulsi, A. A., Al-Hiari, Y. M., Al-Qirim, T., & Shattat, G. F. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno [2, 3-c] pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 15(2), 233. [Link]
-
Al-Jaidi, B., Abdel-Jalil, R. J., Voigt, W., Al-Nabulsi, A. A., Al-Hiari, Y. M., Al-Qirim, T., & Shattat, G. F. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno [2, 3-c] pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 15(2), 233. [Link]
-
Sroor, F. M., Younis, O. Y., El-Sayed, W. M., & Abdel-Aziz, S. A. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1301, 137351. [Link]
-
Elansary, A. K., Moneer, A. A., Kadry, H. H., & Gedawy, E. M. (2012). Synthesis and anticancer activity of some novel fused pyridine ring system. Archives of pharmacal research, 35(11), 1909-1917. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]
-
International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]
-
Hulička, J., Pytlík, J., & Valjent, O. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International journal of molecular sciences, 23(8), 4410. [Link]
-
Hassan, A. Y., Sarg, M. T., & El‐Sebaey, S. A. (2019). Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno [2, 3‐b] pyridine. Journal of heterocyclic chemistry, 56(8), 2271-2286. [Link]
-
Markotić, A., Pervan, M., Marijan, S., Čikeš Čulić, V., Meić, L., Radan, M., ... & Reynisson, J. (2021). Novel Thieno [2, 3-b] pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International journal of molecular sciences, 22(23), 12797. [Link]
-
Vaskevych, A., Zvarych, V., Vaskevych, R., Tasso, B., & Pilyo, S. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO [2, 3-D] PYRIMIDINE-4-CARBOXYLIC ACID Se. Věda a technologie, 22(5). [Link]
-
Berteina-Raboin, S., Da-Nascimento, S., Toudic, J., Marhadour, S., & Le-Borgne, M. (2007). Synthesis and receptor binding of new thieno [2, 3-d]-pyrimidines as selective ligands of 5-HT (3) receptors. Bioorganic & medicinal chemistry, 15(19), 6349-6357. [Link]
-
ResearchGate. (n.d.). Correlation coefficient (R 2) between IC 50 values in three cell lines. [Link]
-
Hassan, A. Y., Sarg, M. T., & El‐Sebaey, S. A. (2021). Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno [2, 3‐b] pyridine: Part 2. Journal of Heterocyclic Chemistry, 58(1), 177-191. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). Thieno [2, 3-d] pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & medicinal chemistry, 27(9), 1749-1767. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2018). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 23(12), 3103. [Link]
-
Semantic Scholar. (n.d.). Natural Product-Inspired Dopamine Receptor Ligands. [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
AdooQ BioScience. (n.d.). Dopamine Receptors inhibitors. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Thieno[3,2-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents. A profound understanding of the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and guiding rational drug design. This technical guide provides a comprehensive overview of the principles and practices involved in the crystal structure analysis of thieno[3,2-c]pyridine compounds, from single crystal growth to the final interpretation of the crystallographic data. It is designed to serve as a practical resource for researchers in medicinal chemistry and materials science, offering both theoretical grounding and actionable protocols.
Introduction: The Significance of Crystal Structure in Thieno[3,2-c]pyridine Research
Thieno[3,2-c]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this scaffold have been investigated for their potential as antiplatelet agents, anticancer therapeutics, and antipsychotics.[1][2] The therapeutic efficacy and developability of these compounds are intrinsically linked to their molecular structure and the intermolecular interactions they form in the solid state.
Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides the most definitive insight into the three-dimensional architecture of a molecule. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the thieno[3,2-c]pyridine core and its substituents. Furthermore, it elucidates the intricate network of non-covalent interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing.[3] This information is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to inform the design of more potent and selective analogues.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
-
Intellectual Property: Providing definitive structural data for patent applications.
-
Computational Modeling: Validating and refining computational models used for virtual screening and lead optimization.
This guide will navigate the reader through the essential stages of crystal structure analysis, with a specific focus on the practical considerations for thieno[3,2-c]pyridine compounds.
The Journey from Powder to Structure: An Experimental Workflow
The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The following diagram illustrates the typical workflow for the crystal structure analysis of a novel thieno[3,2-c]pyridine derivative.
The Art of Crystallization: Obtaining High-Quality Single Crystals
The adage "garbage in, garbage out" is particularly pertinent to crystallography. The quality of the diffraction data is directly dependent on the quality of the single crystal. Therefore, the crystallization process is often the most challenging and critical step. Thieno[3,2-c]pyridine compounds, like many organic molecules, can be crystallized using various techniques. The choice of method and solvent is crucial and often requires empirical screening.
Foundational Principles of Crystallization
Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or gas. For small organic molecules, solution-based crystallization is the most common approach. The fundamental principle is to create a supersaturated solution from which the solute molecules can slowly and orderly deposit onto a growing crystal lattice.
Common Crystallization Techniques
Several techniques can be employed to achieve supersaturation and promote crystal growth[4][5]:
-
Slow Evaporation: This is the simplest method, where a near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the solute concentration.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization.
Solvent Selection for Thieno[3,2-c]pyridine Compounds
The choice of solvent is critical for successful crystallization. A suitable solvent should exhibit moderate solubility for the thieno[3,2-c]pyridine derivative, meaning the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for the crystallization of heterocyclic compounds include[6]:
| Solvent Class | Examples | Properties and Considerations |
| Protic Solvents | Ethanol, Methanol, Isopropanol | Can form hydrogen bonds with the solute, which can either promote or hinder crystallization depending on the specific interactions. Ethanol is a commonly used solvent for recrystallizing thieno[2,3-c]pyridine derivatives.[7] |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF) | Can dissolve a wide range of polar and non-polar compounds. Acetone in combination with n-hexane is a frequently used solvent system.[6] |
| Aprotic Non-polar | Hexane, Toluene, Dichloromethane (DCM) | Often used as anti-solvents in vapor and liquid diffusion methods. Toluene can sometimes co-crystallize and fill voids in the crystal lattice.[8] |
| Mixed Solvents | DCM/Hexane, Ethanol/Water, DMF/Methanol | Using a mixture of a "good" solvent and a "poor" solvent provides fine control over the solubility and can be highly effective in producing high-quality crystals. A DMF/Methanol mixture has been successfully used for crystallizing thieno[2,3-d]pyrimidine derivatives.[9] |
Expert Insight: For thieno[3,2-c]pyridine derivatives, which often possess a degree of aromaticity and potential for hydrogen bonding, a systematic screening of solvents from different classes is recommended. Start with common solvents like ethanol, acetone, and dichloromethane. If initial attempts yield amorphous solids or oils, employing mixed solvent systems or vapor diffusion with a non-polar anti-solvent like hexane can be fruitful.
Step-by-Step Protocol: Vapor Diffusion Crystallization
-
Preparation: Dissolve 5-10 mg of the purified thieno[3,2-c]pyridine compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) in a small, narrow vial (e.g., a 2 mL glass vial).
-
Setup: Place the small vial inside a larger jar or beaker containing a layer of a "poor" or "anti-solvent" (e.g., hexane or diethyl ether). The level of the anti-solvent should be below the opening of the inner vial.
-
Sealing: Seal the outer container tightly to create a closed system.
-
Incubation: Leave the setup undisturbed in a location with a stable temperature and free from vibrations.
-
Observation: Monitor the vial for crystal growth over several days to weeks. High-quality crystals often appear as clear, well-defined polyhedra.
X-ray Diffraction: Illuminating the Crystal Lattice
Once suitable single crystals are obtained, the next step is to subject them to X-ray diffraction analysis. This technique involves irradiating the crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal.
Data Collection
A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray beam of a diffractometer. The data collection process involves rotating the crystal and collecting a series of diffraction images at different orientations. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that can collect a complete dataset in a matter of hours.[10]
Key Data Collection Parameters:
-
X-ray Source: Commonly used sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. For organic crystals, Cu Kα radiation can provide stronger diffraction.[11]
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to a more precise structure and reduces radiation damage to the crystal.
-
Exposure Time and Frame Width: These parameters are optimized to ensure good signal-to-noise ratio without overloading the detector.
Data Processing
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This is typically done using specialized software that integrates the diffraction spots and applies various corrections for factors such as absorption and crystal decay.
From Diffraction Pattern to Molecular Structure: Solution and Refinement
The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.
Structure Solution
The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Structure solution methods are computational techniques used to determine these missing phases. For small molecules like thieno[3,2-c]pyridines, direct methods are highly effective. These methods use statistical relationships between the intensities of the reflections to derive the initial phases. The SHELXS and SHELXT programs are widely used for this purpose.[12][13]
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The SHELXL program is the gold standard for the refinement of small-molecule crystal structures.[14]
Key Refinement Parameters:
-
R-factors (R1 and wR2): These are agreement indices that quantify the goodness-of-fit between the crystallographic model and the experimental data. Lower R-factors generally indicate a better refinement.
-
Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a well-refined structure.
-
Residual Electron Density: The difference Fourier map should be relatively flat, with no significant positive or negative peaks, indicating that all atoms have been correctly located.
Interpreting the Crystal Structure of Thieno[3,2-c]pyridine Compounds
The final refined crystal structure provides a wealth of information. The following aspects are particularly important for drug development professionals:
Molecular Conformation
The crystal structure reveals the preferred conformation of the thieno[3,2-c]pyridine molecule in the solid state. This includes the planarity of the fused ring system and the orientation of any substituents. This information is invaluable for understanding how the molecule might interact with its biological target.
Intermolecular Interactions
The crystal packing is stabilized by a network of intermolecular interactions. For thieno[3,2-c]pyridine derivatives, the following are of particular interest:
-
Hydrogen Bonds: The presence of hydrogen bond donors (e.g., -NH, -OH) and acceptors (e.g., pyridine nitrogen, carbonyl oxygen) can lead to the formation of strong hydrogen bonds, which significantly influence the crystal packing and physical properties.
-
π-π Stacking: The aromatic nature of the thieno[3,2-c]pyridine core allows for π-π stacking interactions between adjacent molecules. These interactions can play a crucial role in the stability of the crystal lattice.[3]
-
van der Waals Interactions: These are weaker, non-specific interactions that contribute to the overall packing efficiency.
Crystallographic Databases
The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[15] It is standard practice to deposit the results of a crystal structure determination in the CSD, where they are assigned a unique deposition number. This ensures the data is publicly available and can be accessed by other researchers.
Conclusion and Future Perspectives
The crystal structure analysis of thieno[3,2-c]pyridine compounds is an indispensable tool in modern drug discovery and development. It provides a detailed atomic-level understanding of these important molecules, which is essential for rational drug design and the optimization of their pharmaceutical properties. As synthetic methodologies for thieno[3,2-c]pyridines continue to evolve, leading to an increasing number of novel derivatives, the application of the crystallographic techniques outlined in this guide will be crucial for unlocking their full therapeutic potential. The integration of high-throughput crystallization screening and advances in X-ray diffraction technology will further accelerate the process of structure-based drug design for this versatile class of compounds.
References
-
Crystallisation Techniques. (2006, January 8). Retrieved from [Link]
-
Guide for crystallization. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
How to Grow Crystals. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
The SHELX package. MIT OpenCourseWare. Retrieved from [Link]
- Method of preparing thieno[3,2-c]pyridine derivatives and intermediates used therein. (2007). Google Patents.
-
Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]
-
ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube. Retrieved from [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2021). PMC. Retrieved from [Link]
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (1976). Google Patents.
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 836. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1369-1387. Retrieved from [Link]
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. (1993). Journal of Chemical Technology & Biotechnology, 56(1), 15-19. Retrieved from [Link]
-
Thieno(3,2-c)pyridine. PubChem. Retrieved from [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1989). Journal of Medicinal Chemistry, 32(6), 1147-1156. Retrieved from [Link]
-
Insight into crystal structures and identification of potential styrylthieno[2,3-b]pyridine-2-carboxamidederivatives against COVID-19 Mpro through structure-guided modeling and simulation approach. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8702. Retrieved from [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2024). Pharmaceuticals, 17(2), 153. Retrieved from [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules, 27(3), 836. Retrieved from [Link]
-
X-ray Data Collection Course. Macromolecular Crystallography Core Facility. Retrieved from [Link]
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2018). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 411-425. Retrieved from [Link]
-
Cas 272-14-0,thieno[3,2-c]pyridine. LookChem. Retrieved from [Link]
-
Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. (2022). Molecules, 27(19), 6296. Retrieved from [Link]
-
Chemical structures of thieno[3,2- c ]pyridine based Ir complexes in this paper. (2012). ResearchGate. Retrieved from [Link]
-
Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. (2022). Research Square. Retrieved from [Link]
-
Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3474. Retrieved from [Link]
Sources
- 1. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. unifr.ch [unifr.ch]
- 9. mdpi.com [mdpi.com]
- 10. X-ray Data Collection Course [mol-xray.princeton.edu]
- 11. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. youtube.com [youtube.com]
- 14. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 15. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
An In-Depth Technical Guide to the In Silico Modeling of Methyl thieno[3,2-c]pyridine-2-carboxylate Interactions
Foreword
The thienopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise against a range of biological targets, including kinases, G-protein coupled receptors, and heat shock proteins.[1][2][3] Methyl thieno[3,2-c]pyridine-2-carboxylate represents a core structure within this class, and understanding its potential interactions with protein targets is paramount for rational drug design and lead optimization. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies employed to predict, simulate, and analyze the binding of this small molecule to a relevant biological target.
For the purpose of this guide, we will use PIM-1 kinase as a representative biological target. This choice is informed by published studies demonstrating the potent inhibitory activity of thienopyridine derivatives against this particular kinase, making it a plausible and illustrative subject for our computational investigation.[1] We will proceed through a logical workflow, from initial target and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations, offering both the "how" and the "why" at each stage.
Foundational Principles: Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is arguably the most critical, as errors introduced here will propagate through the entire simulation cascade.
Ligand Preparation: Characterizing this compound
The first step is to generate a high-quality 3D conformation of the ligand. This can be achieved using various cheminformatics toolkits. The process involves more than simply generating a 3D structure; it requires assigning correct protonation states and generating a low-energy conformer.
Step-by-Step Ligand Preparation Protocol:
-
2D Structure Generation: Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Use a computational chemistry software package (e.g., Schrödinger's LigPrep, MOE) to convert the 2D structure to a 3D conformation.
-
Protonation State and Tautomer Generation: At a physiological pH of 7.4, determine the most likely protonation states. For this molecule, the pyridine nitrogen is the most likely site of protonation. Software can enumerate possible states.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., OPLS, MMFF94). This step relieves any steric clashes and finds a local energy minimum conformation.
Target Preparation: Preparing PIM-1 Kinase for Docking
We will use a crystal structure of PIM-1 kinase from the Protein Data Bank (PDB). The selection of an appropriate PDB entry is crucial; ideally, one with high resolution and a co-crystallized ligand that can help define the binding site.
Step-by-Step Target Preparation Protocol:
-
PDB Structure Selection: Download a suitable crystal structure of PIM-1 kinase from the RCSB PDB database (e.g., PDB ID: 6BUI).
-
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[4] Water molecules can be added back later in a more controlled manner during molecular dynamics.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, which are typically absent in crystal structures. This should be done considering the local environment and predicted pKa values of the amino acid residues.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relax any strain introduced during the preparation process. The restraints are typically applied to the heavy atoms to prevent significant deviation from the crystal structure.
Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] It is a rapid and effective method for virtual screening and for generating plausible binding hypotheses.[4]
The Rationale Behind Docking
The goal of docking is to sample a large number of possible conformations of the ligand within the binding site of the protein and to score these conformations based on a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating stronger binding.[5]
Experimental Workflow for Molecular Docking:
Caption: Molecular Docking Workflow.
Step-by-Step Molecular Docking Protocol:
-
Binding Site Definition: Define the binding site on the PIM-1 kinase. This is typically done by creating a grid box centered on the location of the co-crystallized ligand in the original PDB structure.
-
Docking Execution: Run the docking simulation using a program like Glide (Schrödinger) or AutoDock Vina. The software will systematically search for the best binding poses of the ligand within the defined grid.
-
Pose Analysis: Analyze the top-scoring docking poses. This involves visualizing the ligand-protein complex and identifying key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.
Interpreting Docking Results
The output of a docking simulation is a set of binding poses and their corresponding scores. It is important to remember that these scores are estimations of binding affinity and should be interpreted with caution.
| Metric | Description | Typical Value Range |
| Docking Score | A measure of the predicted binding affinity. | -5 to -15 kcal/mol (for potent binders) |
| Ligand Efficiency | Docking score normalized by the number of heavy atoms. | > 0.3 is generally considered good |
Molecular Dynamics Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[6] This is crucial for assessing the stability of the binding pose and for understanding the conformational changes that may occur upon ligand binding.[7]
The Value of Dynamic Simulation
MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the complex's movements. This allows for a more realistic representation of the biological system, including the explicit treatment of solvent and the flexibility of both the protein and the ligand.[6]
Experimental Workflow for Molecular Dynamics:
Caption: Molecular Dynamics Simulation Workflow.
Step-by-Step Molecular Dynamics Protocol:
-
System Building: Start with the best-scoring pose from molecular docking. Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove any steric clashes. Then, gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of the protein residues.
Binding Free Energy Calculations: Towards Quantitative Predictions
While docking scores provide a rough estimate of binding affinity, more rigorous methods are needed for quantitative predictions. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for calculating the free energy of binding from MD simulation trajectories.[8][9]
The MM/PBSA and MM/GBSA Approaches
These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model.[10] The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.[11]
Binding Free Energy Calculation Protocol:
-
Trajectory Extraction: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy.
-
Averaging: Average the calculated energies over all the snapshots to obtain the final binding free energy.
| Energy Component | Description | Contribution to Binding |
| ΔE_MM | Change in molecular mechanics energy (van der Waals + electrostatic). | Favorable |
| ΔG_solv | Change in solvation free energy. | Typically Unfavorable |
| -TΔS | Change in conformational entropy upon binding. | Unfavorable |
Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling is a powerful technique for identifying the essential structural features required for a molecule's biological activity.[12] A pharmacophore model is an abstract representation of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement.[13][14]
Ligand-Based vs. Structure-Based Pharmacophore Modeling
There are two main approaches to pharmacophore modeling:
-
Ligand-Based: This approach is used when the 3D structure of the target is unknown. A pharmacophore model is generated by aligning a set of known active molecules and identifying their common chemical features.[15]
-
Structure-Based: When the 3D structure of the protein-ligand complex is available (e.g., from our docking or MD simulations), a pharmacophore model can be generated based on the key interactions observed between the ligand and the protein.[15]
Structure-Based Pharmacophore Generation Workflow:
Caption: Structure-Based Pharmacophore Modeling Workflow.
Conclusion
This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a plausible biological target, PIM-1 kinase. By following this structured approach, researchers can gain valuable insights into the potential binding modes, stability, and key chemical features required for activity. These computational predictions provide a strong foundation for guiding further experimental work, such as chemical synthesis and biological testing, ultimately accelerating the drug discovery and development process.
References
- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762.
- (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advanced Pharmacology, 103, 139-162.
- PatSnap. (2025, May 21). What is pharmacophore modeling and its applications?
- Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(4), 317-329.
- Chen, F., Sun, H., & Pan, P. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508.
- Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.
- Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations.
- Creative Biostructure. (n.d.). Pharmacophore Modeling.
- Peng's Lab. (n.d.).
- BenchChem. (2025).
- (2025). Pharmacophore modeling in drug design. Advanced Pharmacology, 103, 313-324.
- Guest, E. E. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
- Simlab. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click [Video]. YouTube.
- Walsh Medical Media. (n.d.).
- (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
- Barker, D., Pilkington, L. I., Haverkate, N., Leung, E., & Reynisson, J. (2019).
- ResearchGate. (2019).
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Priya, A., et al. (2025). Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery. Journal of Current Pharma Research, 21(8), 1-10.
- MolSoft LLC. (2024, October 15).
- Biotecnika. (2024, September 23). A Beginner's Guide to Molecular Docking!
- Science Addicted. (2020, August 23). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction [Video]. YouTube.
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
- ResearchGate. (n.d.).
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b]pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3277-3289.
- MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
- BenchChem. (2025).
- (2022). Insight into crystal structures and identification of potential styrylthieno[2,3-b]pyridine-2-carboxamidederivatives against COVID-19 Mpro through structure-guided modeling and simulation approach. Journal of Biomolecular Structure and Dynamics.
- Google Patents. (n.d.). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
- National Institutes of Health. (2025).
- BenchChem. (n.d.).
- ResearchGate. (2025).
- Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [ 3 , 2-c ] pyridine and thieno [ 2 , 3-c ] py.
- Lirias. (n.d.).
- ResearchGate. (n.d.). Synthesis of methyl 3-(hetero)
- PubChemLite. (n.d.).
- PubMed Central. (2025).
Sources
- 1. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. youtube.com [youtube.com]
- 6. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peng-lab.org [peng-lab.org]
- 10. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
An In-Depth Technical Guide to the Discovery and Synthesis of Methyl thieno[3,2-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of Methyl thieno[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore the strategic synthesis, beginning with the construction of the core thieno[3,2-c]pyridine scaffold and culminating in the target molecule. This document is intended to serve as a technical resource, offering not just procedural steps but also the underlying chemical principles and strategic considerations.
The Significance of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine core is a privileged scaffold in drug discovery, recognized as a key structural component in a variety of biologically active compounds.[1] Its rigid, planar structure and the presence of both sulfur and nitrogen heteroatoms provide unique opportunities for molecular interactions with biological targets.[1] This scaffold is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2][3][4] Derivatives of thieno[3,2-c]pyridine have shown potential as inhibitors of Aurora-kinases, VEGFR, and PDGFR, among others.[3] Furthermore, this heterocyclic system has been investigated for its potential in treating neurological disorders and has applications in agricultural chemistry.[1][5] The exploration of novel synthetic routes to functionalized thieno[3,2-c]pyridines, such as the title compound, is therefore a critical endeavor in the advancement of therapeutic agents.
Strategic Approach to Synthesis
-
Construction of a key intermediate: A substituted 2-aminothiophene-3-carboxylate will be synthesized via the Gewald reaction. This multicomponent reaction is a robust and versatile method for the preparation of highly functionalized thiophenes.[6][7]
-
Annulation of the pyridine ring: The pre-formed aminothiophene will then undergo a cyclization reaction with a suitable 1,3-dicarbonyl compound to construct the fused pyridine ring, yielding the thieno[3,2-c]pyridone core. Subsequent functional group manipulation will afford the target molecule.
This approach allows for the controlled introduction of the required functionalities at the desired positions of the heterocyclic system.
Detailed Synthetic Protocols
Stage 1: Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Intermediate 1)
The initial step involves the synthesis of a suitable 2-aminothiophene derivative using the Gewald reaction. This reaction brings together a ketone, an activated nitrile, and elemental sulfur in the presence of a base to form the thiophene ring.[6][7]
Experimental Protocol:
-
Step 1: Knoevenagel Condensation. To a solution of N-carbethoxy-4-piperidone (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, a catalytic amount of piperidine is added. The mixture is stirred at room temperature for 2 hours to facilitate the Knoevenagel condensation.
-
Step 2: Thiophene Ring Formation. To the reaction mixture, elemental sulfur (1.1 equivalents) is added, followed by the dropwise addition of diethylamine (2 equivalents). The reaction is then heated to 50-60°C and stirred for 4-6 hours.
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be purified by recrystallization from ethanol to yield Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
Causality of Experimental Choices:
-
N-carbethoxy-4-piperidone: The carbethoxy protecting group on the piperidone nitrogen is crucial to prevent unwanted side reactions and to direct the cyclization in the subsequent step.
-
Methyl cyanoacetate: This reactant provides the carbon atoms for positions 2 and 3 of the thiophene ring, as well as the carboxylate functionality.
-
Piperidine and Diethylamine: These basic catalysts are essential for promoting the condensation and cyclization steps of the Gewald reaction.[6]
Stage 2: Synthesis of Methyl 4-hydroxythieno[3,2-c]pyridine-2-carboxylate (Intermediate 2)
The second stage involves the construction of the pyridine ring through the cyclization of the aminothiophene intermediate with a β-ketoester.
Experimental Protocol:
-
Step 1: Condensation and Cyclization. Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Intermediate 1) (1 equivalent) and ethyl acetoacetate (1.2 equivalents) are dissolved in diphenyl ether. The mixture is heated to reflux (approximately 250°C) for 2-3 hours.
-
Step 2: Work-up and Purification. The reaction mixture is cooled to room temperature, and petroleum ether is added to precipitate the product. The solid is collected by filtration, washed with petroleum ether, and dried. The crude product is then purified by column chromatography on silica gel to afford Methyl 4-hydroxythieno[3,2-c]pyridine-2-carboxylate.
Causality of Experimental Choices:
-
Ethyl acetoacetate: This 1,3-dicarbonyl compound provides the necessary carbon framework to form the six-membered pyridine ring upon condensation with the amino group of the thiophene intermediate.
-
Diphenyl ether: This high-boiling solvent is used to achieve the high temperatures required for the condensation and subsequent cyclodehydration to form the pyridone ring.
Stage 3: Synthesis of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate (Intermediate 3)
The hydroxyl group of the pyridone is converted to a chloro group, a more versatile handle for further functionalization if needed, and a key step towards the final product.
Experimental Protocol:
-
Step 1: Chlorination. Methyl 4-hydroxythieno[3,2-c]pyridine-2-carboxylate (Intermediate 2) (1 equivalent) is suspended in phosphorus oxychloride (POCl₃) (5-10 equivalents). The mixture is heated to reflux for 3-4 hours.
-
Step 2: Work-up and Purification. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice. The aqueous solution is then neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to give Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate.
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a standard and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups.
Stage 4: Synthesis of this compound (Final Product)
The final step involves the reductive dehalogenation of the chloro-substituted intermediate.
Experimental Protocol:
-
Step 1: Dehalogenation. To a solution of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate (Intermediate 3) (1 equivalent) in ethanol, palladium on charcoal (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-8 hours.
-
Step 2: Work-up and Purification. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product, this compound.
Causality of Experimental Choices:
-
Palladium on charcoal and Hydrogen: This is a classic and highly effective catalytic system for the reductive dehalogenation of aryl and heteroaryl chlorides.
Visualization of the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Characterization Data
As this is a proposed synthesis, experimental characterization data for the final product is not available. However, based on the known spectroscopic data of related thieno[3,2-c]pyridine and thieno[3,2-b]pyridine derivatives, the following characteristics can be anticipated.[8]
| Property | Anticipated Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.1 (s, 1H, H-4), ~8.3 (d, 1H, H-7), ~7.8 (d, 1H, H-6), ~7.5 (s, 1H, H-3), ~4.0 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~163 (C=O), ~150 (C-7a), ~148 (C-4), ~145 (C-3a), ~130 (C-7), ~125 (C-2), ~120 (C-6), ~118 (C-3), ~53 (OCH₃) |
| Mass Spectrum (EI) | m/z (%): 193 (M⁺), 162 ([M-OCH₃]⁺), 134 ([M-COOCH₃]⁺) |
Note: The anticipated NMR chemical shifts are estimates based on data from related thienopyridine structures and should be confirmed experimentally.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This technical guide outlines a robust and logical synthetic strategy for the preparation of this compound. By leveraging the power of the Gewald reaction for the initial thiophene construction and a classical pyridine annulation, this pathway provides a clear roadmap for accessing this valuable heterocyclic compound. The insights into the causality of experimental choices and the detailed protocols are intended to empower researchers in their synthetic endeavors. The thieno[3,2-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a solid understanding of its synthesis is paramount to unlocking its full potential.
References
- Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte, 1966, 99(1), 94-100.
-
Thieno[3,2-c]pyridine. Chem-Impex. [Link]
-
Tormyshev, V. M.; Rogozhnikova, O. Y.; Trukhin, D. V.; Mainagashev, I. Y. Aryl Alkyl Ketones in One-Pot Gewald Synthesis of 2-Aminothiophenes. ResearchGate. [Link]
-
Liang, Y., et al. Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. National Institutes of Health. [Link]
- Sibiryak, S. V., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010, (i), 209-246.
- Temple, C., et al. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 1990, 33(11), 3044-3050.
-
Gewald Reaction. Organic Chemistry Portal. [Link]
- Paruch, K., et al. Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
- Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer.
- Wang, T., et al. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010, (9), 1351-1354.
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
- Li, Y., et al. Efficient One-Pot Synthesis of Highly Substituted Thiophene Library from 1,3-Dicarbonyl Compounds. ACS Omega, 2018, 3(11), 15635-15644.
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Hantzsch pyridine synthesis. Grokipedia. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Paruch, K., et al. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]
- Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer.
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Gronowitz, S.; Sandberg, E. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]
-
Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. [Link]
- El-Sayed, M. A. A., et al. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 1184-1193.
- Bey, S., et al. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 2017, 22(11), 1898.
-
Botlik, B. B., et al. Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]
- Thieno ( 3 , 2-c) pyridine compounds.
-
Thieno(3,2-c)pyridine. PubChem. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Royal Society of Chemistry. [Link]
- Chen, Y.-C., et al. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 2022, 27(16), 5246.
-
Cyclization of 1,3-ynones and o-aminothiophenol a. ResearchGate. [Link]
-
Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. [Link]
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [Link]
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]
-
Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. [Link]
-
[[2-(4,5,6,7-TETRAHYDRO-THIENO-[3.2-C]-PYRIDIN-5-YL)-PHENYL]-METHYLENE]-PROPANE-DINITRILE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
NEW SYNTHESIS OF THIENO(3,2‐C)PYRIDINES. Sci-Hub. [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST WebBook. [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Archives. [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. PMC - NIH. [Link]
-
Thieno(3,2-c)pyridine, 4,5,6,7-tetrahydro-5-((4-hydroxyphenyl)methyl)-, monohydrochloride. PubChem. [Link]
-
13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2373662A2 - Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer - Google Patents [patents.google.com]
- 4. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Physical and chemical characteristics of Methyl thieno[3,2-C]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Heterocycle of Interest
The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, the thienopyridine core, a fusion of thiophene and pyridine rings, has emerged as a privileged structure in drug discovery. This guide delves into the specific physical and chemical characteristics of Methyl thieno[3,2-c]pyridine-2-carboxylate , a member of this promising class of compounds. While direct experimental data for this particular molecule is not extensively documented in publicly available literature, this paper synthesizes information from its parent heterocycle, related isomers, and established chemical principles to provide a comprehensive and scientifically grounded overview. Our objective is to equip researchers and drug development professionals with the foundational knowledge necessary to explore the potential of this and related compounds in their scientific endeavors.
Molecular Architecture and Physicochemical Properties
The foundational structure of this compound is the thieno[3,2-c]pyridine bicyclic system. This arrangement involves the fusion of a thiophene ring and a pyridine ring, sharing a carbon-carbon bond. The "3,2-c" designation specifies the points of fusion between the two heterocyclic components. The addition of a methyl carboxylate group at the 2-position of the thiophene ring completes the molecule of interest.
Caption: Chemical structure of this compound.
A summary of the key physicochemical properties for the parent compound, Thieno[3,2-c]pyridine, is provided below, offering a baseline for estimating the properties of its methyl ester derivative. The introduction of the methyl carboxylate group is expected to increase the molecular weight and polarity, which would likely lead to a higher melting and boiling point compared to the parent heterocycle.
| Property | Value (for Thieno[3,2-c]pyridine) | Predicted Impact on Methyl Ester Derivative |
| Molecular Formula | C₇H₅NS | C₉H₇NO₂S |
| Molecular Weight | 135.19 g/mol | 193.22 g/mol [1] |
| CAS Number | 272-14-0[2][3] | 478149-07-4 |
| Melting Point | 47-49 °C[3] | Expected to be higher |
| Boiling Point | 255.1 ± 13.0 °C[3] | Expected to be higher |
| Appearance | White to off-white solid[3] | Likely a solid at room temperature |
| Solubility | Moderately soluble in organic solvents | Similar or enhanced solubility in polar organic solvents |
Spectroscopic Characterization: A Predictive Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be characterized by signals in both the aromatic and aliphatic regions. The protons on the heterocyclic rings will appear in the downfield region, typically between 7.0 and 9.0 ppm. The methyl ester protons will present as a sharp singlet in the upfield region, likely around 3.9 ppm. The coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern of the thieno[3,2-c]pyridine core.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The sp² hybridized carbons of the aromatic rings will resonate between 110 and 150 ppm. The carbon of the methyl group will appear in the aliphatic region, typically around 52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, expected in the region of 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic rings will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 193, corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of the thieno[3,2-c]pyridine core. A potential approach involves the cyclization of a suitably substituted thiophene precursor.
Caption: Conceptual synthetic workflow for this compound.
Conceptual Protocol:
-
Starting Material: A potential starting point is a 3-substituted thiophene bearing a functional group that can be elaborated into the pyridine ring.
-
Ring Annulation: The pyridine ring can be constructed through a condensation reaction, for instance, by reacting the thiophene derivative with a suitable three-carbon electrophilic synthon.
-
Cyclization: An intramolecular cyclization, often acid-catalyzed, would then form the fused thieno[3,2-c]pyridine core.
-
Esterification: If the carboxylic acid is formed during the synthesis, a standard Fischer esterification with methanol in the presence of an acid catalyst would yield the final methyl ester product.
It is important to note that this is a generalized and theoretical pathway. The specific reagents and reaction conditions would require experimental optimization.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the electron-rich thiophene ring and the electron-deficient pyridine ring.
-
Electrophilic Aromatic Substitution: The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. The directing effects of the fused pyridine ring and the ester group will influence the position of substitution.
-
Nucleophilic Aromatic Substitution: The pyridine ring is prone to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.
-
Reactions at the Ester Group: The methyl ester functionality can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the primary alcohol.
Potential Applications in Drug Discovery
The thieno[3,2-c]pyridine scaffold is a key component in several biologically active molecules. The parent compound is an intermediate in the synthesis of Ticlopidine, an antiplatelet drug.[3] Derivatives of the isomeric thieno[3,2-b]pyridine system have been investigated for their potential as antitumor agents.[4][5][6]
Sources
- 1. PubChemLite - this compound (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
- 2. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Potential Therapeutic Targets for Thieno[3,2-c]pyridine Derivatives
Introduction
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic structure that has garnered substantial interest in medicinal chemistry. Its unique fusion of a thiophene and a pyridine ring creates a bioisostere of purines, allowing it to interact with a diverse array of biological targets.[1] This versatility has led to the exploration of thieno[3,2-c]pyridine derivatives across multiple therapeutic areas, including oncology, neuroscience, and cardiovascular disease. This technical guide provides a comprehensive overview of the key therapeutic targets for this scaffold, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a foundational resource for advancing the discovery of novel therapeutics based on the thieno[3,2-c]pyridine core.
Part 1: Oncological Targets
The dysregulation of cellular signaling pathways is a hallmark of cancer, and the thieno[3,2-c]pyridine scaffold has proven to be a fertile starting point for the development of potent and selective inhibitors of key oncogenic proteins.
Smoothened (Smo) Receptor in Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is frequently reactivated in various cancers, including medulloblastoma and basal cell carcinoma.[2] The G-protein coupled receptor, Smoothened (Smo), is the central transducer of this pathway. Thieno[3,2-c]pyridine derivatives have emerged as potent Smo antagonists.
Mechanism of Action
In the "off" state, the Patched (PTCH1) receptor inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH1, this inhibition is relieved, allowing Smo to activate downstream signaling. This culminates in the activation of GLI transcription factors, which drive the expression of genes involved in cell proliferation and survival.[3][4] Antagonists based on the tetrahydrothieno[3,2-c]pyridine scaffold directly bind to the Smo receptor, preventing its conformational change and keeping the pathway in the "off" state, thereby silencing the oncogenic signaling cascade.[5]
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway and the inhibitory action of thieno[3,2-c]pyridine antagonists on Smoothened.
Quantitative Data: Tetrahydrothieno[3,2-c]pyridine Smo Antagonists
| Compound ID | Structure Modification | Shh-Light II IC50 (nM) | Bodipy-cyclopamine Binding IC50 (nM) |
| Lead Cmpd 1 | Phenylacetamide | 120 | 150 |
| Analog 5a | 2-Chlorophenylacetamide | 35 | 42 |
| Analog 5f | 2-Trifluoromethylphenylacetamide | 15 | 21 |
| Vismodegib | (Reference Compound) | 2.8 | 3.1 |
| (Data synthesized from representative values in medicinal chemistry literature for illustrative purposes, based on findings in studies like Chen et al., 2016)[5] |
Experimental Protocol: Smoothened Antagonist Cellular Assay
This protocol outlines a luciferase reporter assay to measure the inhibition of the Hh pathway.
-
Cell Culture: Culture NIH/3T3 cells stably transfected with a GLI-responsive luciferase reporter construct (Shh-LIGHTII cells) in DMEM with 10% FBS and appropriate selection antibiotics.
-
Compound Preparation: Prepare a 10 mM stock solution of the test thieno[3,2-c]pyridine derivative in DMSO. Perform serial dilutions in assay medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Assay Procedure: a. Plate Shh-LIGHTII cells in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours. b. Remove the medium and add 100 µL of assay medium containing the serially diluted test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Vismodegib). c. Stimulate the Hh pathway by adding Sonic Hedgehog conditioned medium (Shh-CM) to all wells except for the negative control. d. Incubate the plate at 37°C in a CO2 incubator for 48 hours.
-
Data Acquisition: a. Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Bright-Glo™) according to the manufacturer's instructions. b. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control. b. Plot the normalized luminescence values against the log of the compound concentration. c. Calculate the IC50 value using a non-linear regression (four-parameter logistic) model.
Other Kinase Targets
The thienopyridine scaffold is a versatile kinase hinge-binder. While much data exists for isomers, the principles apply to the thieno[3,2-c]pyridine core.
-
Phosphoinositide 3-kinases (PI3Ks): These enzymes are central to the PI3K/Akt/mTOR pathway, which regulates cell growth and survival.[1][2][6] Thienopyrimidine derivatives have shown potent inhibitory activity against PI3K isoforms.[7]
-
Pim-1 Kinase: This serine/threonine kinase is overexpressed in many cancers and promotes cell survival and proliferation. Thieno[2,3-b]pyridine derivatives have been identified as Pim-1 inhibitors.
-
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone required for the stability of numerous oncoproteins, including HER2, RAF-1, and AKT.[8][9][10] Thieno[2,3-c]pyridine derivatives have been designed as Hsp90 inhibitors, leading to the degradation of client proteins and cell cycle arrest.[4][8]
Part 2: Neurological Targets
Thieno[3,2-c]pyridine derivatives have shown significant potential for modulating targets in the central nervous system (CNS), offering new avenues for treating psychiatric and neurological disorders.
Serotonin (5-HT) and Dopamine (D2) Receptors
Atypical antipsychotic drugs often exhibit a complex pharmacology, typically involving antagonism at dopamine D2 and serotonin 5-HT2A receptors. Arylpiperazine derivatives of the thieno[3,2-c]pyridine scaffold have demonstrated potent affinity for serotonin 5-HT1 and 5-HT2 receptors with weaker interaction at the dopamine D2 receptor.[2] This profile suggests potential for antipsychotic activity with a reduced risk of extrapyramidal side effects associated with strong D2 antagonism.
Mechanism of Action
The therapeutic effect of atypical antipsychotics is thought to arise from a combined blockade of D2 receptors in the mesolimbic pathway (reducing positive symptoms) and 5-HT2A receptors in the mesocortical pathway (potentially improving negative and cognitive symptoms). The high affinity of thieno[3,2-c]pyridine derivatives for serotonin receptors makes them compelling candidates for this class of drugs.[2]
Quantitative Data: Receptor Binding Affinity
| Compound Class | 5-HT1 Ki (nM) | 5-HT2 Ki (nM) | D2 Ki (nM) |
| Thieno[3,2-c]pyridine-Arylpiperazine | 5 - 20 | 1 - 15 | > 500 |
| (Data represents a synthesized range from literature to illustrate the receptor affinity profile, based on findings from Mokrosz et al., 1995)[2] |
Experimental Workflow: CNS Receptor Profiling
Caption: A typical drug discovery workflow for evaluating CNS-active thieno[3,2-c]pyridine derivatives.
Part 3: Cardiovascular and Anti-inflammatory Targets
P2Y12 Receptor Antagonism
The thienopyridine class, which includes the well-known antiplatelet drug ticlopidine (a tetrahydrothieno[3,2-c]pyridine derivative), is a cornerstone of antithrombotic therapy.[11][12][13]
Mechanism of Action
Thienopyridines are prodrugs that are metabolized in the liver to an active thiol-containing metabolite.[7][14] This active metabolite irreversibly binds to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a crucial ADP receptor; its blockade prevents ADP-mediated platelet activation and aggregation, thereby reducing the risk of thrombus formation.[7][11]
Potassium Channel Modulation
Voltage-gated potassium (Kv) channels are critical for regulating cellular membrane potential and are implicated in conditions such as cardiac arrhythmias and autoimmune diseases. Certain thieno[3,2-c]pyridine derivatives have been identified as potent Kv channel modulators, particularly for the Kv7 channel subfamily.[1]
Structure-Activity Relationship (SAR) Insights
For Kv7 channel modulators based on the thieno[3,2-c]pyridine scaffold, SAR studies have revealed key insights:
-
Zone 1 (Core): The thieno[3,2-c]pyridine core itself confers high potency.[1]
-
Zone 2 (Linker): A carbamate linker is often optimal for activity.
-
Zone 3 (Substituted Arene): The substitution pattern on the terminal phenyl ring is a major determinant of both potency and subtype selectivity. For example, specific fluorination patterns can significantly enhance activity.[1]
Quantitative Data: Kv7 Channel Activity
| Compound ID | Core Structure | EC50 (µM) in Rb+ Flux Assay |
| Retigabine | Phenylenediamine | 0.35 |
| Compound 135 | Thieno[3,2-c]pyridine | 0.02 |
| Compound 136 | 2-CF3-Thieno[3,2-c]pyridine | > 10 |
| Compound 138 | 3-Me-Thieno[3,2-c]pyridine | 0.02 |
| (Data adapted from representative values in medicinal chemistry literature for Kv7 modulators)[1] |
Experimental Protocol: Automated Patch Clamp Electrophysiology
This protocol is used to assess the functional effect of compounds on specific Kv channel subtypes.
-
Cell Line: Use a stable cell line (e.g., CHO or HEK293) expressing the human Kv channel subtype of interest (e.g., Kv7.2/7.3).
-
Compound Application: Prepare test compounds in an appropriate extracellular solution at a range of concentrations.
-
Electrophysiology: a. Utilize an automated patch-clamp system (e.g., Patchliner, QPatch). b. Obtain whole-cell patch-clamp recordings. c. Apply a voltage protocol to elicit channel opening (e.g., a depolarizing step from a holding potential of -80 mV to +40 mV). d. After establishing a stable baseline current, perfuse the cells with the test compound solutions.
-
Data Analysis: a. Measure the peak current amplitude in the presence of each compound concentration. b. Calculate the percentage of current enhancement (for openers) or inhibition (for blockers) relative to the baseline. c. Plot the percent modulation against the log of the compound concentration and fit the data to a concentration-response curve to determine the EC50 or IC50.
Conclusion
The thieno[3,2-c]pyridine scaffold represents a highly versatile and valuable core for the design of novel therapeutic agents. Its ability to potently and selectively modulate a wide range of targets, from oncogenic kinases and GPCRs to critical ion channels, underscores its significance in modern drug discovery. The insights into mechanisms of action, structure-activity relationships, and detailed experimental workflows provided in this guide are intended to empower researchers to rationally design and evaluate the next generation of thieno[3,2-c]pyridine-based medicines. Continued exploration of this privileged structure holds immense promise for addressing unmet medical needs in oncology, neuroscience, and beyond.
References
-
RSC Publishing. (n.d.). Chemical modulation of Kv7 potassium channels. RSC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ticlopidine. An updated review of its pharmacology and therapeutic use in platelet-dependent disorders. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (1995, March). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. Retrieved from [Link]
-
UNSW Embryology. (2015, October 7). File:Hedgehog signaling pathway.jpg. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic diagram for the hedgehog (HH) signaling pathway. Retrieved from [Link]
-
Oxford Academic. (2006, October 1). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Role of HSP90 in Cancer. Retrieved from [Link]
-
AACR Journals. (n.d.). Targeting the Molecular Chaperone Heat Shock Protein 90 Provides a Multifaceted Effect on Diverse Cell Signaling Pathways of Cancer Cells. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. Retrieved from [Link]
-
CUSABIO. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioequivalence of ticlopidine hydrochloride administered in single dose to healthy volunteers. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ticlopidine. An updated review of its pharmacology and therapeutic use in platelet-dependent disorders. PubMed. Retrieved from [Link]
-
RSC Publishing. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7, 960-965. Retrieved from [Link]
Sources
- 1. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of antiplatelet effect of ticlopidine in humans: modeling based on irreversible inhibition of platelet precursors in bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioequivalence of ticlopidine hydrochloride administered in single dose to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ticlopidine. An updated review of its pharmacology and therapeutic use in platelet-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of ticlopidine, a new platelet antiaggregating agent, and its analogues on mitochondrial metabolism. Oxidative phosphorylation, protein synthesis and DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of thieno[3,2-c]pyridine chemistry and applications
An In-Depth Technical Guide to the Chemistry and Applications of Thieno[3,2-c]pyridine
Abstract
The thieno[3,2-c]pyridine scaffold is a prominent heterocyclic system that has garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemicals. This bicyclic structure, which features a fused thiophene and pyridine ring, serves as a critical pharmacophore in a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid conformational framework make it an attractive template for designing targeted therapies, particularly in oncology and neuroscience. This guide provides a comprehensive review of the core chemistry of thieno[3,2-c]pyridine, including its fundamental properties, key synthetic strategies, and reactivity. Furthermore, it offers an in-depth exploration of its diverse applications, with a primary focus on its role in modern drug discovery and development.
The Thieno[3,2-c]pyridine Core: Structure and Properties
Thieno[3,2-c]pyridine is an aromatic heterocyclic compound with the molecular formula C₇H₅NS.[3] It belongs to a class of compounds known as thienopyridines, which exist as several constitutional isomers depending on the fusion of the thiophene and pyridine rings. The [3,2-c] isomer is of particular interest due to its prevalence in numerous pharmacologically active agents.
The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring results in a unique electronic distribution that dictates its chemical reactivity and biological interactions. This structure can participate in a variety of chemical reactions, including electrophilic substitutions and nucleophilic additions, making it a versatile building block for creating diverse chemical libraries.[2]
Table 1: Physicochemical Properties of Thieno[3,2-c]pyridine
| Property | Value | Source |
| CAS Number | 272-14-0 | [3][4] |
| Molecular Formula | C₇H₅NS | [1][3] |
| Molecular Weight | 135.19 g/mol | [1][3] |
| Appearance | White to off-white solid | [1][4] |
| Melting Point | 47-49 °C | [4] |
| Boiling Point | 255.1 ± 13.0 °C | [4] |
| pKa | 4.83 ± 0.30 (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Acetone | [4] |
Synthesis of the Thieno[3,2-c]pyridine Core
The construction of the thieno[3,2-c]pyridine skeleton has been approached through several synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Modified Pomeranz-Fritsch Reaction
A classical and effective method for synthesizing isoquinolines, the Pomeranz-Fritsch reaction, has been adapted for the synthesis of thienopyridines. This approach typically involves the acid-catalyzed cyclization of a Schiff base derived from a thiophene aldehyde and an aminoacetal.[5] This strategy provides a reliable route to the core scaffold.[6]
Cyclization of Functionalized Thiophenes
A more versatile strategy involves the construction of the pyridine ring onto a pre-existing, functionalized thiophene. This is particularly useful for creating substituted derivatives. A common approach begins with a 3-aminothiophene or a related derivative, which then undergoes cyclization with a three-carbon synthon to form the pyridine ring.
One patented process involves the cyclization of an N-(3-thienyl)-methyl-N-[2,2-dialkoxy]ethyl-para-toluene sulfonamide using a strong acid.[6] This highlights an industrial approach to producing the core intermediate in good yields.
Experimental Protocol: Synthesis of 4-Chloro-thieno[3,2-c]pyridine
This protocol describes the synthesis of a key chlorinated intermediate, which is highly valuable for subsequent functionalization via cross-coupling reactions. The procedure is adapted from methodologies described in the patent literature.[7]
Step 1: Synthesis of 5H-thieno[3,2-c]pyridin-4-one
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the appropriate starting material, such as (E)-2-methyl-3-(4-phenyl-thiophen-2-yl)-acrylic acid, in diphenyl ether.
-
Cyclization: Heat the mixture to reflux (approx. 250-260 °C) and maintain for 3-4 hours.
-
Causality: The high temperature is necessary to drive the intramolecular cyclization and formation of the pyridinone ring.
-
-
Work-up: Allow the reaction to cool to room temperature. The product often precipitates. Collect the solid by vacuum filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum.
Step 2: Chlorination to 4-Chloro-thieno[3,2-c]pyridine
-
Reaction Setup: To the 5H-thieno[3,2-c]pyridin-4-one obtained in the previous step, add phosphorus oxychloride (POCl₃) in excess.
-
Expert Insight: POCl₃ serves as both the chlorinating agent and the solvent in this reaction. Using it in excess ensures the reaction goes to completion.
-
-
Chlorination: Heat the mixture to reflux (approx. 105-110 °C) and stir for 3-4 hours.[7]
-
Work-up: Carefully cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure.
-
Purification: Cautiously quench the residue by pouring it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4-chloro-thieno[3,2-c]pyridine. Further purification can be achieved via column chromatography if necessary.
Chemical Reactivity and Functionalization
The utility of the thieno[3,2-c]pyridine scaffold is greatly enhanced by its capacity for selective functionalization. The electronic nature of the fused rings dictates the preferred sites for substitution.
-
Position 4: The pyridine nitrogen makes the C4 position susceptible to nucleophilic attack, especially when a good leaving group like a chlorine atom is present. This is a common handle for introducing amine side chains.[7]
-
Positions 3 and 7: The thiophene ring is more electron-rich and thus more susceptible to electrophilic substitution. Halogenation, for instance with N-bromosuccinimide (NBS), often occurs at these positions.[7] These halogenated intermediates are invaluable for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Applications in Drug Discovery and Development
The thieno[3,2-c]pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in drugs and clinical candidates across multiple therapeutic areas.[1]
Anticancer Agents
A significant number of thieno[3,2-c]pyridine derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
-
Kinase Inhibitors: Compounds based on this scaffold have shown inhibitory activity against a range of kinases, including Aurora kinases, VEGFR, and PDGFR.[8] The rigid structure of the thieno[3,2-c]pyridine core allows it to fit into the ATP-binding pocket of these enzymes, leading to potent inhibition.[9][10]
-
Hedgehog Pathway Inhibitors: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. Novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.[11]
Table 2: Selected Thieno[3,2-c]pyridine-Based Kinase Inhibitors
| Scaffold/Derivative | Target Kinase(s) | Application/Reported Activity | Reference |
| Substituted Thieno[3,2-c]pyridines | Aurora, VEGFR, PDGFR | Potential anticancer agents with low CYP3A4 inhibition. | [8] |
| Thieno[3,2-b]pyridine Derivatives | Haspin, CDKLs | Highly selective inhibitors of underexplored kinases. | [9][10] |
| Tetrahydrothieno[3,2-c]pyridines | Smoothened (Hh Pathway) | Potent Smo antagonists for cancer therapy. | [11] |
| Thieno[2,3-b]pyridine Derivatives | Pim-1 | Moderate inhibitory activity against Pim-1 kinase. | [12] |
Central Nervous System (CNS) Agents
-
Antipsychotics: Arylpiperazine derivatives connected to a thieno[3,2-c]pyridine core have been synthesized and show significant potential as antipsychotic agents. These compounds exhibit potent affinity for serotonin 5-HT₁ and 5-HT₂ receptors with weaker interaction at dopamine D₂ receptors, suggesting a mechanism that may differ from traditional antipsychotics and potentially offer a better side-effect profile.[13]
Antiplatelet Agents
The tetrahydro-thieno[3,2-c]pyridine skeleton is the foundational structure for the blockbuster antiplatelet drug class known as thienopyridines, which includes Ticlopidine and Clopidogrel. These drugs are irreversible antagonists of the P2Y₁₂ receptor on platelets, which is crucial for platelet activation and aggregation.
-
Ticlopidine Intermediate: The parent thieno[3,2-c]pyridine is a key intermediate in the synthesis of Ticlopidine, a medication used to reduce the risk of stroke and blood clots.[2][4] Other derivatives have been investigated as blood-platelet aggregation inhibitors and antithrombotic agents.[14]
Other Therapeutic Areas
The versatility of the scaffold extends to other areas:
-
Potassium Channel Inhibitors: Certain derivatives are being investigated as potassium channel inhibitors for treating conditions like cancer, arrhythmias, and autoimmune diseases.[7]
-
Anti-inflammatory Agents: The core has been used to develop drugs for inflammatory disorders by modulating the immune response.[4]
Applications in Materials Science and Agrochemicals
Beyond pharmaceuticals, the thieno[3,2-c]pyridine structure has found utility in other technological fields.
-
Materials Science: Due to its rigid, planar structure and unique electronic properties, thieno[3,2-c]pyridine is incorporated into organic electronic materials. It serves as a building block for advanced devices such as organic light-emitting diodes (OLEDs) and organic solar cells.[1][15]
-
Agricultural Chemistry: The scaffold is used in the formulation of modern agrochemicals, where it can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields and protection.[1]
Conclusion
The thieno[3,2-c]pyridine core represents a remarkably versatile and valuable scaffold in chemical science. Its robust synthetic accessibility, combined with numerous sites for selective functionalization, has cemented its role as a privileged structure in medicinal chemistry. From potent kinase inhibitors in oncology to essential antiplatelet agents and novel CNS drugs, its impact is widespread and continues to grow. As researchers further explore its chemical space and biological activities, the thieno[3,2-c]pyridine framework is poised to be the foundation for the next generation of innovative therapeutics and advanced materials.
References
-
E-Shor, M., et al. (1991). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Available from: [Link]
-
LookChem. Cas 272-14-0, thieno[3,2-c]pyridine. Available from: [Link]
- Google Patents. (2011). EP2373662A2 - Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer.
-
Maffrand, J. P., & Eloy, F. (1976). Nouvelles synthèses de thieno[3,2-c]- et thieno[2,3-c]pyridines. Journal of Heterocyclic Chemistry. Available from: [Link]
- Google Patents. (1976). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Chen, X., et al. (2018). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. Available from: [Link]
-
ResearchGate. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Available from: [Link]
- Google Patents. (2007). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
-
Kim, M., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry. Available from: [Link]
-
Otrusinova, O., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available from: [Link]
-
ResearchGate. (2008). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. Available from: [Link]
-
ResearchGate. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Available from: [Link]
-
Abu-Hashem, A. A., et al. (2021). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
- Google Patents. (1984). EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.
-
ResearchGate. (2021). Our approach for the synthesis of thieno[2,3‐c]pyridine derivatives. Available from: [Link]
-
Ghorab, M. M., et al. (2019). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
PubChem. Thieno(3,2-c)pyridine. Available from: [Link]
-
Lirias Document Repository. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Available from: [Link]
-
Leung, E., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Available from: [Link]
-
Semantic Scholar. Synthesis of new functionalized thieno[2,3-b]pyridines. Available from: [Link]
-
Maffrand, J. P., & Boigegrain, R. (1980). NEW SYNTHESIS OF THIENO(3,2‐C)PYRIDINES. Chemischer Informationsdienst. Available from: [Link]
-
ResearchGate. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 3. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 7. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 8. EP2373662A2 - Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
- 15. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl thieno[3,2-c]pyridine-2-carboxylate
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of Methyl thieno[3,2-c]pyridine-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy is built upon a foundation of well-established chemical transformations, commencing with the versatile Gewald reaction to construct a key thiophene intermediate, followed by a subsequent pyridine ring formation and final aromatization. This document provides not only a step-by-step experimental procedure but also delves into the underlying chemical principles, critical operational parameters, and troubleshooting strategies to ensure a high rate of success for researchers in the field.
Introduction
The thieno[3,2-c]pyridine core is a privileged heterocyclic motif found in a variety of pharmacologically active compounds. Its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutic agents targeting a wide range of biological targets. The title compound, this compound, serves as a key building block for the elaboration of more complex molecules, making a reliable synthetic protocol for its preparation highly valuable to the scientific community.
The synthetic approach outlined herein is a three-stage process designed for efficiency and scalability. It begins with the multicomponent Gewald reaction to assemble a substituted 2-aminothiophene, which is a versatile precursor for the construction of various fused heterocyclic systems.[1][2][3] The subsequent steps focus on the annulation of the pyridine ring and its aromatization to yield the final target molecule.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following three-step sequence:
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of Methyl 2-amino-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Intermediate 1)
This step employs the Gewald multicomponent reaction, which is a reliable method for the synthesis of 2-aminothiophenes.[1][2][3]
Reaction Mechanism (Gewald Reaction):
The reaction proceeds through an initial Knoevenagel condensation between N-Boc-4-piperidone and methyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[1]
Caption: Simplified mechanism of the Gewald reaction.
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (1.99 g, 10 mmol) and methyl cyanoacetate (0.99 g, 10 mmol) in ethanol (30 mL), add elemental sulfur (0.32 g, 10 mmol).
-
Add morpholine (0.87 mL, 10 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 as a solid.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| N-Boc-4-piperidone | 199.26 | 10 | 1.99 g |
| Methyl cyanoacetate | 99.09 | 10 | 0.99 g |
| Sulfur | 32.06 | 10 | 0.32 g |
| Morpholine | 87.12 | 10 | 0.87 mL |
| Ethanol | - | - | 30 mL |
Step 2: Synthesis of Methyl 4-oxo-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (Intermediate 2)
This step involves the formation of the pyridine ring. A reaction analogous to the Gould-Jacobs reaction is employed, where the 2-aminothiophene reacts with a three-carbon electrophile to construct the pyridine ring.[4][5]
Procedure:
-
In a round-bottom flask, dissolve Intermediate 1 (3.28 g, 10 mmol) in dimethylformamide dimethyl acetal (DMF-DMA) (15 mL).
-
Heat the mixture to reflux (approximately 153 °C) for 8-12 hours. The reaction can be monitored by TLC for the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess DMF-DMA under reduced pressure.
-
The resulting residue is then taken up in a mixture of Dowtherm A (20 mL) and heated to 250 °C for 1-2 hours to effect cyclization.
-
Cool the reaction mixture and purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Intermediate 2 .
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Intermediate 1 | 328.41 | 10 | 3.28 g |
| DMF-DMA | 119.16 | - | 15 mL |
| Dowtherm A | - | - | 20 mL |
Step 3: Synthesis of this compound (Final Product)
The final step involves the aromatization of the dihydropyridine ring and concomitant removal of the Boc protecting group under the reaction conditions.
Procedure:
-
Dissolve Intermediate 2 (3.51 g, 10 mmol) in a suitable high-boiling solvent such as p-cymene or xylene (40 mL).
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.50 g, 11 mmol) or palladium on carbon (10% w/w), to the solution.
-
Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield This compound as the final product.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Intermediate 2 | 351.42 | 10 | 3.51 g |
| DDQ | 227.01 | 11 | 2.50 g |
| p-Cymene | - | - | 40 mL |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the morpholine catalyst is fresh. |
| Impure starting materials. | Use freshly purified starting materials. | |
| Side reactions in Step 2 | Polymerization or decomposition at high temperatures. | Carefully control the temperature of the cyclization step. Consider using a milder cyclization agent. |
| Incomplete aromatization in Step 3 | Insufficient oxidizing agent. | Increase the equivalents of the oxidizing agent. |
| Deactivation of the catalyst (if using Pd/C). | Use fresh catalyst. |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Material Safety Data Sheet (MSDS) for each reagent before use.
-
High temperatures are used in steps 2 and 3; appropriate precautions should be taken to avoid burns.
References
-
Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Request PDF. [Link]
-
Gould-Jacobs Reaction. Organic Reactions. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
-
Gewald reaction. Wikipedia. [Link]
- Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses.
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. [Link]
-
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]
- Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives.
-
Thienopyridines as prodrug antiplatelets agents. ResearchGate. [Link]
- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
Decarboxylation pathways in the Gould–Jacobs reaction of 3a. ResearchGate. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine. ChemSynthesis. [Link]
- US4065459A - Process for the preparation of thieno(3,2-c) pyridine and derivatives thereof.
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. RSC Publishing. [Link]
-
Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. PubMed. [Link]
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. [Link]
Sources
Application Note & Protocols: High-Throughput Screening Assays for Thieno[3,2-c]pyridine Libraries
Introduction: The Thieno[3,2-c]pyridine Scaffold in Drug Discovery
The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of several marketed drugs and clinical candidates. It is a bioisostere of purine and other significant bicyclic systems, granting it a versatile three-dimensional structure that can engage with a wide array of biological targets. Notably, derivatives have been developed as platelet aggregation inhibitors, antipsychotics, and potent kinase inhibitors.[1][2] The therapeutic potential spans targets such as G-Protein Coupled Receptors (GPCRs), protein kinases, and ion channels, making libraries based on this scaffold a rich source for hit discovery campaigns.[2][3][4]
This document provides an in-depth guide to developing and executing high-throughput screening (HTS) campaigns for thieno[3,2-c]pyridine libraries. It moves beyond simple procedural lists to explain the rationale behind assay choice, protocol design, and data validation, ensuring that researchers can generate high-quality, actionable data.
Section 1: Fundamentals of High-Throughput Screening (HTS)
The primary objective of HTS is to rapidly interrogate large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[5] An effective HTS campaign is built upon an assay that is robust, reproducible, and sensitive. Before embarking on a full-scale screen, an assay must be rigorously validated to ensure its performance is acceptable.
The single most important metric for this validation is the Z'-Factor (Z-prime).[6][7][8] This statistical parameter provides a measure of the separation between the high-signal (positive control) and low-signal (negative control) distributions, accounting for the variability within the data.[7][9]
Formula for Z'-Factor: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
The Z'-Factor allows for a quantitative assessment of assay quality, guiding optimization and providing confidence in the final screening results.[5][7]
| Z'-Factor Value | Assay Quality Interpretation | Suitability for HTS |
| 1.0 | Ideal (Theoretically perfect) | Not practically achievable |
| ≥ 0.5 | Excellent | An outstanding assay, highly reliable for HTS |
| 0 to < 0.5 | Marginal | A "yes/no" screen may be possible, but prone to false hits |
| < 0 | Unacceptable | No separation between controls; assay is unusable for screening |
This table provides a guideline for interpreting Z'-factor values, which are crucial for assessing the quality and reliability of a high-throughput screening assay.[8][9]
Section 2: Assay Strategy for Kinase Targets
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[10][11] Due to the conserved nature of the ATP-binding site, developing selective inhibitors is a significant challenge.[12] Homogeneous, non-radioactive assays are the industry standard for HTS against kinases due to their simplicity, speed, and amenability to automation.[12][13]
Among the most powerful technologies are proximity-based assays like Homogeneous Time-Resolved Fluorescence (HTRF®) . HTRF is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology that combines the low background of time-resolved fluorescence with the homogeneous format of FRET.[14][15][16]
Principle of HTRF Kinase Assay: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A specific antibody that recognizes the phosphorylated substrate is labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin, which binds the biotinylated substrate, is labeled with an acceptor fluorophore (e.g., d2). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[11][17][18] Kinase inhibitors prevent substrate phosphorylation, disrupting the FRET pair and causing a loss of signal.
Caption: HTRF principle for a kinase inhibition assay.
Section 3: Detailed Protocol - HTRF® Kinase Inhibition Assay
This protocol is designed for a 384-well plate format to screen a thieno[3,2-c]pyridine library for inhibitors of a target protein kinase.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT. Prepare fresh and keep on ice.
-
Kinase Stock: Prepare the target kinase in Assay Buffer to a 4X final concentration. The optimal concentration must be determined empirically during assay development to be in the linear range of the reaction.
-
Substrate/ATP Mix: Prepare a 4X mix of the biotinylated peptide substrate and ATP in Assay Buffer. Causality Insight: The ATP concentration should be set at or near its Michaelis constant (Km) value for the kinase. This ensures competitive inhibitors can be detected effectively; excessively high ATP will outcompete inhibitors, leading to false negatives.
-
Compound Plates: Serially dilute the thieno[3,2-c]pyridine library in 100% DMSO to create 200X stock plates. For a 10 µM final screen concentration, this would be a 2 mM stock.
-
Detection Mix: Prepare a 2X mix of the Europium-labeled anti-phospho antibody and the Streptavidin-d2 in the vendor-provided detection buffer.
2. Experimental Workflow:
Caption: HTS workflow for the HTRF kinase inhibition assay.
3. Data Analysis:
-
Calculate the HTRF Ratio: Ratio = (Emission665nm / Emission620nm) * 10,000.
-
Calculate Percent Inhibition: % Inhibition = [ 1 - (Ratiocompound - Rationeg_ctrl) / (Ratiopos_ctrl - Rationeg_ctrl) ] * 100.
-
Positive Control (Max Signal): DMSO only (0% inhibition).
-
Negative Control (Min Signal): A known potent inhibitor or no kinase (100% inhibition).
-
-
Hit Identification: Set a threshold for activity, typically >50% inhibition or 3 standard deviations from the mean of the sample population.
Section 4: Assay Strategy for GPCR Targets
GPCRs represent one of the largest families of drug targets, involved in almost every physiological process.[19][20] Screening for GPCR modulators often relies on cell-based functional assays that measure downstream signaling events, providing more physiologically relevant data than simple binding assays.[21][22][23]
A common strategy for GPCRs that couple to the Gαq subunit is to measure the release of intracellular calcium (Ca²⁺).[23] Ligand binding to a Gq-coupled receptor activates Phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicator dyes.
Caption: Gq-coupled GPCR signaling pathway leading to calcium release.
Section 5: Detailed Protocol - Cell-Based Calcium Flux Assay
This protocol uses a no-wash fluorescent dye in a 384-well format to screen for agonists or positive allosteric modulators of a target Gq-coupled GPCR.
1. Reagent and Cell Preparation:
-
Cell Line: A stable cell line expressing the target GPCR (e.g., CHO-K1 or HEK293).
-
Culture Medium: Standard growth medium (e.g., DMEM/F12) with 10% FBS, antibiotics, and a selection agent if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: A commercially available no-wash calcium flux dye kit (e.g., Fluo-8 AM). Reconstitute the dye concentrate in Assay Buffer containing probenecid. Causality Insight: Probenecid is an anion-exchange transport inhibitor that prevents the cells from actively pumping the dye back out, ensuring a stable baseline signal.
-
Compound Plates: Prepare 200X compound stock plates in 100% DMSO as described previously.
2. Experimental Workflow:
-
Cell Plating: Seed cells into a 384-well, black-walled, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay (e.g., 10,000 cells/well in 20 µL). Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: On the day of the assay, remove the culture medium. Add 20 µL of the prepared calcium indicator dye solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO₂, followed by 15 minutes at room temperature in the dark.
-
Compound Addition & Reading:
-
Place the cell plate into a fluorescence plate reader equipped with liquid handling (e.g., FLIPR Tetra® or FDSS®).
-
Set the reader to measure fluorescence kinetically (e.g., excitation at 485 nm, emission at 525 nm) every second for 120-180 seconds.
-
Establish a stable baseline reading for the first 10-20 seconds.
-
The instrument then adds 10 µL of 3X compound (prediluted from the 200X stock into Assay Buffer) to the wells.
-
Continue reading the fluorescence to capture the transient calcium peak.
-
3. Data Analysis:
-
Quantify Response: The primary response is the maximum fluorescence signal minus the baseline fluorescence (Max-Min).
-
Calculate Percent Activation: % Activation = [ (Responsecompound - Responseneg_ctrl) / (Responsepos_ctrl - Responseneg_ctrl) ] * 100.
-
Positive Control (Max Signal): A known potent agonist of the receptor.
-
Negative Control (Min Signal): DMSO vehicle control.
-
-
Hit Identification: Hits are typically defined as compounds eliciting an activation significantly above the baseline, often >3 standard deviations from the mean of the sample population.
Section 6: Critical Step - HTS Assay Validation
Before committing to screening thousands of compounds, the chosen assay must be validated to confirm its robustness.[24][25][26] This is done by running several full plates containing only control compounds to assess the Z'-Factor.
Protocol: Z'-Factor Determination
-
Prepare three to five 384-well plates according to the chosen assay protocol (either Kinase or GPCR).
-
In each plate, designate half the wells (e.g., columns 1-12) for the positive control and the other half (e.g., columns 13-24) for the negative control.
-
Add the appropriate control solutions to the wells (e.g., DMSO for positive control, a known inhibitor for negative control in a kinase assay).
-
Process the plates exactly as they would be during the HTS campaign.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive and negative control populations across all plates.
-
Use the formula provided in Section 1 to calculate the Z'-Factor.
-
Trustworthiness Check: An assay with a Z'-Factor ≥ 0.5 is considered validated and ready for the full screen.[9] If the value is lower, the assay must be optimized (e.g., by adjusting reagent concentrations, incubation times, or cell density) and re-validated.
Section 7: Hit Confirmation and Triage
A primary HTS is only the beginning. Initial hits must be subjected to a rigorous validation cascade to eliminate false positives and confirm true activity.[27]
-
Re-testing: Confirm the activity of hits by re-testing the original compound stock.
-
Dose-Response Curves: Test confirmed hits in a serial dilution (e.g., 10-point curve) to determine their potency (EC₅₀ or IC₅₀). This helps prioritize the most potent compounds.
-
Orthogonal Assays: Validate hits using a different assay technology that measures a distinct aspect of the target's biology. For example, a kinase hit from an HTRF assay could be confirmed in a biophysical assay that measures direct binding (e.g., Fluorescence Polarization).[28][29][30]
-
False Positive Identification: Actively screen for Pan-Assay Interference Compounds (PAINS) and compounds that interfere with the assay technology (e.g., autofluorescent compounds).[27] This can be done using counter-screens, such as running the assay without the target protein to see if the compound still generates a signal.
Conclusion
Screening thieno[3,2-c]pyridine libraries offers a promising avenue for discovering novel therapeutic agents. The success of such a campaign is not merely dependent on the quality of the chemical library, but fundamentally rests on the design, execution, and validation of the high-throughput assay. By employing robust technologies like HTRF for kinases or cell-based functional assays for GPCRs, and by rigorously validating assay performance using the Z'-Factor, researchers can confidently identify high-quality, tractable hits. This structured, data-driven approach maximizes the return on investment in HTS and accelerates the journey from hit to lead.
References
-
High-Throughput GPCR Assay Development. (2021). Agilent. [Link]
-
AlphaScreen. BMG LABTECH. [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]
-
HTRF®. (n.d.). Berthold Technologies GmbH & Co.KG. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Li, M., & Lester, H. A. (2015). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34–42. [Link]
-
Ion Channel Screening. (2012). Assay Guidance Manual. NCBI. [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2013). PubMed Central. [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... (n.d.). ResearchGate. [Link]
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
-
Ion Channel Assays. (n.d.). Reaction Biology. [Link]
-
On HTS: Z-factor. (2023). Medium. [Link]
-
High throughput screening technologies for ion channels. (2015). ResearchGate. [Link]
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). AZoNetwork. [Link]
-
Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (2013). PubMed Central. [Link]
-
Z-factor. (n.d.). Wikipedia. [Link]
-
ExperimentAlphaScreen Documentation. (2024). Emerald Cloud Lab. [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2010). PubMed Central. [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2015). SpringerLink. [Link]
-
GPCR Signaling Assay Applications in High-Throughput Screening. (2025). ICE Bioscience Blog. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins Discovery. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2014). PubMed Central. [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1991). PubMed. [Link]
-
Recent progress in assays for GPCR drug discovery. (2018). Acta Pharmaceutica Sinica B. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
-
Tools for GPCR drug discovery. (2011). PubMed Central. [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. [Link]
-
Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023). Labinsights. [Link]
-
Cas 272-14-0,thieno[3,2-c]pyridine. (n.d.). LookChem. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]
-
FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. [Link]
-
HTS Assay Validation. (2012). Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Introduction - High-Throughput Screening Center. (n.d.). University of Illinois Chicago. [Link]
- WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds. (n.d.).
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. (2017). MedChemComm. [Link]
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 272-14-0,thieno[3,2-c]pyridine | lookchem [lookchem.com]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. assay.dev [assay.dev]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. news-medical.net [news-medical.net]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. berthold.com [berthold.com]
- 15. revvity.com [revvity.com]
- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. agilent.com [agilent.com]
- 20. GPCR Signaling Assay Applications in High-Throughput Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. htsc.wustl.edu [htsc.wustl.edu]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. bpsbioscience.com [bpsbioscience.com]
Cell-based assay protocol for testing thieno[3,2-c]pyridine cytotoxicity
Application Note & Protocol
A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of Thieno[3,2-c]pyridine Compounds
Introduction: The Imperative for Cytotoxicity Profiling
Thieno[3,2-c]pyridines are a class of heterocyclic compounds that are structurally related to molecules with demonstrated biological activity, including potent antagonists for the smoothened (Smo) receptor in the Hedgehog signaling pathway, which is implicated in several human cancers.[1] As research into thieno[3,2-c]pyridine derivatives expands for therapeutic applications, a thorough evaluation of their safety profile is paramount. The foundational step in this evaluation is determining a compound's potential to cause cellular damage, or cytotoxicity.
This guide provides a comprehensive, field-proven framework for assessing the cytotoxicity of novel thieno[3,2-c]pyridine compounds. We move beyond a single-endpoint analysis, advocating for a multi-assay approach to not only quantify cell death but also to elucidate the underlying mechanism—a critical step in early-stage drug development. This protocol is designed for researchers, scientists, and drug development professionals seeking a robust, self-validating system for cytotoxicity screening.
The Principles of Drug-Induced Cell Death
A cytotoxic compound can trigger cell death through several distinct mechanisms, primarily categorized as apoptosis and necrosis .[2] Understanding these pathways is essential for interpreting assay results correctly.
-
Apoptosis: Often termed "programmed cell death," this is a highly regulated process involving a cascade of specific enzymes called caspases.[3] It is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation without inducing an inflammatory response. Measuring the activity of effector caspases-3 and -7 is a gold-standard method for detecting apoptosis.[4]
-
Necrosis: This is an uncontrolled form of cell death resulting from acute cellular injury. It is characterized by the loss of plasma membrane integrity, leading to the release of intracellular contents into the surrounding environment.[2] A key biomarker for necrosis is the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) .[5]
A third common measurement, metabolic viability , assesses the overall health and metabolic activity of a cell population. Assays like the MTT assay measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells. A reduction in metabolic activity is a strong indicator of cytotoxicity but does not by itself distinguish between apoptosis and necrosis.
Strategic Experimental Design
A well-designed experiment is self-validating. Before proceeding to the bench, careful consideration of the following variables will ensure the generation of reliable and reproducible data.
Rational Cell Line Selection
The choice of cell line is the most critical variable and should be dictated by the intended application of the thieno[3,2-c]pyridine compound.[6]
-
Target-Oriented Selection: If the compound is being developed as an anti-cancer agent, use cell lines derived from the target cancer type (e.g., prostate cancer cell lines for a prostate cancer therapeutic).[7]
-
Basal Cytotoxicity Screening: For general toxicity assessment, standardized fibroblast cell lines such as L929 (mouse) or MRC-5 (human) are often used in accordance with ISO 10993-5 guidelines.[8][9]
-
Tissue-Specific Toxicity: If a specific organ toxicity is suspected (e.g., hepatotoxicity), use relevant cell lines like HepG2 (human liver) or primary hepatocytes.[10]
| Application | Recommended Cell Line Examples | Rationale |
| Oncology Drug Discovery | PC-3 (Prostate), MCF-7 (Breast), A549 (Lung) | Represents the intended therapeutic target tissue.[11] |
| General/Basal Cytotoxicity | L929 (Mouse Fibroblast), Balb/3T3 (Mouse Fibroblast) | Established, standardized models for regulatory screening.[8][9] |
| Hepatotoxicity Screening | HepG2 (Human Hepatoma), Primary Hepatocytes | Possess metabolic enzymes relevant to liver toxicity.[10] |
Compound Preparation and Controls
Thieno[3,2-c]pyridine compounds, like many small molecules, are often poorly soluble in aqueous solutions.
-
Solubilization: High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO.
-
Vehicle Control: It is essential to run a vehicle control. This consists of cells treated with the same final concentration of DMSO used in the highest compound concentration wells. This ensures that any observed cytotoxicity is due to the compound and not the solvent. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Dose-Response Curve: Test the compound over a wide range of concentrations (e.g., from 10 nM to 100 µM) using a semi-log serial dilution to determine the IC50 (the concentration that inhibits 50% of the cell population).
A Tiered Assay Approach
No single assay can provide a complete picture of cytotoxicity. We recommend a tiered approach for a comprehensive profile.
-
Primary Screen (Viability): Use the MTT Assay to quickly assess the effect of the compound on cell metabolic activity and determine the IC50 value.
-
Secondary Screen (Mechanism): Based on the MTT results, perform mechanistic assays on a focused range of concentrations around the IC50.
-
LDH Release Assay: To quantify necrosis (membrane disruption).
-
Caspase-Glo® 3/7 Assay: To quantify apoptosis (effector caspase activation).
-
Figure 1: High-level workflow for cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format but can be adapted. Always include the necessary controls on each plate: medium-only (background), vehicle-only (negative control), and a known cytotoxic agent (positive control, e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis).[4][12]
Protocol 1: MTT Metabolic Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[13]
-
96-well clear flat-bottom plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-c]pyridine compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Remember to include vehicle and other controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Necrosis
This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of membrane integrity.
Figure 2: Principle of the Lactate Dehydrogenase (LDH) assay.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific).
-
96-well clear flat-bottom plates.
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (typically ~490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.
-
Create Controls: On the same plate, prepare a "Maximum LDH Release" control by adding 10 µL of the kit's Lysis Solution to untreated control wells 45 minutes before the next step.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate. Be careful not to disturb the cell monolayer.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).[12] Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction (if required): Add 50 µL of Stop Solution if the kit requires it.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 492 nm).
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent "add-mix-measure" assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis.[16]
Figure 3: Caspase-Glo® 3/7 assay mechanism.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega).
-
96-well opaque-walled white plates (for luminescence).[4]
-
Luminometer plate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol, but use opaque-walled plates suitable for luminescence.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate, as per the manufacturer's protocol.[16]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[16] This single step lyses the cells and introduces the substrate.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate luminometer.
Data Analysis and Interpretation
Step 1: Background Subtraction and Normalization For each assay, first subtract the average value of the medium-only control wells from all other wells. Then, normalize the data by expressing it as a percentage of the vehicle-only control (which represents 100% viability or 0% specific LDH release).
-
% Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
% Cytotoxicity (LDH): [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100
Step 2: IC50 Calculation Using graphing software (e.g., GraphPad Prism), plot the normalized % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Step 3: Integrated Interpretation Combine the results from all three assays to determine the likely mechanism of cell death.
| MTT Result | LDH Release | Caspase-3/7 Activity | Interpretation |
| ↓ IC50 | ↑ High | - Low / No Change | Primary Necrosis: The compound directly damages the cell membrane. |
| ↓ IC50 | - Low / No Change | ↑ High | Primary Apoptosis: The compound triggers programmed cell death. |
| ↓ IC50 | ↑ High | ↑ High | Apoptosis with Secondary Necrosis: A strong apoptotic response leads to eventual loss of membrane integrity in late-stage apoptotic cells. |
| ↓ IC50 | - Low / No Change | - Low / No Change | Cytostatic Effect or Other Cell Death Mechanism: The compound may be inhibiting proliferation without killing cells, or inducing a non-apoptotic, non-necrotic death pathway (e.g., autophagy). Further investigation is required.[2] |
Conclusion
The evaluation of cytotoxicity is a non-negotiable step in the preclinical assessment of any novel compound series, including thieno[3,2-c]pyridines. By employing a multi-assay strategy that combines a primary viability screen (MTT) with mechanistic assays for necrosis (LDH) and apoptosis (Caspase-3/7), researchers can obtain a comprehensive and reliable profile of a compound's cytotoxic potential. This approach not only provides a quantitative measure of cell death (IC50) but also offers critical insights into the underlying biological mechanism, enabling more informed decisions in the drug discovery and development pipeline.
References
-
Liu, K. Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. [Link]
-
What cell line should I choose for citotoxicity assays? ResearchGate. [Link]
-
Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 128–130. [Link]
-
Gu, J., & Manautou, J. E. (2012). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Journal of Toxicology, 2012, 1–2. [Link]
-
Yu, X., et al. (2021). Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity. Frontiers in Cell and Developmental Biology, 9. [Link]
-
Mechanisms of Drug-induced Toxicity Guide. Evotec. [Link]
-
Worzella, T., et al. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]
-
Will, Y., & Dykens, J. (2018). Mechanisms of Drug-induced Toxicity. Evotec. [Link]
-
Noto, A., et al. (2022). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. JoVE. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. The Assay Guidance Manual. [Link]
-
Updates to OECD in vitro and in chemico test guidelines. National Centre for the Replacement, Refinement and Reduction of Animals in Research. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
LDH cytotoxicity assay. protocols.io. [Link]
-
Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate. [Link]
-
OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program (NTP). [Link]
-
Test No. 491: Short Time Exposure In Vitro Test Method. OECD. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. [Link]
-
Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry. [Link]
-
Thieno(3,2-c)pyridine. PubChem. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. [Link]
-
Haverkate, N. A., et al. (2021). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. bioRxiv. [Link]
Sources
- 1. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity [frontiersin.org]
- 3. stemcell.com [stemcell.com]
- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 6. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.johner-institute.com [blog.johner-institute.com]
- 10. atcc.org [atcc.org]
- 11. mdpi.com [mdpi.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Note and Protocols for the Scalable Production of Methyl thieno[3,2-c]pyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive and scalable methodology for the synthesis of Methyl thieno[3,2-c]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the industrial demand for robust and efficient synthetic routes, this document outlines a multi-step synthesis designed for scalability, emphasizing process optimization, safety, and product purity. The protocols herein are grounded in established chemical principles and supported by authoritative literature, offering researchers and process chemists a reliable framework for large-scale production.
Introduction: The Significance of the Thieno[3,2-c]pyridine Core
The thieno[3,2-c]pyridine heterocyclic system is a prominent structural motif in a variety of pharmacologically active compounds. Its unique electronic and steric properties make it a valuable building block in the design of novel therapeutic agents. Notably, derivatives of this scaffold have shown potent anti-platelet aggregation activity, as exemplified by drugs like ticlopidine.[1][2][3] The development of efficient and scalable synthetic routes to key intermediates such as this compound is therefore of critical importance to facilitate further drug discovery and development efforts.
This guide focuses on a strategic, multi-step synthesis that is amenable to scale-up, moving beyond laboratory-scale preparations to address the challenges of industrial production. The chosen synthetic pathway prioritizes the use of readily available and cost-effective starting materials, straightforward reaction conditions, and simplified purification procedures.
Strategic Approach to Scalable Synthesis
The synthesis of the target molecule, this compound, can be efficiently achieved through a convergent strategy. The core principle of this approach is the initial construction of a substituted thiophene ring, followed by the annulation of the pyridine ring. This method offers flexibility and control over the introduction of desired functional groups. Two well-established and scalable reactions form the cornerstone of this synthetic route: the Gewald aminothiophene synthesis and the Friedländer annulation .
Rationale for the Chosen Synthetic Pathway
The Gewald reaction is a powerful one-pot, multi-component reaction that provides access to polysubstituted 2-aminothiophenes from simple starting materials.[4][5][6][7] Its operational simplicity and the use of elemental sulfur make it an economically attractive choice for large-scale synthesis. The subsequent Friedländer annulation is a classic and reliable method for constructing quinoline and, by extension, pyridine rings by condensing an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8][9][10] This reaction is known for its high yields and tolerance to a variety of functional groups.
The proposed synthetic workflow is depicted in the diagram below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
Application Notes & Protocols: The Thieno[3,2-c]pyridine Scaffold as a Versatile Kinase Inhibitor Template
Introduction: The Thieno[3,2-c]pyridine Core in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a cornerstone of many diseases, most notably cancer. The search for selective and potent kinase inhibitors is a major focus of modern drug discovery. Within this landscape, fused heterocyclic systems have emerged as "privileged scaffolds"—core structures that can be decorated to interact with the ATP-binding site of a wide array of kinases.
The thienopyridine scaffold, an isostere of purine, is one such privileged structure. Its various isomers, including thieno[3,2-b]pyridine, thieno[2,3-b]pyridine, and the titular thieno[3,2-c]pyridine, have served as the foundation for numerous potent kinase inhibitors targeting enzymes like GSK-3β, cyclin-dependent kinases (CDKs), Src, and Haspin.[1][2][3][4]
This guide focuses on Methyl thieno[3,2-c]pyridine-2-carboxylate as a foundational building block for a kinase inhibitor discovery program. While this specific, unfunctionalized molecule is not reported as a potent inhibitor itself, its structure presents a versatile and strategically important starting point for chemical elaboration. We will explore the rationale for its use, outline key experimental protocols for screening and characterization, and provide the scientific context needed to guide a successful research campaign.
Part 1: From Foundational Scaffold to Potent Inhibitor — The Rationale for Derivatization
The core principle of using a scaffold like this compound is that it correctly positions key functionalities within the kinase ATP-binding site, but lacks the specific interactions required for high-affinity binding. The thienopyridine core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the methyl carboxylate group provides a vector for chemical modification.
Structure-activity relationship (SAR) studies on related thienopyridine scaffolds reveal common themes for achieving potency:
-
Hinge Interaction: The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring are key for orientation in the ATP pocket.
-
Hydrophobic Pockets: Large, often aromatic or heteroaromatic, substituents are typically required to occupy the hydrophobic regions of the ATP pocket, often referred to as the "front" and "back" pockets.[3][5]
-
Solvent Front Exposure: The methyl carboxylate group can be modified into amides or other functionalities that can interact with the solvent-exposed region, improving both potency and pharmacokinetic properties.
Therefore, the initial step in any research program using this scaffold is the synthesis of a focused library of derivatives to probe these interactions. The protocols below are designed to evaluate such a library.
Part 2: Experimental Workflows & Protocols
A typical kinase inhibitor discovery cascade involves a tiered screening approach, moving from broad biochemical assays to more complex cell-based and mechanistic studies.
Caption: Simplified GSK-3β Signaling Pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) and allow them to adhere. Treat with various concentrations of the thienopyridine inhibitor for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-phospho-Tau (Ser396), and a loading control like anti-GAPDH).
-
-
Secondary Antibody & Detection:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry analysis can be used to quantify changes in protein phosphorylation relative to total protein and the loading control.
Part 3: Data Presentation
Quantitative data from these assays should be summarized for clear comparison across a series of synthesized compounds. This allows for the development of a robust SAR.
Table 1: Representative Biological Data for a Hypothetical Thieno[3,2-c]pyridine Series
| Compound ID | R¹ Group | Target Kinase IC₅₀ (nM)¹ | Kinase B IC₅₀ (nM)¹ | Cell Line GI₅₀ (µM)² | p-Substrate Modulation³ |
| Scaffold | -COOCH₃ | > 50,000 | > 50,000 | > 100 | No Change |
| THP-001 | -CONH(Phenyl) | 5,200 | 15,300 | 45.2 | - |
| THP-002 | -CONH(4-Cl-Phenyl) | 850 | 9,800 | 12.1 | + |
| THP-003 | -CONH(3-CF₃-Phenyl) | 125 | 11,500 | 2.5 | ++ |
| THP-004 | -CONH(4-Pyridyl) | 35 | 4,500 | 0.8 | +++ |
¹ Determined by ADP-Glo assay. ² Determined by SRB assay in a relevant cancer cell line. ³ Relative change in phospho-substrate levels by Western blot (- to +++).
Conclusion
This compound represents a promising and strategically valuable starting point for the development of novel kinase inhibitors. Its core structure is well-suited for occupying the ATP-binding site, and the methyl carboxylate handle provides a ready point for chemical diversification. By employing a systematic workflow of biochemical screening, cellular characterization, and mechanistic validation, researchers can effectively transform this foundational scaffold into potent and selective lead compounds for further preclinical development. The protocols and rationale outlined in this guide provide a robust framework for initiating such a drug discovery program.
References
-
Yuan, Z., et al. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link] [1][6]2. Li, J., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link] [2]3. Paruch, K., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie. Available at: [Link] [3][7]4. Satake, K., et al. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Paruch, K., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. Available at: [Link] [5]6. Abdel-Maksoud, M. S., et al. (2021). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link] [8]7. Unknown Authors. (2025). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. ResearchGate. Available at: [Link] [9]8. Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]
- Google Patents. (2007). Thieno ( 3 , 2-c) pyridine compounds. Google Patents.
-
Lee, J., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Dias, N., et al. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules. Available at: [Link] [10]15. Bettayeb, K., et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [4]16. Al-Rashood, S. T., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals. Available at: [Link] [11]17. Dias, N., et al. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the Thieno[3,2-c]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, finding applications in oncology, neurology, and cardiovascular research.[1] Its unique electronic properties, arising from the fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring, offer a versatile platform for chemical modification. This guide provides a detailed overview of key techniques for the functionalization of the thieno[3,2-c]pyridine system, complete with mechanistic insights and step-by-step protocols to empower researchers in the synthesis of novel derivatives for drug discovery and materials science.
Strategic Considerations for Functionalization
The reactivity of the thieno[3,2-c]pyridine ring is dictated by the interplay between its two constituent heterocycles. The pyridine nitrogen deactivates the six-membered ring towards electrophilic attack, making it less reactive than benzene, while simultaneously activating it for nucleophilic substitution, particularly at positions 4 and 6 (analogous to the 2- and 4-positions of pyridine).[2][3][4] Conversely, the thiophene ring is more susceptible to electrophilic attack and C-H activation. Understanding this dichotomy is crucial for regioselective functionalization.
Halogenation: Gateway to Versatile Intermediates
The introduction of a halogen atom onto the thieno[3,2-c]pyridine core is a cornerstone of its synthetic chemistry, providing a versatile handle for subsequent cross-coupling and nucleophilic substitution reactions. Chlorination at the 4-position and bromination at the 3-position are common and highly useful transformations.
Chlorination at the 4-Position
The conversion of a 4-oxo-4,5-dihydrothieno[3,2-c]pyridine derivative to a 4-chloro-thieno[3,2-c]pyridine is a standard procedure that activates the pyridine ring for nucleophilic displacement.
This protocol describes the conversion of a pyridinone to the corresponding chloride, a key intermediate for further functionalization.
Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric hydroxyl form of the pyridinone to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 4-chloro derivative. The reaction is typically driven to completion by heating under reflux.
Materials:
-
3-Bromo-5H-thieno[3,2-c]pyridin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure: [5]
-
In a round-bottom flask, suspend 3-bromo-5H-thieno[3,2-c]pyridin-4-one (1.0 eq) in phosphorus oxychloride (excess, e.g., 10-20 mL per gram of starting material).
-
Heat the mixture to reflux (approximately 105 °C) for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
Carefully remove the excess POCl₃ in vacuo using a rotary evaporator. Caution: POCl₃ is corrosive and reacts violently with water. Use appropriate personal protective equipment and a well-ventilated fume hood.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with distilled water (2x) and saturated sodium bicarbonate solution (1x) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 3-bromo-4-chloro-thieno[3,2-c]pyridine. The product can be used in the next step without further purification or purified by column chromatography.
Bromination of the Thiophene Ring
Electrophilic bromination typically occurs on the electron-rich thiophene ring. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.
This protocol details the regioselective bromination at the C2 position of the thiophene ring.
Causality: The amino group at the 4-position activates the ring system, but the thiophene moiety remains the most electron-rich portion and thus the most susceptible to electrophilic attack. NBS provides a source of electrophilic bromine (Br⁺), which preferentially attacks the C2 position, the most nucleophilic site on the thiophene ring. The reaction is typically performed at a low temperature to control selectivity.
Materials:
-
Benzyl-(3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-amine (or other suitable precursor)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl) solution, saturated
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Ice bath
Procedure: [5]
-
Dissolve the starting thieno[3,2-c]pyridine derivative (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1.5 hours.
-
Allow the reaction to warm to room temperature and remove the solvent in vacuo.
-
Partition the crude residue between saturated NH₄Cl solution and DCM.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate in vacuo to yield the brominated product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the thieno[3,2-c]pyridine scaffold. Halogenated derivatives, as prepared above, are excellent substrates for these transformations.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds by reacting an organoboron compound with a halide.[6]
This protocol exemplifies the introduction of an aryl group at the C3 position.
Causality: The reaction proceeds via a catalytic cycle involving: 1) Oxidative addition of the palladium(0) catalyst to the aryl bromide. 2) Transmetalation, where the aryl group from the boronic acid is transferred to the palladium center. 3) Reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. The base is crucial for activating the boronic acid for transmetalation.
Materials:
-
3-Bromo-4-(substituted)-thieno[3,2-c]pyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)
-
Microwave vial or sealed tube
-
To a microwave vial, add the 3-bromo-thieno[3,2-c]pyridine, arylboronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Add the DME/water solvent mixture.
-
Seal the vial and heat the reaction mixture using microwave irradiation at 150-160 °C for a specified time (e.g., 30-60 minutes), or alternatively, heat conventionally at reflux until completion.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for constructing C-N bonds, which are prevalent in pharmaceuticals.
This protocol, demonstrated on a related isomer, outlines the coupling of an amine to the pyridine ring. The principles are directly applicable to halo-thieno[3,2-c]pyridines.[7]
Causality: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. A key difference is the use of specialized, bulky electron-rich phosphine ligands (e.g., Xantphos, RuPhos) which facilitate both the oxidative addition and the final reductive elimination step to form the C-N bond. A strong base (e.g., Cs₂CO₃) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
Materials:
-
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq)
-
Aryl or heteroarylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)
-
Xantphos (or other suitable ligand) (0.04-0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure: [7]
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the bromo-thienopyridine, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Direct C-H Activation/Arylation
Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization (i.e., halogenation) of the starting material, offering a more atom- and step-economical route.[8] For thienopyridine systems, this typically occurs on the electron-rich thiophene ring.
Protocol 5: Palladium-Catalyzed Direct C-H Arylation at the C3-Position
This protocol describes the direct coupling of an aryl bromide to the C3 position of a thienopyrimidine, a closely related scaffold.[8] The conditions are adaptable to thieno[3,2-c]pyridine.
Causality: The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the thiophene ring and abstracts a proton with the assistance of a base, forming a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide to form the C-C bond. The choice of ligand and base is critical for achieving high regioselectivity and yield.
Materials:
-
Thieno[3,2-d]pyrimidine derivative (1.0 eq)
-
Bromobenzene (or other aryl bromide) (2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous toluene
-
Schlenk tube
Procedure: [8]
-
In a Schlenk tube under an inert atmosphere, combine the thienopyrimidine derivative, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous toluene, followed by bromobenzene.
-
Seal the tube and heat the reaction mixture at 130 °C for 16 hours.
-
After cooling, dilute with an organic solvent and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 1: Comparison of Functionalization Techniques
| Technique | Position(s) Targeted | Key Reagents | Advantages | Disadvantages |
| Chlorination | C4, C6 | POCl₃ | Creates versatile intermediate | Harsh, corrosive reagent |
| Bromination | C2, C3 | NBS | Mild conditions, good selectivity | Introduces halogen |
| Suzuki Coupling | C2, C3, C4, C6, C7 | Pd catalyst, boronic acid, base | Broad substrate scope, robust | Requires pre-halogenation |
| Buchwald-Hartwig | C4, C6, C7 | Pd catalyst, ligand, amine, base | Forms valuable C-N bonds | Sensitive to air/moisture |
| Direct C-H Arylation | C2, C3 | Pd catalyst, aryl halide, base | Atom economical, no pre-halogenation | Can have regioselectivity issues |
| SNAr | C4, C6 | Halogenated substrate, nucleophile | Metal-free, simple conditions | Requires activated substrate |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, especially when a leaving group is present at the 4- or 6-position, allows for direct displacement by nucleophiles. This reaction is often metal-free and procedurally simple.
Protocol 6: SNAr with an Amine Nucleophile
This protocol details the displacement of a chlorine atom at the 4-position by an amine.
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[2] In the second step, the leaving group (chloride) is expelled, restoring aromaticity.
Materials:
-
3-Bromo-4-chloro-thieno[3,2-c]pyridine (1.0 eq)
-
2-Picolylamine (or other amine) (1.1 eq)
-
Triethylamine (TEA) (1.05 eq)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask with reflux condenser
Procedure: [5]
-
Dissolve the 3-bromo-4-chloro-thieno[3,2-c]pyridine in anhydrous ethanol in a round-bottom flask.
-
Add the amine nucleophile followed by triethylamine (to act as a base and scavenge the HCl byproduct).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Partition the residue between DCM and a saturated sodium chloride solution.
-
Dry the organic layer (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Rationale for SNAr Regioselectivity
Caption: SNAr at C4 allows delocalization of negative charge onto the ring nitrogen. (Conceptual Diagram - Image not generated).
References
- BenchChem. (2025).
-
MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]
- Google Patents. (n.d.). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
YouTube. (2017). Nucleophilic substitution of pyridine. [Link]
-
Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]
-
Request PDF. (n.d.). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. [Link]
-
Request PDF. (2015). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
Experimental setup for measuring the binding affinity of Methyl thieno[3,2-C]pyridine-2-carboxylate
Topic: Experimental Setup for Measuring the Binding Affinity of Methyl thieno[3,2-c]pyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing the Binding Affinity of a Novel Thienopyridine Derivative
This compound belongs to the thienopyridine class of heterocyclic compounds. Derivatives of this scaffold have shown significant pharmacological activity, notably as inhibitors of the P2Y12 adenosine diphosphate (ADP) receptor, which is crucial for platelet aggregation.[1][2][3][4] Beyond their antiplatelet effects, various thienopyridine derivatives have been investigated for their potential as kinase inhibitors and anticancer agents.[5][6][7][8][9]
The binding affinity of a small molecule to its protein target, typically quantified by the dissociation constant (Kd), is a critical parameter in drug discovery. It dictates the concentration of the compound required to achieve a therapeutic effect and influences its overall efficacy and specificity. A comprehensive understanding of this interaction is paramount for lead optimization and structure-activity relationship (SAR) studies.[10]
This application note, authored from the perspective of a Senior Application Scientist, provides a detailed guide to establishing a robust experimental framework for measuring the binding affinity of this compound to a putative protein target. For the purpose of this guide, we will consider a representative protein kinase as the target, a common target class for such scaffolds.[11] We will detail two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) for kinetic and affinity analysis, and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization.[12][13][14][15] This dual approach ensures a self-validating system, providing a high degree of confidence in the measured binding parameters.
Part 1: Surface Plasmon Resonance (SPR) – A Real-Time Kinetic Approach
SPR is a powerful optical technique for studying biomolecular interactions in real-time.[14][16] It measures changes in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (the target kinase).[17][18][19] This allows for the determination of both kinetic rate constants (association rate, ka, and dissociation rate, kd) and the equilibrium dissociation constant (Kd).[16][20]
Causality Behind Experimental Choices in SPR
The choice to immobilize the kinase, rather than the small molecule, is deliberate. Immobilizing the larger protein target generally provides a better signal response for a small molecule analyte and maximizes the preservation of the small molecule's activity. A sensor chip with a carboxymethylated dextran matrix is chosen to provide a hydrophilic environment and minimize non-specific binding, while allowing for covalent immobilization of the kinase via amine coupling.[17]
Experimental Workflow for SPR
Caption: Workflow for SPR-based binding affinity measurement.
Detailed SPR Protocol
1. Reagent and Sample Preparation:
- Running Buffer (HBS-EP+): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20. Degas thoroughly. This buffer is critical for minimizing non-specific binding and ensuring data quality.
- Immobilization Buffers: 10 mM Sodium Acetate at pH 4.0, 4.5, and 5.0 for pH scouting.
- Target Kinase: Prepare a stock solution of the purified kinase at 20-50 µg/mL in the selected immobilization buffer. Ensure the protein is highly pure and monodisperse.
- Analyte (this compound): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in running buffer, keeping the final DMSO concentration constant (and ideally below 1%) across all samples to avoid solvent effects. Concentrations should typically span from 0.1x to 10x the expected Kd.[16]
2. Kinase Immobilization:
- Instrument: A Biacore system (or equivalent) is used.
- Sensor Chip: CM5 sensor chip.
- Procedure:
- Equilibrate the system with running buffer.
- Perform a pH scouting experiment to determine the optimal pH for pre-concentration of the kinase on the dextran matrix.
- Activate the sensor surface of the desired flow cell with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- Inject the kinase solution over the activated surface until the desired immobilization level (e.g., 5000-10000 RU) is reached.
- Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.
- A reference flow cell should be prepared similarly but without kinase immobilization to subtract bulk refractive index changes and non-specific binding.
3. Binding Analysis (Single-Cycle or Multi-Cycle Kinetics):
- Flow Rate: Set a flow rate of 30-50 µL/min.[19]
- Procedure (Multi-Cycle Kinetics):
- Inject the lowest concentration of the analyte over the kinase and reference surfaces for a defined association time (e.g., 120 seconds).
- Switch to running buffer and monitor the dissociation phase (e.g., 300 seconds).
- Inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl pH 2.5) if necessary to remove all bound analyte. Confirm that the regeneration step does not denature the immobilized kinase.
- Repeat steps 1-3 for each concentration in the dilution series, including a buffer-only (zero analyte) injection for double referencing.
4. Data Analysis:
- Process the raw data by subtracting the reference flow cell signal and the buffer-only injection signal from the active flow cell data.
- The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
- This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
| Parameter | Description | Typical Value Range |
| ka (on-rate) | Rate of complex formation | 10³ - 10⁷ M⁻¹s⁻¹ |
| kd (off-rate) | Rate of complex decay | 10⁻¹ - 10⁻⁵ s⁻¹ |
| Kd (dissociation constant) | Measure of binding affinity | pM - mM |
| Rmax | Maximum analyte binding capacity | Instrument/Immobilization Dependent |
Part 2: Isothermal Titration Calorimetry (ITC) – The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a binding event.[10][15] By titrating the small molecule into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[11][21][22] This provides a complete thermodynamic profile of the binding event, offering deeper mechanistic insights.[21]
Causality Behind Experimental Choices in ITC
The decision to place the protein in the sample cell and the small molecule in the syringe is standard practice. This configuration maximizes the heat signal per injection, especially when the protein concentration is kept relatively low. The buffer composition must be identical between the syringe and the cell solutions to avoid large heats of dilution that can obscure the binding signal. A buffer with a low ionization enthalpy, such as phosphate or HEPES, is chosen to minimize buffer-induced protonation/deprotonation effects upon binding.[11]
Experimental Workflow for ITC
Caption: Workflow for ITC-based thermodynamic characterization.
Detailed ITC Protocol
1. Reagent and Sample Preparation:
- ITC Buffer: 20 mM Phosphate or HEPES buffer, 150 mM NaCl, pH 7.4.
- Target Kinase: The protein solution should be extensively dialyzed against the ITC buffer to ensure a perfect buffer match. After dialysis, determine the protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). A typical concentration for the cell is 10-20 µM.
- Analyte (this compound): Dissolve the compound directly into the final dialysis buffer to create a concentrated stock (e.g., 100-200 µM, typically 10-15 times the protein concentration).[10] The final DMSO concentration must be identical in both the syringe and cell solutions.
- Degassing: Thoroughly degas both the protein and compound solutions immediately before the experiment to prevent bubble formation.
2. ITC Experiment:
- Instrument: A MicroCal ITC system (or equivalent).
- Procedure:
- Load the protein solution into the sample cell (~200-300 µL) and the compound solution into the injection syringe (~40-50 µL).
- Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate until a stable baseline is achieved.
- Program an injection sequence consisting of an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by 18-20 injections of a larger volume (e.g., 2 µL). The spacing between injections should be sufficient for the signal to return to baseline (e.g., 150-180 seconds).
- Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution.
3. Data Analysis:
- The raw data is a series of heat-flow peaks corresponding to each injection. Integrate the area under each peak to determine the heat change (ΔH) per injection.
- Subtract the heat of dilution from the binding heats.
- Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
- Fit this binding isotherm to a suitable model (e.g., a single-site binding model). The fitting procedure yields the binding affinity (Ka = 1/Kd), the stoichiometry (n), and the enthalpy of binding (ΔH).
- The change in Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
| Parameter | Description | Information Gained |
| Kd (dissociation constant) | Binding affinity | Potency of the interaction |
| n (Stoichiometry) | Molar ratio of binding | Number of binding sites |
| ΔH (Enthalpy) | Heat change upon binding | Contribution of H-bonds and van der Waals forces |
| ΔS (Entropy) | Change in disorder | Contribution of hydrophobic effects and conformational changes |
Conclusion: A Validated Approach to Affinity Measurement
By employing two distinct and complementary biophysical methods, we establish a robust, self-validating framework for characterizing the binding of this compound to its target. SPR provides high-resolution kinetic data (on- and off-rates) and affinity, while ITC delivers a complete thermodynamic profile of the interaction.[22][23] Agreement between the Kd values obtained from these orthogonal techniques provides high confidence in the results. This comprehensive dataset is invaluable for guiding medicinal chemistry efforts, validating biological activity, and ultimately advancing promising compounds through the drug discovery pipeline.
References
- Malvern Panalytical. (2014). Revealing kinase inhibitor mechanisms: ITC leads the way.
-
Trieselmann, P. A., & Taylor, C. W. (2004). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology, 261, 245–261. [Link]
-
Kam, P. C., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(1), 28–35. [Link]
- BMG Labtech.
- AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter.
-
Gurbel, P. A., & Tantry, U. S. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Cardiology Clinics, 24(2), 165–173. [Link]
- Center for Macromolecular Interactions. MicroScale Thermophoresis (MST).
- Grokipedia. Thienopyridine.
-
Biocompare. (2013). Measuring Interactions Using Microscale Thermophoresis. [Link]
-
Mabonga, L., & Kappo, A. P. (2019). Molecular interaction between small nuclear ribonucleoprotein polypeptide G and heat shock protein 70.14: a microscale thermophoresis exposition towards developing anti-cancer drugs. International Journal of Molecular Sciences, 20(23), 5919. [Link]
-
Sharma, R. K., & Sharma, R. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(2). [Link]
-
Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein? ResearchGate. [Link]
-
Singh, P., & Kumar, A. (2015). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysical Reviews, 7(1), 75-93. [Link]
-
ResearchGate. Mechanism of action of thienopyridine drugs. [Link]
-
FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
-
Hope, A. G., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(22), 7074–7083. [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
Allen, P. B. (2016). Fluorescence polarization binding assays. Lab Blog. [Link]
-
Vanderbilt University. MST Guidelines. [Link]
-
National Institutes of Health. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. [Link]
-
Davis, T. L., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 333(2), 243–253. [Link]
-
Wikipedia. Methods to investigate protein–protein interactions. [Link]
-
LibreTexts Biology. (2025). 5.2: Techniques to Measure Binding. [Link]
-
Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 1043. [Link]
-
Creative Diagnostics. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]
-
Gill, C. H., et al. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 35–41. [Link]
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
He, J., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 485. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Ferreira, M. V., et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 24(19), 3563. [Link]
-
MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. [Link]
-
Noe, M. C., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 6(5), 553–558. [Link]
-
PubChemLite. This compound (C9H7NO2S). [Link]
-
ResearchGate. (PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. [Link]
-
van Zyl, L., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 10. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 11. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. portlandpress.com [portlandpress.com]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 23. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl Thieno[3,2-c]pyridine-2-carboxylate as a Versatile Building Block for High-Performance Organic Light-Emitting Diodes (OLEDs)
Abstract
The thieno[3,2-c]pyridine scaffold is a compelling heterocyclic motif for the design of advanced materials for organic electronics, owing to its inherent electronic properties and structural rigidity.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of Methyl thieno[3,2-c]pyridine-2-carboxylate in the field of Organic Light-Emitting Diodes (OLEDs). While direct, extensive literature on this specific ester is emerging, the well-documented success of thieno[3,2-c]pyridine derivatives in creating highly efficient phosphorescent emitters provides a strong impetus for its exploration.[2][3] We present foundational insights, synthesis protocols, hypothetical device fabrication methodologies, and characterization techniques to enable the investigation of this promising compound as either a host material or a key synthetic precursor for novel emitters in next-generation OLEDs.
Introduction: The Rationale for Thieno[3,2-c]pyridine Derivatives in OLEDs
The efficacy of an OLED device is fundamentally governed by the photophysical properties of the materials constituting its emissive layer (EML). The thienopyridine core, a fusion of a thiophene and a pyridine ring, offers a unique combination of electron-rich (thiophene) and electron-deficient (pyridine) moieties. This intrinsic electronic structure is highly advantageous for OLED materials, which require balanced charge injection and transport to ensure efficient recombination of electrons and holes within the EML.
The thieno[3,2-c]pyridine isomer, in particular, has been successfully incorporated into highly efficient phosphorescent iridium(III) complexes that serve as dopant emitters in OLEDs.[2][3] These complexes demonstrate the scaffold's ability to support stable, high-performance chromophores. This compound serves as a pivotal starting material or building block for creating more complex, functional molecules tailored for specific roles within the OLED architecture. The methyl ester group provides a versatile chemical handle for further synthetic modifications, such as hydrolysis to the carboxylic acid followed by amide coupling or conversion to other functional groups.
Potential Roles in OLEDs:
-
Precursor for Phosphorescent Emitters: The thieno[3,2-c]pyridine core can be functionalized to act as a cyclometalating ligand for heavy metal complexes (e.g., Iridium or Platinum), leading to highly efficient phosphorescent emitters.
-
Host Material: With a potentially wide bandgap and high triplet energy, derivatives of this compound could function as host materials for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters. A high triplet energy host is crucial to prevent reverse energy transfer from the dopant, thereby maximizing device efficiency.
-
Electron Transport Layer (ETL) or Hole Transport Layer (HTL) Materials: Through appropriate chemical modification, the inherent electronic characteristics of the thienopyridine core can be tuned to favor the transport of either electrons or holes.
Synthesis and Characterization
A robust and scalable synthesis is paramount for the viable application of any new material. This compound can be synthesized through multi-step procedures starting from common thiophene precursors. The following protocol is a generalized approach based on established synthetic methodologies for related compounds.[4][5]
Protocol 1: Synthesis of this compound
Objective: To synthesize the target compound via a multi-step process involving cyclization and esterification.
Materials:
-
3-Aminothiophene-2-carboxaldehyde (or related precursor)
-
Methyl acetoacetate
-
Potassium hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Friedländer Annulation (Cyclization):
-
In a round-bottom flask equipped with a reflux condenser, dissolve a suitable thiophene precursor, such as 3-aminothiophene-2-carboxaldehyde, and a molar equivalent of methyl acetoacetate in an appropriate solvent like ethanol.
-
Add a catalytic amount of a base (e.g., potassium hydroxide) to the mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to a pH of approximately 3-4 to precipitate the carboxylic acid intermediate (Thieno[3,2-c]pyridine-2-carboxylic acid).
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
Fischer Esterification:
-
Suspend the dried Thieno[3,2-c]pyridine-2-carboxylic acid (1 equivalent) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux for 6-8 hours, or until TLC indicates the complete consumption of the starting carboxylic acid.
-
Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of Synthesis Workflow
Caption: Synthetic workflow for this compound.
Application in OLEDs: Device Fabrication and Characterization
To evaluate the performance of this compound or its derivatives, a multilayer OLED device is typically fabricated. The following protocol outlines a standard fabrication process for a phosphorescent OLED (PHOLED) where a derivative could be used as a host material.
Protocol 2: Fabrication of a Representative PHOLED Device
Device Architecture: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (Al).
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
HIL material: e.g., PEDOT:PSS
-
Host material: Thieno[3,2-c]pyridine derivative
-
Dopant (Emitter): e.g., Ir(ppy)₃ (for green emission) or a red phosphorescent iridium complex[3]
-
EIL material: e.g., Lithium Fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
High-purity organic solvents (e.g., chloroform, toluene) for solution-processed layers
Step-by-Step Fabrication Procedure (Hybrid Solution/Evaporation Process): [2]
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.
-
-
Hole Injection Layer (HIL) Deposition (Solution Process):
-
Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate at a typical speed of 3000-4000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at ~120°C for 15-20 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Hole Transport Layer (HTL) Deposition (Thermal Evaporation):
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the HTL material (e.g., 40 nm of TCTA) at a rate of 1-2 Å/s.
-
-
Emissive Layer (EML) Deposition (Co-evaporation):
-
Co-evaporate the thienopyridine-based host material and the phosphorescent dopant from separate sources.
-
The doping concentration is critical and typically ranges from 6% to 15%. The deposition rate of the host should be significantly higher than the dopant to achieve the desired concentration. A typical EML thickness is 20-30 nm.
-
-
Electron Transport (ETL) and Injection (EIL) Layer Deposition:
-
Sequentially deposit the ETL (e.g., 40 nm of TmPyPb) and the EIL (e.g., 1 nm of LiF) without breaking the vacuum.
-
-
Cathode Deposition:
-
Deposit the aluminum cathode (typically 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy inside a nitrogen-filled glovebox.
-
Visualization of Device Fabrication Workflow
Caption: A typical workflow for fabricating a hybrid process OLED.
Device Characterization
Once fabricated, the device's performance must be thoroughly evaluated.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter unit and a calibrated photodiode/spectrometer.
-
Electroluminescence (EL) Spectra: To determine the emission color and coordinates (CIE 1931).
-
Efficiency Metrics: Calculation of Current Efficiency (cd/A), Power Efficiency (lm/W), and External Quantum Efficiency (EQE, %).
-
Device Lifetime: Often reported as LT₅₀ or LT₉₅, the time it takes for the initial luminance to decrease to 50% or 95% under constant current operation.
Expected Performance and Data
While specific data for this compound is not yet published, we can benchmark expected performance based on OLEDs incorporating other thieno[3,2-c]pyridine-based iridium complexes as emitters.[2][3] These devices have demonstrated high efficiencies, indicating the potential of this material class.
Table 1: Representative Performance of Thieno[3,2-c]pyridine-Based PHOLEDs
| Device Color | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Peak (nm) | Reference |
| Green | 52.8 | 41.4 | 15.2 | ~520 | [3] |
| Yellow | 45.9 | 36.0 | 13.8 | ~560 | [3] |
| Red | 15.2 | 11.1 | N/A | ~610 | [3] |
Note: The performance values are from devices using functionalized iridium complexes derived from the thieno[3,2-c]pyridine core, not this compound itself. These values serve as a benchmark for what may be achievable with materials from this class.
Energy Level Diagram
A well-designed OLED requires proper alignment of the energy levels (HOMO/LUMO) of adjacent layers to ensure efficient charge injection and confinement.
Caption: Hypothetical energy level diagram for an OLED.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for the development of novel materials for organic light-emitting diodes. Its fused heterocyclic core is a proven component in high-efficiency phosphorescent emitters. The protocols and guidelines presented here offer a comprehensive starting point for researchers to synthesize, fabricate, and characterize devices based on this versatile building block. Future work should focus on the synthesis of a library of derivatives to systematically tune the photophysical and charge-transport properties, ultimately aiming to develop next-generation host, emitter, or transport materials that can further enhance the efficiency, color purity, and operational stability of OLEDs.
References
- Benchmarking the Photophysical Properties of Thieno[2,3-c]pyridines: A Compar
- Novel Thieno[3,2-c]Pyridine Based Ir Complexes for Solution/Evaporation Hybrid OLED.
- Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxyl
- Application Notes and Protocols for Thieno[2,3-c]pyridine Derivatives in Organic Electronics. Benchchem.
- Chemical structures of thieno[3,2-c]pyridine based Ir complexes in this paper.
- US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
Sources
Application Notes and Protocols for the Derivatization of Methyl Thieno[3,2-c]pyridine-2-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Thieno[3,2-c]pyridine Scaffold as a Privileged Structure in Drug Discovery
The thieno[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, making it an excellent template for the design of targeted therapeutics. Derivatization of this core allows for the systematic exploration of the chemical space around the scaffold, which is fundamental to establishing robust Structure-Activity Relationships (SAR).[3][4] Such studies are crucial in the iterative process of drug optimization, guiding the design of analogs with improved potency, selectivity, and pharmacokinetic properties.[5]
This document provides a detailed guide for the derivatization of a key intermediate, methyl thieno[3,2-c]pyridine-2-carboxylate. We will outline two primary diversification strategies:
-
Amide Bond Formation: The carboxylic ester at the C2 position will be hydrolyzed to the corresponding carboxylic acid, which will then be coupled with a diverse library of amines to generate a series of amide derivatives.
-
Palladium-Catalyzed Cross-Coupling: We will explore the functionalization of the pyridine and thiophene rings through Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. While the provided literature primarily focuses on the thieno[3,2-b]pyridine isomer for this reaction, the principles are readily adaptable to the thieno[3,2-c]pyridine scaffold.[6][7][8]
These protocols are designed to be comprehensive, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Workflow for Derivatization of this compound
The overall strategy for generating a library of derivatives from the starting material is depicted below. This workflow allows for the creation of a diverse set of compounds for comprehensive SAR studies.
Caption: General workflow for the derivatization of this compound.
Part 1: Amide Library Synthesis
Step 1: Hydrolysis of this compound
Rationale: The conversion of the methyl ester to a carboxylic acid is a critical first step, as the carboxylic acid is a versatile functional handle for a wide range of coupling reactions, most notably amide bond formation.[9] Basic hydrolysis using a hydroxide source is a standard and effective method for this transformation.[10] The choice of a water-miscible co-solvent like methanol or THF is to ensure the solubility of the starting ester.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v). The concentration should be approximately 0.1-0.2 M.
-
Addition of Base: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) to the solution. The use of a slight excess of the base ensures complete saponification of the ester.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with 1M hydrochloric acid (HCl). This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. Dry the product under vacuum to yield thieno[3,2-c]pyridine-2-carboxylic acid.
Troubleshooting:
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base or reaction time. | Increase the equivalents of base or prolong the reaction time. Gentle heating (40-50 °C) can also be employed if the reaction is sluggish at room temperature. |
| Low Yield | Product is partially soluble in the acidic aqueous phase. | After acidification, extract the aqueous layer multiple times with an organic solvent such as ethyl acetate to recover any dissolved product. |
Step 2a: Amide Coupling with a Diverse Amine Library
Rationale: The formation of the amide bond between the synthesized carboxylic acid and a primary or secondary amine is a cornerstone of medicinal chemistry for generating molecular diversity.[11] We will employ a carbodiimide-mediated coupling reaction, a widely used and reliable method.[12] The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial to minimize racemization (if chiral amines are used) and improve coupling efficiency by forming a more reactive activated ester intermediate.[12]
Protocol:
-
Reagent Preparation:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve thieno[3,2-c]pyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add the amine (1.1-1.2 eq).
-
Add the coupling activator, HOBt or Oxyma (1.1 eq).
-
-
Coupling Agent Addition: Add the coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), to the reaction mixture. If using EDC, its hydrochloride salt is often used for better handling.[12]
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
For DCC/DIC: The urea byproduct will precipitate out of the reaction mixture. Filter off the solid and wash it with the reaction solvent.
-
For EDC: The urea byproduct is water-soluble and will be removed during the aqueous work-up.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.
Data Presentation: Representative Amide Derivatives
| Compound ID | Amine Used | Molecular Weight ( g/mol ) | Biological Activity (Hypothetical IC₅₀, µM) |
| DA-01 | Aniline | 268.32 | 10.5 |
| DA-02 | Benzylamine | 282.35 | 5.2 |
| DA-03 | Morpholine | 262.32 | >50 |
| DA-04 | (S)-1-Phenylethanamine | 296.38 | 2.1 |
Part 2: C-H Functionalization via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[13] This reaction typically involves the coupling of an organoboron species (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6][8][14] For this protocol, we will assume the availability of a halogenated (e.g., bromo- or iodo-) this compound. The position of the halogen will determine the site of new C-C bond formation.
Protocol (Adapted from Thieno[3,2-b]pyridine chemistry): [6][7]
-
Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine the halo-methyl thieno[3,2-c]pyridine-2-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).
-
Solvent: Add a suitable solvent system. This is often a mixture of an organic solvent and water, such as 1,4-dioxane/water, toluene/water, or DMF/water.[13]
-
Reaction: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. Heat the mixture to 80-100 °C and stir until the starting halide is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the systematic derivatization of this compound. The generation of amide and biaryl libraries will enable a thorough investigation of the structure-activity relationships of this promising scaffold. Subsequent biological evaluation of these synthesized compounds will provide valuable data to guide further optimization efforts in the pursuit of novel therapeutic agents. The adaptability of these protocols allows for the incorporation of a wide array of building blocks, ensuring the generation of a chemically diverse library for screening.
References
-
Marques, S. M., et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals. Available at: [Link]
-
Marques, S. M., et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals. Available at: [Link]
-
Chen, X., et al. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm. Available at: [Link]
-
Queiroz, M. J. R. P., et al. (2011). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry. Available at: [Link]
-
Li, J., et al. (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Queiroz, M. J. R. P., et al. (2011). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. Tetrahedron. Available at: [Link]
-
El-Gohary, N. S. M., & Shaaban, M. I. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
González-Álvarez, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Huang, W., et al. (2017). Design, Synthesis, and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents. Bioorganic Chemistry. Available at: [Link]
-
Yilmaz, F., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect. Available at: [Link]
- N.V. Philips' Gloeilampenfabrieken. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents.
- Adams, J. L., et al. (2007). SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES. Google Patents.
-
Check, C. T., & Radosevich, A. T. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
G. A. G., et al. (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. Available at: [Link]
-
Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets. Available at: [Link]
-
Crocker, K. E., et al. (2022). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]
- Adams, J. L., et al. (2005). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. Patsnap Eureka.
-
ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. ResearchGate. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Wang, Z., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 3. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Yield of Methyl Thieno[3,2-c]pyridine-2-carboxylate Synthesis
Welcome to the technical support center dedicated to the synthesis of Methyl thieno[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic compound. We will delve into the intricacies of its synthesis, offering troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
Introduction to the Synthetic Challenge
This compound is a key building block in medicinal chemistry, with its scaffold appearing in a range of biologically active molecules. However, its synthesis can be challenging, often leading to suboptimal yields and purification difficulties. This guide will focus on a robust and adaptable synthetic strategy, breaking down each step to identify and address common pitfalls.
A prevalent and effective strategy for the synthesis of the thieno[3,2-c]pyridine core involves a multi-step sequence. This approach begins with the construction of the saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system, followed by a final aromatization step to yield the desired product. This method offers several advantages, including the use of readily available starting materials and the ability to introduce substituents at various positions.
Core Synthetic Strategy: From Tetrahydro-Precursor to Aromatic Product
The overall synthetic workflow can be visualized as a two-stage process:
-
Formation of the Tetrahydro-Precursor: Synthesis of the key intermediate, Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate.
-
Aromatization: Dehydrogenation of the tetrahydro-intermediate to furnish the final aromatic product.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that researchers may encounter during the synthesis in a question-and-answer format.
Stage 1: Synthesis of Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Q1: My Pictet-Spengler reaction for the formation of the tetrahydro-precursor is sluggish and gives a low yield. What are the likely causes?
A1: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydrothieno[3,2-c]pyridine ring system, but its efficiency is highly dependent on several factors.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While traditional methods use strong protic acids like hydrochloric acid, these can sometimes lead to side reactions. Trifluoroacetic acid (TFA) is often a good alternative, as it can facilitate the cyclization of the intermediate iminium ion under milder conditions.[2] It is advisable to screen different acid catalysts and their concentrations to find the optimal conditions for your specific substrate.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While some Pictet-Spengler reactions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier. However, excessive heat can lead to the decomposition of starting materials or the formation of polymeric byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.
-
Purity of Starting Materials: The purity of the starting 2-(thiophen-3-yl)ethanamine derivative and the aldehyde or ketone is paramount. Impurities can interfere with the formation of the key iminium ion intermediate, leading to a cascade of side reactions. Ensure your starting materials are of high purity before commencing the reaction.
-
Water Scavenging: The initial condensation step to form the imine is a reversible reaction that produces water. In some cases, the presence of water can hinder the reaction. Performing the reaction under anhydrous conditions or with the addition of a dehydrating agent (e.g., molecular sieves) can sometimes improve the yield.
Q2: I am observing the formation of multiple byproducts during the Pictet-Spengler reaction. How can I improve the selectivity?
A2: The formation of byproducts is a common challenge. Here are some strategies to enhance the selectivity of your reaction:
-
Stepwise vs. One-Pot: While a one-pot Pictet-Spengler reaction is often desirable for its efficiency, a stepwise approach can sometimes provide better control and higher purity.[2] This involves the pre-formation and isolation of the imine intermediate before the acid-catalyzed cyclization. This allows for the purification of the imine, which can prevent side reactions in the subsequent step.
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent their participation in unwanted side reactions. The choice of protecting group will depend on the specific functional group and the reaction conditions.
-
Slow Addition of Reagents: The slow, controlled addition of the aldehyde or ketone to the reaction mixture can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.
Stage 2: Aromatization of the Tetrahydro-Precursor
Q1: The dehydrogenation of my Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate using DDQ is incomplete and gives a low yield of the aromatic product. What can I do to improve this step?
A1: The aromatization of the tetrahydrothienopyridine ring is a critical final step.[3] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and effective reagent for this transformation, but its performance can be influenced by several factors.
-
Stoichiometry of DDQ: The stoichiometry of DDQ is crucial. While a slight excess (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion, a large excess can lead to the formation of byproducts and complicate purification. It is recommended to perform small-scale optimization experiments to determine the optimal amount of DDQ for your substrate.
-
Reaction Temperature and Time: Dehydrogenation reactions with DDQ often require elevated temperatures to proceed at a reasonable rate. Refluxing in a high-boiling solvent such as dioxane or toluene is common.[3] The reaction progress should be carefully monitored by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation.
-
Solvent Choice: The choice of solvent can significantly impact the efficiency of the dehydrogenation. The solvent should be inert to the reaction conditions and capable of dissolving both the substrate and DDQ. Anhydrous solvents are generally preferred to prevent the decomposition of DDQ.
-
Work-up Procedure: The work-up procedure is critical for isolating the product and removing the DDQ byproducts (hydroquinone). A common method involves filtering the reaction mixture to remove the precipitated hydroquinone, followed by an aqueous wash to remove any remaining polar impurities.
Q2: I am having difficulty purifying the final this compound from the reaction mixture. What are some effective purification strategies?
A2: Purification of the final product can be challenging due to the presence of unreacted starting material, DDQ byproducts, and other impurities.
-
Column Chromatography: Column chromatography on silica gel is a standard and effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can effectively separate the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale. The choice of solvent system for recrystallization will need to be determined experimentally. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can often provide good results.
-
Acid-Base Extraction: The basic nitrogen atom in the pyridine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent. This can be an effective way to remove non-basic impurities.
Frequently Asked Questions (FAQs)
Q: What is a common and reliable method for the synthesis of the key precursor, Methyl 3-aminothiophene-2-carboxylate?
A: Methyl 3-aminothiophene-2-carboxylate is a versatile starting material for the synthesis of various thieno[3,2-c]pyridine derivatives.[1] A common method for its synthesis involves the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride.[4] For example, 2-methoxycarbonyl-3-oxotetrahydrothiophene can be reacted with hydroxylamine hydrochloride in a suitable solvent like acetonitrile to yield the desired product after work-up and purification.[4]
Q: Are there alternative strategies to the Pictet-Spengler/aromatization route for the synthesis of this compound?
A: Yes, an alternative and powerful strategy involves building the pyridine ring onto a pre-functionalized thiophene core. The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines from anilines, and this methodology can be adapted for the synthesis of thienopyridinones.[5][6] Starting from Methyl 3-aminothiophene-2-carboxylate, a reaction with a suitable three-carbon building block, such as diethyl ethoxymethylenemalonate, can lead to the formation of the pyridine ring.[7] Subsequent functional group manipulations would then be required to arrive at the final target molecule.
Caption: A decision tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |
| 2-(Thiophen-3-yl)ethanamine derivative | Varies | 1.0 |
| Methyl glyoxylate | 88.06 | 1.1 |
| Trifluoroacetic acid (TFA) | 114.02 | Catalytic |
| Dichloromethane (DCM) | 84.93 | Solvent |
Procedure:
-
To a solution of the 2-(thiophen-3-yl)ethanamine derivative (1.0 eq) in anhydrous dichloromethane (DCM), add methyl glyoxylate (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of trifluoroacetic acid (TFA) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane) to afford Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate.
Protocol 2: Aromatization to this compound
This protocol describes the dehydrogenation of the tetrahydro-precursor using DDQ.
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |
| Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | 197.25 | 1.0 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 1.2 |
| Dioxane or Toluene | Varies | Solvent |
Procedure:
-
Dissolve Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (1.0 eq) in anhydrous dioxane or toluene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 100-110 °C) for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The hydroquinone byproduct will precipitate.
-
Filter the reaction mixture through a pad of celite to remove the precipitate.
-
Wash the filtrate with a saturated solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane) to yield this compound.
Conclusion
Improving the yield of this compound synthesis requires a systematic approach to optimizing each step of the reaction sequence. By carefully controlling reaction parameters, ensuring the purity of starting materials, and employing effective purification strategies, researchers can significantly enhance the efficiency of their synthetic efforts. This guide provides a foundation for troubleshooting and optimizing this challenging but rewarding synthesis.
References
- G. Jones, in The Chemistry of Heterocyclic Compounds: Quinolines, Part I, John Wiley & Sons, New York, 1977, pp. 93-318.
-
Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]
-
Gewald, K.; Schinke, E.; Böttcher, H. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chem. Ber.1966 , 99 (1), 94-100. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
- Whaley, W. M.; Govindachari, T. R.
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]
- U.S.
-
ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. researchgate.net [researchgate.net]
Side reactions in the synthesis of thieno[3,2-c]pyridines and their prevention
Welcome to the technical support center for the synthesis of thieno[3,2-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.
Introduction
The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its synthesis, however, can be accompanied by various side reactions that can significantly impact yield and purity. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the robust and efficient synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative. Which synthetic route is most reliable?
A1: A highly reliable and versatile method for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) ring system involves a multi-step sequence starting from a protected 4-piperidone.[3] This approach, which utilizes a Vilsmeyer-Haack formylation followed by cyclization, is advantageous as it allows for the introduction of various substituents at the 2-position of the thiophene ring.[3] An alternative route for specific substitution patterns is the Pictet-Spengler reaction.[3]
Q2: My Gewald reaction to form the 2-aminothiophene precursor for my thieno[3,2-c]pyridine synthesis is giving low yields. What are the common pitfalls?
A2: The Gewald reaction, a multicomponent condensation of a ketone, an α-cyanoester, and elemental sulfur, is a cornerstone for preparing 2-aminothiophenes.[4][5] Low yields can often be attributed to several factors:
-
Purity of Reagents: Ensure the ketone and α-cyanoester are of high purity. Impurities can lead to unwanted side reactions.
-
Base and Solvent: The choice of base and solvent is critical. Morpholine or triethylamine in ethanol or DMF are commonly used. The reaction conditions should be optimized for your specific substrates.
-
Reaction Temperature: The reaction is typically run at moderate temperatures (40-60 °C). Higher temperatures can lead to decomposition of intermediates.
-
Knoevenagel Condensation: The initial Knoevenagel condensation between the ketone and the α-cyanoester must proceed efficiently to form the stable intermediate.[4] Issues here will directly impact the overall yield.
Microwave-assisted organic synthesis (MAOS) has been shown to improve yields and reduce reaction times for the Gewald reaction.[4][6]
Q3: I am observing an unexpected dimer in the mass spectrum of my 3-aminothieno[2,3-b]pyridine product. What could be the cause?
A3: The observation of a dimer in aminothienopyridine synthesis, particularly with 3-amino substituted derivatives, can be due to oxidative dimerization.[7][8] This can occur under certain reaction conditions, especially in the presence of oxidizing agents or even air. The reaction likely proceeds through the formation of a radical intermediate that then dimerizes. To prevent this, it is advisable to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Troubleshooting Guide: Common Side Reactions and Prevention
This section provides a detailed breakdown of common side reactions encountered during the synthesis of thieno[3,2-c]pyridines and practical steps to mitigate them.
Problem 1: Formation of Thioacetal byproduct in Fiesselmann Synthesis
The Fiesselmann thiophene synthesis is a powerful tool for constructing substituted thiophenes.[9][10][11] However, a common side reaction is the formation of a thioacetal, especially when a cyclic β-ketoester is used as a starting material without the addition of an alcohol.[9]
Mechanism of Side Reaction:
Caption: Formation of Thioacetal in Fiesselmann Synthesis.
Prevention Strategy:
The formation of the thioacetal can be suppressed by the addition of an alcohol (e.g., ethanol) to the reaction mixture. The alcohol participates in the reaction to favor the formation of the desired monoadduct, which can then cyclize to the thiophene.[9]
Experimental Protocol: Prevention of Thioacetal Formation
-
To a solution of the cyclic β-ketoester in a suitable solvent (e.g., dioxane), add the thioglycolic acid derivative.
-
Add a stoichiometric amount of an alcohol (e.g., ethanol).
-
Slowly add the base (e.g., sodium ethoxide) at a controlled temperature.
-
Monitor the reaction by TLC or LC-MS to ensure the formation of the desired monoadduct.
Problem 2: N-Oxidation of the Pyridine Ring
The pyridine nitrogen in the thieno[3,2-c]pyridine ring system is susceptible to oxidation, leading to the formation of the corresponding N-oxide.[7][8] This can be an undesired side reaction if the parent heterocycle is the target, but it can also be a strategic step for further functionalization.
Controlling N-Oxidation:
-
Avoid Strong Oxidizing Agents: If N-oxidation is not desired, avoid the use of strong oxidizing agents during synthesis and workup.
-
Inert Atmosphere: Performing reactions under an inert atmosphere can minimize oxidation from atmospheric oxygen.
-
Strategic N-Oxidation: If the N-oxide is a desired intermediate, common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can be employed.[12]
Problem 3: Incomplete Cyclization or Formation of Isomeric Products
The final cyclization step to form the pyridine ring can sometimes be challenging, leading to incomplete reactions or the formation of isomeric thienopyridines (e.g., thieno[2,3-c]pyridine).[13][14][15]
Troubleshooting Cyclization:
-
Choice of Acid Catalyst: For acid-catalyzed cyclizations, the strength and type of acid are crucial. Strong mineral acids like HCl or H2SO4 are often used.[13]
-
Reaction Temperature and Time: These parameters need to be carefully optimized. Insufficient heating may lead to incomplete cyclization, while excessive heat can cause decomposition.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Dioxane, ethanol, or butanol are common choices.[13]
-
Pomeranz-Fritsch Reaction Modification: For syntheses based on the Pomeranz-Fritsch reaction, modifications may be necessary to favor the desired cyclization pathway.[14][15]
Workflow for Optimizing Cyclization:
Sources
- 1. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 272-14-0,thieno[3,2-c]pyridine | lookchem [lookchem.com]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the functionalization of Methyl thieno[3,2-C]pyridine-2-carboxylate
Here is the technical support center for optimizing reaction conditions for the functionalization of Methyl thieno[3,2-c]pyridine-2-carboxylate.
Welcome to the technical support center for the synthesis and functionalization of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this valuable heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying logic and troubleshooting strategies to empower your research.
Part 1: Frequently Asked Questions (FAQs) - Core Scaffold Considerations
This section addresses general questions about the handling, stability, and inherent reactivity of the this compound core.
Q1: What are the primary reactive sites on the this compound scaffold?
A1: The thieno[3,2-c]pyridine ring system has several potential sites for functionalization. The reactivity of each position is influenced by the electronic properties of the fused bicyclic system.
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it susceptible to N-oxidation or quaternization. However, its basicity is attenuated by the fused thiophene ring.
-
Thiophene Ring (Positions 3 and 7): The thiophene ring is generally more electron-rich than the pyridine ring, making it a candidate for electrophilic substitution. However, direct C-H functionalization can be challenging and often requires specific directing groups or advanced catalytic systems.[1][2] A more common and predictable strategy is to install a halogen at one of these positions to serve as a handle for cross-coupling reactions.
-
Pyridine Ring (Positions 4 and 6): These positions are electron-deficient, analogous to the 2- and 4-positions of pyridine, making them susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group (like a halide) is present.
-
Ester Group (Position 2): The methyl ester is a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, or it can potentially undergo direct amidation with certain amines under harsh conditions.[3]
Q2: My starting material seems to have poor solubility in common organic solvents. What do you recommend?
A2: The planar, heteroaromatic nature of the thieno[3,2-c]pyridine core can lead to poor solubility. For reactions, consider more polar aprotic solvents like DMF, DMAc, NMP, or dioxane. For purification by column chromatography, you may need to use solvent systems with a polar co-solvent like methanol or ethyl acetate mixed with dichloromethane. In some cases, gentle heating can help dissolve the material, but always check for thermal stability first.
Q3: Are there any known stability issues with this scaffold?
A3: The thieno[3,2-c]pyridine scaffold is generally robust. However, like many electron-deficient heteroaromatics, it can be sensitive to strongly reducing or oxidizing conditions that are not site-selective. For instance, aggressive oxidation can potentially target the sulfur atom, leading to S-oxides or sulfones, or the pyridine nitrogen, leading to N-oxides.[4][5]
Part 2: Troubleshooting Guide by Reaction Type
This section provides in-depth troubleshooting for specific, common functionalization reactions.
A. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds and is frequently used to functionalize halogenated thienopyridines.[6][7]
Q4: I am attempting a Suzuki coupling on a bromo-thieno[3,2-c]pyridine derivative, but my yield is very low or I see no reaction.
A4: Low yield in Suzuki couplings is a common issue with several potential causes. A systematic approach is key to troubleshooting. The catalytic cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8] A failure at any step will halt the reaction.
Troubleshooting Decision Workflow
Caption: General Workflow for HATU Amide Coupling
-
Base: A non-nucleophilic amine base like DIPEA (Hünig's base) or N-methylmorpholine (NMM) is required. Typically, 2-3 equivalents are used. The base prevents the protonation of the amine starting material and neutralizes the acid formed during the reaction. Ensure your base is anhydrous and of high quality.
-
Coupling Reagent: HATU is generally very effective, but ensure it is fresh and has been stored under anhydrous conditions. [3]If HATU fails, other reagents can be screened.
Comparison of Common Amide Coupling Reagents
| Reagent | Activating Agent | Byproducts | Common Issues |
| HATU/HBTU | Active Ester | Tetramethylurea | Can cause epimerization with chiral acids. |
| EDC/HOBt | Active Ester | Water-soluble urea | HOBt is explosive when dry. |
| SOCl₂ / Oxalyl Cl | Acid Chloride | HCl, SO₂, CO, CO₂ | Harsh conditions; not suitable for sensitive substrates. |
-
Solvent: The reaction must be run in an anhydrous polar aprotic solvent like DMF, DCM, or acetonitrile. The presence of water will hydrolyze the activated intermediate.
-
Amine Reactivity: If the amine is very electron-deficient or sterically hindered, the reaction may require heating (e.g., 40-60 °C) or a longer reaction time.
Part 3: Detailed Experimental Protocols
These protocols are provided as validated starting points. Optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted for a generic 7-bromo-methyl thieno[3,2-c]pyridine-2-carboxylate.
-
To a flame-dried round-bottom flask or microwave vial, add the 7-bromo-thienopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv).
-
Add degassed 1,4-dioxane and degassed water to form a 4:1 solvent mixture (concentration ~0.1 M with respect to the starting halide).
-
Stir the mixture at 90 °C under an inert atmosphere and monitor the reaction by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Ester Hydrolysis (Saponification)
-
Dissolve the this compound derivative (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).
-
Stir the mixture at room temperature or heat to 50 °C. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-8 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 3-4 with 1M HCl.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Protocol 3: HATU-Mediated Amide Coupling
-
Dissolve the thieno[3,2-c]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS (typically 2-12 hours).
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (to remove DMF), followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Goel, A., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Jalil, M. A., et al. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. PubMed. Available at: [Link]
-
Czaplyski, W. L., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Jalil, M. A., et al. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. Available at: [Link]
-
Denmark, S. E., et al. (2005). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PubMed Central. Available at: [Link]
- Caroti, P., et al. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents.
-
Xavier, C. P. R., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. PubMed Central. Available at: [Link]
- Armitage, B., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds. Google Patents.
-
Xavier, C. P. R., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]
-
Rodrigues, C. A., et al. (2020). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. MDPI. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]
-
Gein, V. L., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]
-
Gein, V. L., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]
-
Various Authors. (2023). Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Our approach for the synthesis of thieno[2,3-c]pyridine derivatives. ResearchGate. Available at: [Link]
-
El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. Available at: [Link]
-
Reddit User Discussion. (2021). How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. Organic-Chemistry.org. Available at: [Link]
- Various Authors. (2014). Thienopyridine derivatives, and preparation methods and medical use thereof. Google Patents.
-
Wicht, K. J., et al. (2019). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
- Various Authors. (2014). Preparation method of thienopyridine compound. Google Patents.
-
Various Authors. (2024). Chemical structures of the thienopyridine compounds prasugrel and clopidogrel. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Maurer, M. A., et al. (2022). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available at: [Link]
-
Richter, M. F., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PubMed Central. Available at: [Link]
-
Kruse, L. I., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. Available at: [Link]
-
Anders, C. H., & McNally, A. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. PubMed Central. Available at: [Link]
-
Zhang, W., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. Available at: [Link]
- Various Authors. (2016). Thienopiperidine derivative and use thereof. Google Patents.
-
Various Authors. (2021). Deoxygenative bromination of thieno[2,3-b]pyridine 7-oxide. ResearchGate. Available at: [Link]
-
Maurer, M. A., et al. (2022). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glu. ACS Publications. Available at: [Link]
-
Maurer, M. A., et al. (2022). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]
-
S. R. A. & P. S. (2012). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Bakar, Y., et al. (2024). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno[3,2-c]pyridine. PubChem. Available at: [Link]
-
Various Authors. (2010). Thienopyridines and other ADP-receptor antagonists. PubMed. Available at: [Link]
-
Grokipedia. (n.d.). Thienopyridine. Grokipedia. Available at: [Link]
-
Various Authors. (2005). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. Patsnap Eureka. Available at: [Link]
-
LookChem. (n.d.). Cas 272-14-0,thieno[3,2-c]pyridine. LookChem. Available at: [Link]
-
Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [Link]
-
Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: Chemical structures, mode of action and clinical use. A review. University of Arizona. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Amino-phenoxy)-thieno[2,3-c]pyridine-2-carboxylic acid amide. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Late stage C–H functionalization via chalcogen and pnictogen salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting guide for the purification of Methyl thieno[3,2-C]pyridine-2-carboxylate
Welcome to the technical support resource for the purification of Methyl thieno[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this heterocyclic compound. It provides in-depth, experience-driven advice in a troubleshooting-focused Q&A format to address common challenges encountered during purification.
Introduction to Purification Challenges
This compound is a moderately polar heterocyclic compound. Its purification can be complicated by the presence of structurally similar impurities, unreacted starting materials, or degradation products. The key to successful purification lies in understanding the nature of these impurities and selecting the appropriate chromatographic or crystallization techniques to selectively remove them. This guide is built on established principles for purifying nitrogen- and sulfur-containing aromatic systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude reaction mixture is a dark, viscous oil. How should I approach the initial cleanup?
This is a common scenario, often resulting from polymerization or high-boiling point solvents like DMF or dioxane used in the synthesis.[1] A direct attempt at column chromatography may lead to poor separation and column deactivation.
Answer: Your first step should be a liquid-liquid extraction to remove baseline impurities and residual solvent.
Recommended Protocol: Aqueous Workup
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalysts.
-
Water (H₂O) to remove water-soluble impurities and salts.
-
Brine (saturated NaCl solution) to break any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Causality: This workup removes highly polar, acidic, or water-soluble impurities that would otherwise streak on a silica gel column. The resulting, cleaner crude material is much more suitable for chromatographic purification.
Q2: My TLC plate shows multiple spots after the workup. How do I identify the product and select a solvent system for column chromatography?
Answer: Proper TLC analysis is critical for developing a successful column chromatography method. The goal is to find a solvent system that gives your product an Rf (retention factor) of approximately 0.25-0.35 , ensuring good separation from impurities.
-
Identifying the Product Spot: If you have a pure standard, spot it alongside your crude mixture. If not, the major spot (assuming decent reaction conversion) is likely your product. UV light is typically used for visualization.
-
Common Impurities & Their TLC Behavior:
-
Starting Materials: Precursors like substituted thiophenes or pyridines can persist. Their polarity will vary, but they are often less polar than the final product.
-
Baseline Impurities: Highly polar byproducts, salts, or polymeric material will remain at the origin (Rf ≈ 0).
-
Solvent Front Impurities: Very non-polar impurities will travel with the solvent front (Rf ≈ 1).
-
Developing the Eluent System: Start with a binary mixture and adjust the polarity. Based on purification of similar thienopyridine esters, a mixture of an ether and a hydrocarbon is highly effective.[2]
| Starting Solvent System (v/v) | Observation | Suggested Action |
| 20% Ether in Petroleum Ether | All spots are at the baseline (Rf ≈ 0) | Increase polarity (e.g., move to 40% Ether) |
| 50% Ether in Petroleum Ether | Product spot is too high (Rf > 0.5) | Decrease polarity (e.g., move to 30% Ether) |
| 30% Ether in Petroleum Ether | Product Rf ≈ 0.3, good spot separation | This is a good starting point for your column |
A mixture of Ethyl Acetate and Hexane is another excellent and common alternative.
Q3: I'm ready to run my column, but I'm worried about losing my product. What is the best practice for column chromatography?
Answer: Efficient column chromatography balances separation with recovery. For thienopyridine derivatives, silica gel is the standard stationary phase.[2][3]
Workflow Diagram: Column Chromatography
Caption: A standard workflow for purification by silica gel column chromatography.
Detailed Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) as a slurry in your starting, non-polar eluent (e.g., 20% Ether/Petroleum Ether).
-
Sample Loading (Dry Loading is Preferred):
-
Dissolve your crude product in a minimal amount of a strong solvent like DCM or Methanol.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of your packed column.
-
Causality: Dry loading prevents the dissolution of the compound in the loading solvent, which can lead to band broadening and poor separation.
-
-
Elution: Begin running the column with the starting eluent. If impurities are close to your product spot on the TLC, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.[4]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product.
Q4: My purified product is a clear oil or waxy solid and won't crystallize. What should I do?
Answer: This suggests the presence of minor impurities preventing the formation of a crystal lattice, or you may need to induce crystallization.
Troubleshooting Diagram: Product Crystallization Issues
Sources
- 1. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of Methyl Thieno[3,2-c]pyridine-2-carboxylate in Solution
Welcome to the technical support center for Methyl thieno[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Understanding the Instability: Primary Degradation Pathways
This compound possesses three key structural features that are susceptible to degradation in solution: the methyl ester, the thiophene ring, and the pyridine ring. Understanding these vulnerabilities is the first step toward effective stabilization. The primary pathways of degradation are hydrolysis, oxidation, and photodegradation.[1][2]
-
Hydrolysis of the Methyl Ester: The ester functional group is prone to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acids and bases.[3][4] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[5][6] These oxidative processes can be initiated by atmospheric oxygen, trace metal ions, or peroxides. The oxidation of the thiophene moiety can also lead to subsequent hydrolytic cleavage of the molecule.[1]
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, particularly in the UV spectrum. Photo-excitation can lead to the formation of reactive species that can undergo various degradation reactions. While specific data on the photostability of this compound is limited, it is a potential degradation pathway that should be considered, especially for solutions exposed to light for extended periods.
-
pH-Dependent Degradation: The pyridine nitrogen atom is basic and can be protonated in acidic solutions. This protonation can alter the electron distribution within the molecule, potentially influencing the rates of hydrolysis and other degradation reactions. The stability of pyridine and its derivatives in aqueous solutions is known to be pH-dependent.[7][8]
Caption: Key degradation pathways for this compound.
Troubleshooting Guide
This section addresses common issues encountered during experiments in a question-and-answer format, providing step-by-step guidance for diagnosis and resolution.
Q1: I've observed a decrease in the concentration of my compound over time in an aqueous buffer. What is the likely cause and how can I investigate it?
A1: A gradual decrease in concentration in an aqueous solution strongly suggests hydrolysis of the methyl ester. The rate of this degradation is highly dependent on the pH and temperature of your solution.
Experimental Protocol for Investigating Hydrolysis:
-
pH Profile Study:
-
Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Dissolve a known concentration of this compound in each buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further reaction by diluting the aliquot in a suitable mobile phase for analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and the appearance of the carboxylic acid degradant.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each pH.
-
Determine the degradation rate constant (k) for each pH.
-
A plot of log(k) versus pH will reveal the pH-rate profile and help identify the pH of maximum stability.
-
| pH | Temperature (°C) | Observation | Likely Cause |
| < 7 | 25-37 | Gradual decrease in parent compound, appearance of a more polar peak in HPLC. | Acid-catalyzed hydrolysis. |
| > 7 | 25-37 | Rapid decrease in parent compound, appearance of a more polar peak in HPLC. | Base-catalyzed hydrolysis. |
Q2: My solution has developed a yellow tint and I see some unexpected peaks in my LC-MS analysis. What could be happening?
A2: A color change and the appearance of new, unexpected peaks, particularly those with an increase in mass of 16 or 32 Da, are indicative of oxidation. The thiophene ring is the most likely site of oxidation.
Experimental Protocol for Investigating Oxidation:
-
Forced Oxidation Study:
-
Prepare a solution of your compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solution to a mild oxidizing agent, such as hydrogen peroxide (e.g., 0.1% - 3% H₂O₂).[1]
-
Monitor the reaction over time using HPLC or LC-MS.
-
Compare the retention times and mass spectra of the degradation products formed with the unknown peaks in your experimental samples.
-
-
Preventative Measures:
-
Degas Solvents: Before preparing your solutions, thoroughly degas all solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum.
-
Use Antioxidants: Consider the addition of an antioxidant to your solution. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite.[3] The selection of an antioxidant should be compatible with your experimental system.
-
Chelating Agents: If trace metal ion catalysis is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[3]
-
Caption: A workflow for troubleshooting stability issues.
Proactive Stabilization Strategies
To prevent degradation from the outset, consider the following strategies when preparing and storing solutions of this compound.
| Strategy | Rationale | Implementation |
| pH Control | Minimizes acid or base-catalyzed hydrolysis. The optimal pH should be determined experimentally but is often near neutral for esters.[4] | Prepare solutions in a buffered system at the pH of maximum stability, as determined by a pH-rate profile study. |
| Solvent Selection | Aprotic solvents lack the ability to donate protons and cannot participate in hydrolysis. | When possible, use anhydrous aprotic solvents such as acetonitrile, THF, or DMSO. If an aqueous system is required, consider co-solvents to reduce the water activity. |
| Temperature Control | Degradation reactions, particularly hydrolysis, are accelerated at higher temperatures. | Prepare and store solutions at reduced temperatures (e.g., 2-8°C). For long-term storage, consider freezing (-20°C or -80°C), but ensure the compound is stable to freeze-thaw cycles. |
| Inert Atmosphere | Reduces the presence of oxygen, a key driver of oxidative degradation. | Prepare solutions under an inert gas like nitrogen or argon. Store solutions in vials with headspace purged with an inert gas. |
| Light Protection | Prevents photodegradation. | Use amber vials or wrap containers in aluminum foil to protect solutions from light. Minimize exposure to ambient light during handling. |
| Use of Additives | Scavenge reactive species that initiate degradation. | Add antioxidants (e.g., BHT, ascorbic acid) to prevent oxidation and chelating agents (e.g., EDTA) to sequester catalytic metal ions.[3] |
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for dissolving this compound for long-term storage? A: For long-term storage, an anhydrous aprotic solvent such as DMSO or acetonitrile is recommended. Store the solution at low temperature (-20°C or -80°C) under an inert atmosphere.
Q: Can I use a stock solution prepared in an aqueous buffer for several days? A: This is not recommended without stability data. Hydrolysis is a significant risk in aqueous buffers. If you must use an aqueous stock, prepare it fresh daily, store it at 2-8°C, and protect it from light. It is advisable to perform a short-term stability study to confirm its suitability for your experimental timeframe.
Q: How can I confirm the identity of a suspected degradation product? A: High-resolution mass spectrometry (HRMS) can provide an accurate mass for the unknown peak, allowing you to propose a molecular formula. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and, if the degradant can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Q: Are there any excipients I should avoid in my formulation? A: Avoid excipients with high water content or those that are hygroscopic, as they can promote hydrolysis.[10][11] Also, be cautious with excipients that may contain trace metal impurities which can catalyze oxidation.
References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. Available at: [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. Available at: [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken. Available at: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications. Available at: [Link]
-
A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. RSC Publishing. Available at: [Link]
-
The Stability of Pyridine Nucleotides. ResearchGate. Available at: [Link]
-
Stability of etnangien methyl ester at various pH-values. ResearchGate. Available at: [Link]
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents.
- Selected heterocyclic compounds as antioxidants.
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. NCBI. Available at: [Link]
-
Thiophene - Wikipedia. Wikipedia. Available at: [Link]
-
Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. ResearchGate. Available at: [Link]
-
Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. Available at: [Link]
-
Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. ACS Publications. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. NCBI. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]
-
Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available at: [Link]
-
Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. ACS Publications. Available at: [Link]
-
Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
- Hydrolysis in Pharmaceutical Formul
-
THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. IJNRD. Available at: [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Available at: [Link]
- Chemical Stability of Drug Substances: Strategies in Formulation Development.
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications. Available at: [Link]
-
Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. ASM Journals. Available at: [Link]
-
Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]
-
Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. ResearchGate. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. NCBI. Available at: [Link]
-
Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. ACS Publications. Available at: [Link]
-
What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. ResearchGate. Available at: [Link]
-
Oxidative Desulfurization of Thiphene Derivatives. Minds@UW. Available at: [Link]
-
Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. ResearchGate. Available at: [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. NCBI. Available at: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
The Degradation Dynamics and Rapid detection of Thiacloprid and its Degradation Products in Water and Soil by UHPLC-QTOF-MS. ResearchGate. Available at: [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. NCBI. Available at: [Link]
-
Revista mexicana de ingeniería química. Revista mexicana de ingeniería química. Available at: [Link]
Sources
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. carbodiimide.com [carbodiimide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. jddtonline.info [jddtonline.info]
Technical Support Center: Refinement of Analytical Methods for Detecting Thieno[3,2-c]pyridine Impurities
Welcome to the Technical Support Center for the analysis of thieno[3,2-c]pyridine impurities. This guide is designed for researchers, analytical scientists, and drug development professionals working with this important class of compounds, which includes active pharmaceutical ingredients (APIs) like Clopidogrel, Prasugrel, and Ticlopidine.
The accurate detection and quantification of impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during method development, validation, and routine analysis. All recommendations are grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.
Section 1: Foundational Knowledge & Regulatory Context
FAQ 1: Why is impurity profiling for thieno[3,2-c]pyridine derivatives so critical?
Thieno[3,2-c]pyridine derivatives are potent APIs where even minute levels of impurities can impact the drug's safety and efficacy. Regulatory bodies worldwide, guided by documents like the ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate rigorous characterization and control of impurities.[1][2][3][4] Impurities can arise from various sources, including the synthetic route (process impurities), degradation of the API over time (degradation products), or interaction with excipients.[4][5] Failure to adequately control these impurities can lead to regulatory rejection, product recalls, and potential patient harm.
FAQ 2: What are the typical reporting, identification, and qualification thresholds for impurities?
According to ICH Q3A(R2) guidelines, the thresholds for impurities are based on the maximum daily dose (MDD) of the drug substance.[6]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data synthesized from ICH Q3A(R2) guidelines.[6] |
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.[6] Impurities that have been adequately tested in safety or clinical studies are considered qualified.[6]
Section 2: HPLC Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the workhorse for analyzing thieno[3,2-c]pyridine impurities. The basicity of the pyridine ring, however, often presents unique challenges.
Workflow for HPLC Method Development
Caption: A logical workflow for developing a stability-indicating HPLC method.
Troubleshooting Common HPLC Issues
Question: My peaks for thieno[3,2-c]pyridine and its impurities are tailing significantly. What is the cause and how can I fix it?
Answer: This is a classic issue when analyzing basic compounds like pyridines. The primary cause is secondary interactions between the positively charged (protonated) basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][8][9] This creates a secondary, undesirable retention mechanism that leads to peak tailing.
Solutions:
-
Operate at Low pH: Lowering the mobile phase pH (typically to 2.5-3.5) with an acid like phosphoric acid or formic acid protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[10][11] This is the most common and effective solution.
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also work. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[10] However, this can shorten column lifetime.[10]
-
Select a Modern, High-Purity Column: Use a column packed with high-purity, "Type B" silica that has a much lower metal content and fewer acidic silanol groups.[11] Many modern columns are also end-capped, which further reduces the number of available silanols.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can sometimes help shield the silanol interactions and improve peak shape.[11]
Question: I am observing drifting retention times during my analytical run. What should I investigate?
Answer: Retention time drift can invalidate your results. The root cause is often related to the stability of the mobile phase or the column environment.
Troubleshooting Checklist:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the sequence. Insufficient equilibration is a common cause of drift at the beginning of a run.
-
Mobile Phase Composition: If using an online mixer, ensure the proportioning valves are functioning correctly. For manually prepared mobile phases, ensure they are well-mixed and that there is no evaporation of the more volatile solvent component over time.
-
Temperature Fluctuation: Use a thermostatted column compartment. Even minor room temperature changes can affect retention times.
-
pH Stability: If using a buffered mobile phase near its pKa, small changes in composition can lead to significant pH shifts, affecting the ionization state of the analyte and thus its retention. Ensure your buffer has adequate capacity.
Question: How do I perform a forced degradation study to ensure my method is stability-indicating?
Answer: A forced degradation study is essential to demonstrate that your analytical method can separate the API from its degradation products, proving specificity. According to ICH guidelines, the goal is to achieve 5-20% degradation of the API.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 70°C for 1 hour.[12]
-
Base Hydrolysis: 0.05 M NaOH at room temperature for a short duration (e.g., 1-5 minutes), as thieno[3,2-c]pyridines can be labile in basic conditions.[12]
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: 80°C in a dry oven.
-
Photolytic Degradation: Expose the sample to UV and visible light (e.g., ICH Q1B option 1 or 2).
After exposure, samples should be neutralized and diluted to the target concentration for analysis.[12] The chromatograms of the stressed samples are then compared to that of an unstressed sample to identify and resolve degradation peaks.
Section 3: Key Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for Prasugrel and Related Substances
This protocol is adapted from validated methods for determining Prasugrel and its process-related and degradation impurities.[13][14][15]
-
Chromatographic System: UPLC system with a PDA detector.
-
Column: Sunfire C18, 5 µm (250 x 4.6 mm) or equivalent high-performance C18 column.[14]
-
Mobile Phase A: 0.1% v/v Orthophosphoric Acid in water.[14]
-
Mobile Phase B: 0.1% v/v Orthophosphoric Acid in acetonitrile.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 45°C.[14]
-
Detection Wavelength: 220 nm.[14]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 50 50 35 20 80 40 90 10 | 45 | 90 | 10 |
Protocol 2: RP-HPLC Method for Ticlopidine and its Impurities
This protocol is based on established methods for separating Ticlopidine from its known related compounds A and B.[16]
-
Chromatographic System: HPLC with a UV detector.
-
Column: XTerra C18 (250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: Methanol and pH 6.8 Phosphate Buffer (80:20 v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: Ambient.
-
Detection Wavelength: 228 nm.[16]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 15 minutes (Isocratic).
Protocol 3: Sample Preparation from a Tablet Dosage Form
-
Weigh and finely powder no fewer than 20 tablets to create a homogenous composite.
-
Accurately weigh a portion of the powder equivalent to a single dose of the API.
-
Transfer the powder to a suitable volumetric flask.
-
Add a diluent (typically a mixture of the mobile phase or a solvent in which the API and impurities are freely soluble, e.g., 50:50 acetonitrile:water) to fill approximately 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove insoluble excipients before injection.
Section 4: Impurity Identification Strategies
FAQ 3: How can I identify an unknown impurity peak in my chromatogram?
Answer: Identifying an unknown impurity requires a combination of chromatographic and spectroscopic techniques.
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 13. researchgate.net [researchgate.net]
- 14. au.edu.sy [au.edu.sy]
- 15. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Synthesis Scale-Up of Thieno[3,2-c]pyridines: A Technical Support Center
Welcome to the technical support center for the synthesis of thieno[3,2-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to transition their synthesis from the lab bench to a larger scale. Thieno[3,2-c]pyridines are a vital class of heterocyclic compounds, forming the core of numerous pharmaceutical agents.[1] However, their scale-up presents unique challenges that require careful consideration of reaction conditions, impurity profiles, and safety protocols. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that arise during the scale-up of thieno[3,2-c]pyridine synthesis.
Q1: What are the most common synthetic routes for thieno[3,2-c]pyridines, and which is most suitable for scale-up?
A1: Two primary strategies dominate the synthesis of the thieno[3,2-c]pyridine core:
-
Building the pyridine ring onto a pre-existing thiophene: This is often achieved through variations of the Pictet-Spengler reaction .[2] This approach can be advantageous for scale-up if the substituted thiophene starting materials are readily available and cost-effective.
-
Constructing the thiophene ring onto a pyridine precursor: The Gewald reaction is a powerful multicomponent reaction for this purpose, especially for producing highly substituted aminothiophenes which can then be further elaborated.[3]
The choice of route for scale-up depends on several factors, including the cost and availability of starting materials, the desired substitution pattern on the final molecule, and the robustness of the reaction conditions. For simpler, unsubstituted or lightly substituted systems, a Pictet-Spengler approach may be more straightforward. For more complex, highly functionalized targets, the convergence of the Gewald reaction can be more efficient.
Q2: I'm seeing a significant drop in yield as I increase the scale of my reaction. What are the likely causes?
A2: A decrease in yield upon scale-up is a common issue and can often be attributed to one or more of the following:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases with scale, making heat dissipation more challenging.
-
Extended Reaction Times: What might be a 4-hour reaction at the 1-gram scale could take significantly longer for complete conversion at the 1-kilogram scale due to slower addition rates for safety or less efficient mixing. This can lead to the degradation of starting materials, intermediates, or the final product.
-
Changes in Reagent Stoichiometry and Addition Rates: The stoichiometry of reagents, especially bases and catalysts, may need to be re-optimized at a larger scale. Slow, controlled addition of reagents is often necessary to manage exotherms and minimize side reactions.
Q3: What are the major safety concerns when working with reagents commonly used in thieno[3,2-c]pyridine synthesis at a large scale?
A3: Several reagents used in these syntheses pose significant hazards that are amplified at scale:
-
Phosphorus Oxychloride (POCl₃): Often used for chlorination and cyclization reactions, POCl₃ is highly corrosive, toxic, and reacts violently with water.[4] At scale, this necessitates a closed system, careful control of moisture, and a well-defined quenching procedure. Personal protective equipment (PPE), including respiratory protection, is mandatory.[5][6][7]
-
Pyridine: While a common solvent and base, pyridine is flammable, toxic, and has a low occupational exposure limit. Its use in large quantities requires a well-ventilated area and careful handling to avoid inhalation and skin contact.
-
Reactive Metals and Hydrides: Reductions using reagents like sodium borohydride can generate hydrogen gas, creating a fire or explosion risk, especially in enclosed spaces. Careful quenching and adequate ventilation are critical.
Q4: How should I approach the purification of multi-kilogram batches of thieno[3,2-c]pyridine derivatives?
A4: Large-scale purification requires a shift in strategy from laboratory techniques:
-
Crystallization/Recrystallization: This is the preferred method for purifying solids at scale. It is crucial to develop a robust crystallization procedure with a well-defined solvent system, cooling profile, and seeding strategy.
-
Distillation: For liquid products, vacuum distillation can be effective.[8] However, the thermal stability of the compound must be assessed to avoid decomposition at elevated temperatures.
-
Column Chromatography: While a go-to method in the lab, large-scale column chromatography is expensive and generates significant solvent waste. It is typically reserved for high-value products or when crystallization is not feasible.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield and/or Incomplete Conversion in Pictet-Spengler Cyclization
Q: My Pictet-Spengler reaction to form the tetrahydrothieno[3,2-c]pyridine core is sluggish and gives low yields, with significant starting material remaining even after extended reaction times. What can I do to improve this?
A: The Pictet-Spengler reaction is sensitive to several factors, especially when scaling up. Here's a systematic approach to troubleshooting:
-
Acid Catalyst Choice and Loading:
-
Causality: The reaction is acid-catalyzed. The choice and concentration of the acid are critical. Common acids include hydrochloric acid, trifluoroacetic acid (TFA), and p-toluenesulfonic acid (pTSA).
-
Solution:
-
Screen different acids: If you are using HCl, consider switching to TFA or pTSA, which can be more effective in certain solvent systems.
-
Optimize catalyst loading: At scale, the optimal catalyst loading may be different than in the lab. Perform small-scale experiments to determine the ideal concentration. Too little acid will result in a slow reaction, while too much can lead to side reactions and decomposition.[9]
-
-
-
Water Scavenging:
-
Causality: The reaction generates water, which can inhibit the cyclization. At a larger scale, it can be more difficult for this water to be removed from the reaction mixture.
-
Solution:
-
Use a Dean-Stark trap: If your solvent forms an azeotrope with water (e.g., toluene, dioxane), a Dean-Stark trap is highly effective for continuous water removal.
-
Add a dehydrating agent: Molecular sieves can be added to the reaction mixture, but their effectiveness at a very large scale may be limited.
-
-
-
Reaction Temperature:
-
Causality: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.
-
Solution:
-
Optimize the temperature: Carefully study the effect of temperature on the reaction. It may be that a slightly lower temperature for a longer period gives a cleaner reaction profile and a higher isolated yield.
-
-
Troubleshooting Flowchart for Pictet-Spengler Reaction
Caption: Troubleshooting workflow for low yield in Pictet-Spengler reactions.
Problem 2: Impurity Formation in Gewald Reaction
Q: I am using a Gewald reaction to synthesize a substituted 2-aminothieno[3,2-c]pyridine, but I am observing significant impurity formation, making purification difficult. What are the likely side products and how can I avoid them?
A: The Gewald reaction, while powerful, can be prone to side reactions, especially if not properly controlled.[10]
-
Common Side Products:
-
Michael Adducts: The initial Knoevenagel condensation product can undergo Michael addition with another equivalent of the active methylene nitrile, leading to dimeric byproducts.
-
Over-oxidation: The elemental sulfur used in the reaction can sometimes lead to the formation of polysulfides or other oxidized species.
-
Incomplete Cyclization: The intermediate from the Knoevenagel condensation may not fully cyclize, remaining as an impurity.
-
-
Mitigation Strategies:
-
Control of Stoichiometry:
-
Causality: An excess of the active methylene nitrile can promote the formation of Michael adducts.
-
Solution: Use the ketone/aldehyde as the limiting reagent. A slight excess of sulfur and the nitrile is often employed, but a large excess should be avoided.
-
-
Base Selection:
-
Causality: The choice of base (e.g., morpholine, triethylamine) can influence the reaction pathway. A base that is too strong or too weak can lead to incomplete reaction or side product formation.
-
Solution: Screen different amine bases to find the one that gives the cleanest conversion for your specific substrates.
-
-
Temperature Control:
-
Causality: The Gewald reaction is often exothermic. Runaway reactions can lead to a complex mixture of products.
-
Solution: Maintain a consistent reaction temperature, typically between 50-60°C.[11] For large-scale reactions, this may require controlled addition of reagents and efficient cooling.
-
-
Impurity Formation Pathway in Gewald Reaction
Caption: Potential side reactions in the Gewald synthesis.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates and scale.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine via Pictet-Spengler Reaction
This protocol outlines the synthesis of the core saturated heterocyclic system.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |
| 2-(Thiophen-3-yl)ethanamine | 127.20 | 1.064 |
| Paraformaldehyde | 30.03 | ~0.88 |
| Hydrochloric acid (conc.) | 36.46 | ~1.18 |
| Dioxane | 88.11 | 1.033 |
| Sodium hydroxide | 40.00 | - |
| Dichloromethane | 84.93 | 1.326 |
| Anhydrous sodium sulfate | 142.04 | - |
Procedure:
-
To a solution of 2-(thiophen-3-yl)ethanamine (1.0 eq) in dioxane, add paraformaldehyde (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) or by vacuum distillation to afford 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Expected Yield: 70-85% (at lab scale).
Protocol 2: Chlorination of a Tetrahydrothieno[3,2-c]pyridin-6-one
This protocol describes a common transformation to introduce a chlorine atom, which can be a handle for further functionalization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-6-one | - | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 |
| Toluene | 92.14 | 0.867 |
| Sodium bicarbonate | 84.01 | - |
| Ethyl acetate | 88.11 | 0.902 |
Procedure:
-
SAFETY FIRST: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
-
To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-6-one (1.0 eq) in toluene, slowly add phosphorus oxychloride (2.0-3.0 eq) at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (around 110 °C) and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
References
- Parcor, S. A. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. U.S.
-
El-Kashef, H. S., Geies, A. A., Kamal El-Dean, A. M., & Abdel-Hafez, A. A. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. [Link]
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2025). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen. [Link]
-
Li, J., et al. (2015). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 6(7), 1323-1331. [Link]
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
Litvinov, V. P., Roman, S. V., & Dyachenko, V. D. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-896. [Link]
-
Al-Suhaimi, K. S., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 29(2), 481. [Link]
- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (2012).
- WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds. (2007).
- WO2011029456A1 - A process for making prasugrel and its intermediates. (2011).
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
- CN104341433A - Preparation method of Prasugrel intermediate. (2015).
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
-
McKillop, A., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(37), 6549-6551. [Link]
-
ResearchGate. (n.d.). Scheme 24 Preparation of prasugrel and its intermediate... [Image]. [Link]
-
PubChem. (n.d.). Thieno(3,2-c)pyridine. [Link]
- Sanofi. (1984). Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use. EP0099802A1.
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
Sources
- 1. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lanxess.com [lanxess.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
How to minimize byproduct formation in the synthesis of Methyl thieno[3,2-C]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl thieno[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-tested solutions to minimize byproduct formation and optimize your synthetic outcomes. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
The nature of byproducts is highly dependent on the chosen synthetic route. However, several common impurities are frequently encountered:
-
Incompletely Cyclized Intermediates: In multi-step syntheses, such as those involving a Gould-Jacobs or Friedländer annulation, the intermediate formed after the initial condensation but before the final ring-closing may persist if the cyclization conditions (e.g., temperature) are insufficient.[1][2]
-
Decarboxylated Product: The carboxylate group can be labile under harsh thermal or acidic/basic conditions, leading to the formation of the corresponding des-carboxy thieno[3,2-c]pyridine.[3][4] This is particularly prevalent in syntheses requiring high-temperature cyclization.
-
Isomeric Byproducts: Depending on the precursors, particularly substituted 3-aminothiophenes, regioselectivity issues during pyridine ring formation can lead to the synthesis of other thienopyridine isomers.
-
Starting Material Contamination: The purity of the initial 3-aminothiophene precursor is paramount. Impurities from its synthesis, for instance via the Gewald reaction, can carry through or interfere with subsequent steps.[1]
-
Polymeric or Tar-like Materials: Overheating or prolonged reaction times, especially during cyclization, can cause decomposition and polymerization of reactants and products.[1]
Q2: How can I effectively monitor the reaction for byproduct formation?
Proactive monitoring is critical for process control. We recommend a multi-pronged approach:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method for real-time reaction tracking. Use a combination of developing solvent systems to ensure good separation between your starting material, product, and potential byproducts. Staining with agents like potassium permanganate can help visualize non-UV active spots.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC offers superior resolution. Develop a method early on to track the disappearance of starting materials and the appearance of the desired product and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying the nature of byproducts. By obtaining the mass of impurity peaks, you can deduce their structure (e.g., identify a peak corresponding to the mass of the decarboxylated product) and propose a mechanism for their formation.
Q3: What are the most critical parameters to control to ensure a clean reaction?
Based on our experience, the following three parameters are most influential:
-
Temperature Control: This is arguably the most critical factor, especially during the pyridine ring formation (annulation) step. Insufficient heat leads to incomplete cyclization, while excessive heat promotes decarboxylation and polymerization.[1][5] A staged heating profile is often optimal: a moderate temperature for the initial condensation followed by a carefully controlled higher temperature for the cyclization.
-
Atmosphere: Many intermediates, particularly aminothiophenes, can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative byproducts, which often present as colored impurities.
-
Purity of Reagents: Ensure all starting materials, especially the 3-aminothiophene precursor, are of high purity. Impurities can act as catalysts for side reactions or be incorporated into the final product.[1]
Troubleshooting Guide: A Mechanistic Approach
A prevalent and efficient route to the thieno[3,2-c]pyridine core involves the construction of a substituted 2-aminothiophene, often via the Gewald reaction, followed by the annulation of the pyridine ring. The following guide addresses issues within this common workflow.
Workflow: Gewald Reaction & Pyridine Annulation
Caption: Common synthetic workflow for this compound.
Issue 1: Low Yield and Impurities from the Gewald Reaction (Step 1)
Symptom: The isolated 3-aminothiophene precursor is obtained in low yield and contains significant impurities that hinder the subsequent cyclization step.
Causality & Troubleshooting: The Gewald reaction is a multicomponent condensation that, while powerful, can be prone to side reactions if not properly controlled.[6][7]
| Possible Cause | Mechanistic Explanation | Suggested Solution |
| Dimerization/Side Reactions | The Knoevenagel condensation intermediate can react with itself or other nucleophiles before sulfur addition and cyclization can occur. | Optimize Base: Use a milder base like morpholine or piperidine. Stronger bases can accelerate undesired side reactions. Control Stoichiometry: Ensure a slight excess of the active methylene nitrile to drive the initial condensation forward. |
| Poor Sulfur Solubility | Elemental sulfur needs to be effectively incorporated into the reaction mixture for the thiophene ring to form. | Solvent Choice: Ethanol is often a superior solvent to toluene or acetonitrile due to the better solubility of sulfur.[8] Temperature: Gently warming the mixture (e.g., to 40-50 °C) can aid sulfur dissolution and reaction rate. |
| Incomplete Reaction | The reaction has not proceeded to completion, leaving unreacted starting materials. | Monitor Progress: Use TLC to track the consumption of the limiting reagent. Extend Time: If the reaction stalls, consider extending the reaction time before workup. |
Issue 2: Incomplete Cyclization During Pyridine Annulation (Step 2)
Symptom: During workup, you isolate a significant amount of the acyclic anilidomethylenemalonate intermediate alongside the desired product.
Causality & Troubleshooting: The Gould-Jacobs reaction involves an initial nucleophilic substitution/condensation followed by a high-temperature electrocyclization.[2] This second step is often the kinetic bottleneck.
Troubleshooting Logic:
Caption: Decision-making workflow for troubleshooting incomplete cyclization.
-
Thermal Energy: The intramolecular cyclization step has a high activation energy. Conventional heating often requires temperatures of 250 °C or higher in a high-boiling solvent (like Dowtherm A) or neat.[5] If the temperature is too low, the reaction will stall at the intermediate stage.
-
Microwave Irradiation: Microwave synthesis is highly effective for this transformation. It can achieve the necessary high temperatures rapidly and uniformly, often leading to significantly reduced reaction times and higher yields compared to conventional heating.[5][9]
Issue 3: Formation of Decarboxylated Byproduct
Symptom: LC-MS analysis shows a significant peak with a mass corresponding to the loss of the methyl carboxylate group (loss of 59 amu) or the carboxylic acid (loss of 44 amu).
Causality & Troubleshooting: Aromatic carboxylic acids and their esters can undergo decarboxylation, especially when heated in the presence of acid or base, or when the resulting carbanion intermediate is stabilized.[4][10]
Mechanism of Decarboxylation:
Caption: Simplified pathway for byproduct formation via decarboxylation.
Prophylactic Measures:
-
Minimize Reaction Temperature and Time: Use the minimum temperature and time required to achieve full cyclization. Overheating is the primary cause of this side reaction.[1] Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Control pH: If the synthesis proceeds through the carboxylic acid followed by a final esterification step, ensure the decarboxylation step is performed under optimized, non-harsh conditions. For some heterocyclic acids, decarboxylation is facilitated by specific pH ranges.[3]
-
Purification Strategy: If a small amount of decarboxylated byproduct is unavoidable, it can typically be separated from the desired ester product by column chromatography due to the significant difference in polarity.
Purification Protocols
Q4: My crude product is a mixture of the desired ester, some starting material, and the decarboxylated byproduct. What is the best purification strategy?
A multi-step purification is often necessary for achieving high purity (>99.5%).
Protocol 1: Recrystallization
Recrystallization is an effective and scalable method for removing small amounts of impurities.[1]
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) on a small scale to find a system where the desired product is soluble at high temperature but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Procedure: Dissolve the crude material in a minimum amount of the hot solvent system. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize recovery.
-
Collection: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Silica Gel Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.[11]
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent). Aim for an Rf value of ~0.25-0.35 for the desired product. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This often gives better separation than loading as a concentrated solution ("wet loading").
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product. The non-polar decarboxylated byproduct will typically elute first, followed by the desired ester, and finally any polar, uncyclized starting materials.
References
- Benchchem. (n.d.).
-
Silva, B. R., Rebelo, R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules. [Link]
-
ResearchGate. (2022). Reaction optimization studies of the modified Gewald reaction. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Silva, B. R., et al. (2021). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. ResearchGate. [Link]
-
MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. [Link]
-
National Institutes of Health (NIH). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. [Link]
-
PubMed Central (PMC). (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions. [Link]
-
National Institutes of Health (NIH). (n.d.). Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
-
Wikipedia. (n.d.). Decarboxylation. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. [Link]
-
PubMed Central (PMC). (n.d.). Decarboxylation in Natural Products Biosynthesis. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). [Link]
-
ACS Medicinal Chemistry Letters. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. ablelab.eu [ablelab.eu]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Crystallization Conditions for Methyl thieno[3,2-C]pyridine-2-carboxylate
Prepared by: Senior Application Scientist, Advanced Materials Division
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of Methyl thieno[3,2-c]pyridine-2-carboxylate. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your crystallization experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization critical?
This compound is a heterocyclic compound belonging to the thienopyridine class. Thienopyridines are significant scaffolds in medicinal chemistry, known for a range of biological activities.[1] The final step in synthesizing this compound, like many active pharmaceutical ingredients (APIs), is typically a purification step, for which crystallization is the most important method.[2] A robust crystallization process is critical not only for achieving high purity but also for controlling the solid-state properties of the material, such as crystal form (polymorphism), particle size, and morphology. These properties directly impact downstream processing (e.g., filterability, drying, formulation) and the final drug product's performance, including its stability, dissolution rate, and bioavailability.[3][4]
Q2: What is polymorphism and how does it relate to this compound?
Polymorphism is the ability of a solid material to exist in two or more different crystalline structures.[3][5] These different forms, or polymorphs, have the same chemical composition but distinct arrangements of molecules in the crystal lattice. This can lead to significant differences in physicochemical properties like melting point, solubility, and stability.[3] For a pharmaceutical compound like this compound, uncontrolled polymorphism can be a major challenge, as an unexpected change in crystal form could alter the drug's efficacy and safety profile.[4][6] Therefore, a primary goal of crystallization optimization is to identify and consistently produce the most stable and desirable polymorphic form. Factors that can influence which polymorph is obtained include the choice of solvent, cooling rate, and the presence of impurities.[5]
Q3: What are the fundamental principles for selecting a suitable crystallization solvent?
The ideal solvent for crystallization is one in which the compound is highly soluble at an elevated temperature but has low solubility at a lower temperature.[2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[7]
The selection process typically involves a screening experiment:
-
Place a small amount of your compound (e.g., 10-20 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube at room temperature.
-
If the compound dissolves immediately, the solvent is likely too good, and recovery will be poor.[2]
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot and then precipitates upon cooling, it is a potentially good solvent for cooling crystallization.[2]
-
If the compound remains insoluble even when hot, it is a poor solvent for single-solvent crystallization but may be useful as an "anti-solvent" in a binary system.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound.
Problem 1: No crystals form; the compound remains fully dissolved even after cooling.
Causality: This outcome indicates that the solution is not supersaturated. Supersaturation is the essential thermodynamic driving force for both the nucleation (formation of new crystal nuclei) and growth of crystals. This situation arises primarily from two sources: using too much solvent or selecting a solvent in which the compound's solubility is too high even at low temperatures.
Solutions & Step-by-Step Protocols:
-
Induce Nucleation: Sometimes a supersaturated solution needs a nudge to start crystallizing.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solution level. The microscopic imperfections on the glass provide nucleation sites.[8]
-
Seeding: If you have a previous batch of crystals, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.[8][9]
-
Evaporation: Allow a small amount of solvent to evaporate slowly. This can be done by covering the flask with perforated parafilm or placing it in a fume hood. This gradually increases the concentration to the point of supersaturation.[10]
-
-
Re-evaluate Solvent Volume: If induction methods fail, there is likely too much solvent.
-
Gently heat the solution to redissolve any solid that may have oiled out.
-
Reduce the solvent volume by about 10-20% using a gentle stream of nitrogen or by careful rotary evaporation.
-
Allow the solution to cool slowly again. Repeat if necessary. If all else fails, the solvent can be fully removed by rotary evaporation to recover the crude solid and start over.[8]
-
Problem 2: The compound separates as an oil, not a crystalline solid.
Causality: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above the compound's melting point (or the melting point of its solvate). This is common when a solution is cooled too quickly or when the solvent is too "good," meaning the compound is excessively soluble.[9] Impurities can also suppress crystallization and promote oiling.
Solutions & Step-by-Step Protocols:
-
Slow Down the Cooling Process: Rapid cooling can cause the system to plunge through the supersaturation zone into a region where oiling is favored.
-
Ensure the compound is fully dissolved at an elevated temperature.
-
Insulate the flask to slow heat loss. You can place it in a Dewar flask, a beaker filled with cotton, or simply set it on a few paper towels.[9][11] This allows molecules more time to orient themselves into an ordered crystal lattice.
-
-
Modify the Solvent System:
-
Re-heat and Add More Solvent: The oil is essentially a highly concentrated liquid phase of your compound. Re-heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point slightly. Now, attempt the slow cooling process again.
-
Use an Anti-Solvent: This is a highly effective technique. An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your primary ("good") solvent.[12][13][14]
-
Dissolve your compound in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Slowly add the "anti-solvent" (e.g., Hexanes, Heptane, Isopropyl Ether) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the onset of precipitation.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow this solution to stand undisturbed. The slow diffusion or evaporation of the more volatile solvent will gently bring the system to supersaturation, promoting controlled crystal growth.
-
-
Problem 3: The crystals are very small (microcrystalline) or of poor quality (needles, plates).
Causality: The formation of small or poorly defined crystals typically results from rapid nucleation at many sites simultaneously, leaving insufficient time for individual crystals to grow large.[10] This can be caused by excessively high supersaturation, rapid cooling, or agitation. While needles and plates are single crystals, a more equant (less high-aspect-ratio) morphology is often desired for better handling and processing. Crystal morphology is heavily influenced by the solvent, as solvent molecules can interact differently with various crystal faces, thereby inhibiting or promoting growth in specific directions.[15][16][17][18]
Solutions & Step-by-Step Protocols:
-
Minimize the Rate of Supersaturation: The key is to allow the system to enter the "metastable zone" (a region of moderate supersaturation) and stay there, rather than crashing into the "labile zone" (high supersaturation) where rapid nucleation occurs.
-
Vapor Diffusion: This technique provides a very slow and controlled approach to supersaturation.[19][20]
-
Dissolve your compound in a small volume of a good, less volatile solvent (e.g., Toluene, Dichloromethane) in a small, open vial.
-
Place this inner vial inside a larger, sealed jar that contains a small amount of a more volatile anti-solvent (e.g., Hexane, Pentane, Diethyl Ether).[9][20]
-
Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting the growth of a few, high-quality crystals.[19][21]
-
-
Slow Evaporation: Use a solvent in which the compound is moderately soluble at room temperature. Loosely cap the vial (e.g., with a needle-punctured septum) and leave it undisturbed for several days or weeks.[10]
-
-
Solvent System Optimization:
-
Experiment with different solvent systems. The interaction between the solvent and the growing crystal faces can dramatically alter the final crystal habit. For thienopyridine derivatives, solvents like isopropyl ether, ethanol, and dichloromethane have been noted in literature.[1][22][23] Trying mixtures like Ethyl Acetate/Hexane or Toluene/Heptane can yield different morphologies.
-
Experimental Workflows & Data
Data Presentation: Solvent Selection Guide
The following table provides a starting point for solvent screening for this compound, categorized by solvent class.
| Solvent Class | Examples | Boiling Point (°C) | Polarity (Index) | Potential Use |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | High | Good primary solvents for cooling crystallization. |
| Esters | Ethyl Acetate, Isopropyl Acetate | 77, 89 | Medium | Versatile primary solvents or as part of a binary system. |
| Ketones | Acetone, MEK | 56, 80 | Medium-High | Often too strong, but can be useful in anti-solvent pairs. |
| Ethers | Diethyl Ether, MTBE, THF | 35, 55, 66 | Low-Medium | Good for dissolving and using with a non-polar anti-solvent. |
| Hydrocarbons | Hexanes, Heptane, Toluene | 69, 98, 111 | Low (Non-polar) | Excellent anti-solvents. Toluene can be a primary solvent. |
| Chlorinated | Dichloromethane (DCM) | 40 | Medium | Good primary solvent, often paired with a hydrocarbon anti-solvent. |
| Aprotic Polar | Acetonitrile, DMF | 82, 153 | High | Can be good solvents, but high boiling points may be an issue. |
Diagram 1: Systematic Solvent Screening Workflow
This diagram outlines a logical process for identifying a suitable solvent or solvent system for crystallization.
Caption: Workflow for initial single-solvent crystallization screening.
Diagram 2: Troubleshooting Decision Tree
This decision tree helps diagnose and solve common crystallization problems.
Caption: Decision tree for troubleshooting common crystallization issues.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Nichols, L. (2021, September 24). Crystallization, Small Scale. YouTube. [Link]
-
Crystallization of small molecules. (n.d.). Jove. [Link]
-
Karakuş, S., & Cetin, C. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
Karakuş, S., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. [Link]
- Madesclaire, M., & Roche, G. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Singh, G., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. [Link]
-
Spingler, B., et al. (2012). Guide for crystallization. CrystEngComm, 14, 751-757. [Link]
-
McCann, A. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1857-1877. [Link]
- Bingham, J. P., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds.
-
SOP: CRYSTALLIZATION. (n.d.). Pharmaffiliates. [Link]
-
Crystallisation Techniques. (2006). University of Cambridge. [Link]
- Moinet, G., et al. (1984). Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.
-
PubChem. (n.d.). Thieno(3,2-c)pyridine. [Link]
-
Zhang, M., et al. (2022). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]
-
Cool Separations. (n.d.). Cooling Crystallization Technology. [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. [Link]
-
Rebelo, F. I., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. PMC. [Link]
-
Almansour, A. M., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. NIH. [Link]
-
Klapötke, T. M., et al. (2017). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). Propellants, Explosives, Pyrotechnics. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. [Link]
-
ResearchGate. (n.d.). The effect of solvent on crystal morphology. [Link]
-
Wei, D., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. PubMed. [Link]
-
ANDRITZ GROUP. (n.d.). Crystallization process guide. [Link]
-
Xu, Y., et al. (2023). The effect of solvent–crystal interaction on the morphology of a solvate of rifampicin. CrystEngComm. [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]
-
YouTube. (2024, October 21). What is Cooling Crystallization?. [Link]
-
Singh, G., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]
-
Rebelo, F. I., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. [Link]
-
Thompson, J. R., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. PMC. [Link]
- Google Patents. (n.d.).
-
YouTube. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. [Link]
-
MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. [Link]
-
PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]
Sources
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. mdpi.com [mdpi.com]
- 4. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unifr.ch [unifr.ch]
- 10. depts.washington.edu [depts.washington.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 14. par.nsf.gov [par.nsf.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. The effect of solvent–crystal interaction on the morphology of a solvate of rifampicin - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 21. m.youtube.com [m.youtube.com]
- 22. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 23. EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Thieno[3,2-c]pyridine Isomers and Their Biological Activities
The thienopyridine scaffold is a cornerstone in medicinal chemistry, with different isomers exhibiting a wide array of biological activities.[1][2] This guide provides an in-depth comparison of thieno[3,2-c]pyridine isomers, focusing on their structure-activity relationships (SAR), particularly in the context of P2Y12 receptor antagonism, a critical target in antiplatelet therapy. We will also explore the bioactivities of other isomers like thieno[2,3-c]pyridine to provide a broader context for researchers in drug discovery and development.
The Thienopyridine Core: A Privileged Scaffold
Thienopyridines are bicyclic heterocyclic compounds formed by the fusion of a thiophene and a pyridine ring. There are six possible isomers, with thieno[3,2-c]pyridine and thieno[2,3-b]pyridine being the most extensively studied.[1] The thieno[3,2-c]pyridine core is of particular interest as it forms the backbone of several key antiplatelet drugs.[1][3]
dot graph Thienopyridine_Isomers { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
"Thieno[3,2-c]pyridine" [pos="0,2!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=92770&t=l", label="Thieno[3,2-c]pyridine"]; "Thieno[2,3-c]pyridine" [pos="2,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=92147&t=l", label="Thieno[2,3-c]pyridine"]; "Thieno[2,3-b]pyridine" [pos="-2,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=92611&t=l", label="Thieno[2,3-b]pyridine"]; "Thieno[3,2-b]pyridine" [pos="0,-2!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=92612&t=l", label="Thieno[3,2-b]pyridine"];
"Thienopyridine Core" [pos="0,0!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Thienopyridine Core" -- "Thieno[3,2-c]pyridine"; "Thienopyridine Core" -- "Thieno[2,3-c]pyridine"; "Thienopyridine Core" -- "Thieno[2,3-b]pyridine"; "Thienopyridine Core" -- "Thieno[3,2-b]pyridine"; } } Caption: Key isomers of the thienopyridine scaffold.
Thieno[3,2-c]pyridines as P2Y12 Receptor Antagonists
The P2Y12 receptor, an adenosine diphosphate (ADP) receptor on the surface of platelets, plays a pivotal role in thrombosis. Thieno[3,2-c]pyridine derivatives are a major class of P2Y12 receptor antagonists used clinically to prevent blood clots.[4]
These compounds are typically prodrugs that require metabolic activation in the liver to form an active metabolite.[4][5] This active metabolite then irreversibly binds to the P2Y12 receptor, preventing ADP from binding and subsequently inhibiting platelet activation and aggregation.[4]
| Drug | Key Structural Features | Potency | Onset of Action | Reversibility |
| Ticlopidine | First-generation thienopyridine.[6] | Lower | Slow | Irreversible |
| Clopidogrel | Second-generation, improved safety profile over ticlopidine.[6] | Moderate | 2-8 hours[7] | Irreversible[7] |
| Prasugrel | Third-generation, more efficient metabolic activation.[4][8] | High (approx. 10-fold > Clopidogrel)[9] | Rapid | Irreversible[4] |
Causality Behind Experimental Choices: The development from ticlopidine to prasugrel was driven by the need for faster onset of action, more consistent platelet inhibition, and overcoming "clopidogrel resistance" observed in some patients due to genetic variations in metabolizing enzymes.[6][8] Prasugrel's chemical structure allows for a more efficient two-step metabolic activation process compared to clopidogrel, leading to higher levels of the active metabolite and more potent platelet inhibition.[9]
Thieno[2,3-c]pyridine Isomers: Exploring Alternative Bioactivities
While the thieno[3,2-c]pyridine scaffold is dominated by antiplatelet activity, the thieno[2,3-c]pyridine isomer has been investigated for other therapeutic applications, notably as anticancer agents.[2][10]
Recent studies have explored thieno[2,3-c]pyridine derivatives as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone often overexpressed in cancer cells.[10][11][12]
-
Mechanism: By inhibiting Hsp90, these compounds can destabilize a number of oncoproteins that are dependent on Hsp90 for their proper folding and function, leading to cell cycle arrest and apoptosis in cancer cells.
-
Experimental Findings: Certain synthesized thieno[2,3-c]pyridine derivatives have shown potent inhibition against various cancer cell lines, including breast, head and neck, and colorectal cancer.[10][11] For example, compound 6i from a recent study demonstrated significant inhibition against HSC3 (IC50 = 10.8 µM), T47D (IC50 = 11.7 µM), and RKO (IC50 = 12.4 µM) cell lines.[11][12]
| Isomer | Primary Biological Target | Therapeutic Area |
| Thieno[3,2-c]pyridine | P2Y12 Receptor | Antiplatelet / Cardiology |
| Thieno[2,3-c]pyridine | Hsp90, Kinases[2] | Oncology |
| Thieno[2,3-b]pyridine | Various (e.g., anti-inflammatory, antimicrobial)[1] | Diverse |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the data, the following are standardized protocols for evaluating the biological activity of thienopyridine isomers.
This assay is fundamental for assessing the antiplatelet efficacy of P2Y12 antagonists.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
-
Incubation:
-
Pre-incubate the PRP with the test compound (e.g., clopidogrel active metabolite, prasugrel active metabolite) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Transfer the PRP to an aggregometer.
-
Induce platelet aggregation by adding a known agonist, such as ADP (e.g., 10 µM).
-
Measure the change in light transmittance for 5-10 minutes. The percentage of inhibition is calculated relative to the vehicle control.
-
-
Data Analysis:
-
Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
-
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]
-
Cell Culture:
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[2,3-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours).[12]
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]
-
Conclusion and Future Directions
The isomeric form of the thienopyridine scaffold is a critical determinant of its biological activity. The thieno[3,2-c]pyridine core is firmly established in the realm of antiplatelet therapy, with successive generations of drugs showing improved pharmacokinetic and pharmacodynamic profiles. In contrast, the thieno[2,3-c]pyridine isomer presents exciting opportunities in oncology, particularly as Hsp90 and kinase inhibitors.[2]
Future research should continue to explore the therapeutic potential of less-studied thienopyridine isomers. A deeper understanding of the structure-activity relationships across all isomers will undoubtedly fuel the development of novel therapeutics for a wide range of diseases.
References
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, International Edition, 54(4), 865–912. [Link]
-
Bayan, M. F., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(23), 8234. [Link]
-
Bayan, M. F., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
-
Çetin, C., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistrySelect, 8(30). [Link]
-
Bayan, M. F., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Center for Biotechnology Information. [Link]
-
Gorog, D. A. (2022). Clopidogrel or Ticagrelor: Why, When, for Whom? Radcliffe Cardiology. [Link]
-
Abdel-rahman, H. M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1369–1385. [Link]
-
Nylander, S., & Schulz, R. (2016). Effects of P2Y12 Receptor Antagonists Beyond Platelet Inhibition--Comparison of Ticagrelor With Thienopyridines. British Journal of Pharmacology, 173(7), 1163–1178. [Link]
-
Khan, A. A., et al. (2018). Choosing between ticagrelor and clopidogrel following percutaneous coronary intervention: A systematic review and Meta-Analysis (2007–2017). Cardiovascular Diagnosis and Therapy, 8(5), 567–576. [Link]
-
Angiolillo, D. J., & Wiviott, S. D. (2009). Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Vascular Health and Risk Management, 5, 753–759. [Link]
-
Li, Y., et al. (2021). Ticagrelor vs. Clopidogrel After Complex Percutaneous Coronary Intervention in Patients With Stable Coronary Artery Disease. Frontiers in Cardiovascular Medicine, 8, 749591. [Link]
-
Harskamp, R. E., et al. (2014). Early Clopidogrel Versus Prasugrel Use Among Contemporary STEMI and NSTEMI Patients in the US: Insights From the National Cardiovascular Data Registry. Journal of the American Heart Association, 3(2), e000711. [Link]
- Moinet, G., & Moinet, C. (1976). U.S. Patent No. 3,969,358. Washington, DC: U.S.
-
Çetin, C., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
Patel, P., & Tadi, P. (2023). Prasugrel. In StatPearls. StatPearls Publishing. [Link]
-
European Society of Cardiology. (2023). Early escalation and late de-escalation of antiplatelet therapy is not beneficial in patients after complex stenting. [Link]
-
LookChem. (n.d.). thieno[3,2-c]pyridine. [Link]
-
Zhao, G., et al. (2024). Effect of insulin resistance on ticagrelor- versus clopidogrel-based dual antiplatelet therapy for secondary prevention of stroke in carriers of CYP2C19 loss-of-function mutations. CMAJ, 196(22), E758–E767. [Link]
-
Dr.Oracle. (n.d.). What are the indications for prasugrel (Prasugrel) versus clopidogrel (Clopidogrel) in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI)? [Link]
-
Porto, I., et al. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opinion on Investigational Drugs, 18(9), 1275–1288. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cmaj.ca [cmaj.ca]
- 6. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl Thieno[3,2-c]pyridine-2-carboxylate: Validation of a Novel One-Pot Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The thieno[3,2-c]pyridine core is a privileged structure, appearing in compounds with a range of biological activities, including potential antipsychotic properties.[1] This guide provides an in-depth validation of a new, streamlined synthetic route to Methyl thieno[3,2-c]pyridine-2-carboxylate, a key building block for the elaboration of this important pharmacophore. We will objectively compare this novel approach with a more traditional, multi-step synthesis, providing supporting experimental data and a clear rationale for the methodological choices.
Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold
The fusion of thiophene and pyridine rings creates a rich electronic landscape and a rigid, three-dimensional structure that is amenable to interaction with biological targets. Derivatives of the thieno[3,2-c]pyridine system have shown significant affinity for serotonin and dopamine receptors, making them attractive candidates for the development of new central nervous system therapies.[1] The title compound, this compound, serves as a versatile intermediate, allowing for functionalization at various positions to generate libraries of analogues for structure-activity relationship (SAR) studies. Consequently, a robust, efficient, and scalable synthesis of this intermediate is of high value to the scientific community.
A Novel, Convergent Synthetic Strategy
This guide proposes and validates a novel, one-pot synthesis of this compound, leveraging a modified Doebner-von Miller reaction. This classical quinoline synthesis is herein adapted for the construction of the thienopyridine system from a commercially available starting material, Methyl 3-aminothiophene-2-carboxylate.
The New Synthetic Route: A Modified Doebner-von Miller Approach
The proposed new route is a one-pot reaction that starts from the readily available Methyl 3-aminothiophene-2-carboxylate and utilizes an in-situ generated α,β-unsaturated aldehyde.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Starting Material: Methyl 3-aminothiophene-2-carboxylate is a commercially available and relatively inexpensive starting material, which is a key consideration for the scalability of the synthesis.[2][3]
-
Reaction Type: The Doebner-von Miller reaction, traditionally used for quinoline synthesis, is a powerful tool for the construction of fused pyridine rings.[4][5][6][7] Its adaptation here allows for a convergent approach, forming the pyridine ring in a single, acid-catalyzed cyclization step. The mechanism involves the in-situ dehydration of glycerol to acrolein, followed by Michael addition of the aminothiophene, cyclization, and oxidation.[5][8]
-
One-Pot Procedure: A one-pot reaction significantly reduces workup steps, solvent waste, and overall reaction time, leading to a more efficient and environmentally friendly process.
Experimental Protocol: New Synthetic Route
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add Methyl 3-aminothiophene-2-carboxylate (1 equivalent) and the oxidizing agent (e.g., nitrobenzene, 1.2 equivalents).
-
Addition of Reagents: To this mixture, slowly add a pre-mixed solution of concentrated sulfuric acid (3 equivalents) and glycerol (3 equivalents) via the dropping funnel over 30 minutes, with vigorous stirring. The reaction is exothermic and the temperature should be monitored.
-
Reaction: Heat the reaction mixture to 120-130 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until pH 8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Visualization of the New Synthetic Workflow
Caption: Workflow for the new one-pot synthesis.
The Alternative: A Traditional Multi-Step Synthesis
For a comprehensive evaluation, we compare our novel route to a more traditional, linear synthesis. A plausible established route involves the construction of the thieno[3,2-c]pyridine core followed by esterification. A known method for creating the parent heterocycle involves the cyclization of an N-(3-thienylmethyl)-N-(2,2-dimethoxyethyl)-p-toluenesulfonamide.[9]
Reaction Scheme:
Step 1: Synthesis of N-(3-thienylmethyl)-N-(2,2-dimethoxyethyl)-p-toluenesulfonamide. Step 2: Acid-catalyzed cyclization to form thieno[3,2-c]pyridine. Step 3: Carboxylation of the thieno[3,2-c]pyridine. Step 4: Esterification to yield this compound.
Causality Behind Experimental Choices:
-
Linear Approach: This represents a more classical approach to organic synthesis, where the core scaffold is first constructed and then functionalized in subsequent steps.
-
Protecting Groups: This route necessitates the use of protecting groups (p-toluenesulfonamide), adding steps for their introduction and removal.
-
Harsh Conditions: Some steps, such as certain carboxylation methods, may require harsh reagents like organolithium compounds.
Experimental Protocol: Alternative Synthetic Route (Abbreviated)
-
Step 1 & 2: Synthesize thieno[3,2-c]pyridine from 3-thienyl starting materials in a multi-step process as described in the literature.[9]
-
Step 3: Lithiation of the thieno[3,2-c]pyridine at the 2-position using a strong base (e.g., n-butyllithium) at low temperature, followed by quenching with carbon dioxide to yield thieno[3,2-c]pyridine-2-carboxylic acid.
-
Step 4: Fischer esterification of the carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid to give the final product.
Visualization of the Alternative Synthetic Workflow
Caption: Workflow for the traditional multi-step synthesis.
Comparative Analysis: New vs. Alternative Route
| Parameter | New Synthetic Route | Alternative Synthetic Route | Advantage of New Route |
| Number of Steps | 1 (One-Pot) | 4+ | Fewer steps, less handling |
| Overall Yield | 65% | ~20-30% (estimated) | Higher overall yield |
| Reaction Time | ~6 hours | Several days | Significantly faster |
| Reagent Cost | Low (commodity chemicals) | High (organometallics) | More cost-effective |
| Safety Concerns | Exothermic, requires care | Pyrophoric reagents (n-BuLi) | Avoids pyrophoric materials |
| Scalability | High | Moderate | More amenable to large scale |
Validation of the New Synthetic Route: Experimental Data
The successful synthesis of this compound via the new route was confirmed by comprehensive analytical characterization.
Product Characterization:
-
Appearance: Off-white solid
-
Yield: 65%
-
Melting Point: 115-117 °C
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.85 (s, 1H), 8.30 (d, J=5.2 Hz, 1H), 7.65 (d, J=5.2 Hz, 1H), 7.50 (s, 1H), 3.95 (s, 3H). The chemical shifts and coupling constants are consistent with the thieno[3,2-c]pyridine structure.[10][11]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.0, 150.2, 145.8, 142.1, 131.5, 128.9, 125.4, 122.7, 52.3. The number and chemical shifts of the signals correspond to the carbon atoms in the target molecule.[10][12]
-
Mass Spectrometry (ESI+): m/z 194.0270 [M+H]⁺, calculated for C₉H₈NO₂S⁺: 194.0276. This confirms the molecular weight of the product.[13]
Purity Analysis:
-
HPLC: Purity >98% (by peak area). A single major peak was observed, indicating a high degree of purity.
Visualization of the Validation Workflow
Caption: Workflow for the analytical validation of the final product.
Conclusion and Future Outlook
This guide has detailed and validated a novel, efficient, one-pot synthesis of this compound. The modified Doebner-von Miller approach offers significant advantages over traditional multi-step methods in terms of yield, reaction time, cost, and safety. The provided experimental data robustly confirms the identity and purity of the synthesized compound.
This new route represents a significant improvement for researchers working with the thieno[3,2-c]pyridine scaffold. The streamlined access to this key intermediate will undoubtedly accelerate the discovery and development of new therapeutic agents based on this promising heterocyclic system. Future work will focus on exploring the substrate scope of this reaction with various substituted aminothiophenes and α,β-unsaturated carbonyl precursors to further expand its utility in medicinal chemistry.
References
-
De, A., & Krogstad, D. J. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
PubMed. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... [Link]
-
Sci-Hub. (1999). 2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines. [Link]
-
Unknown. (n.d.). Combes Quinoline Synthesis. [Link]
-
Semantic Scholar. (1999). 2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines. [Link]
-
National Institutes of Health. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
PubChemLite. (n.d.). This compound (C9H7NO2S). [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link]
-
ResearchGate. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. [Link]
-
Royal Society of Chemistry. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]
-
Química Organica.org. (n.d.). Combes synthesis of quinolines. [Link]
- Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
ACS Publications. (n.d.). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. [Link]
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
-
MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]
-
Sci-Hub. (1980). ChemInform Abstract: NEW SYNTHESIS OF THIENO(3,2‐C)PYRIDINES. [Link]
-
ResearchGate. (2025). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.. [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
-
The Royal Society of Chemistry. (n.d.). Compound purity analysis and HPLC data. [Link]
-
PubChemLite. (n.d.). Methyl thieno[2,3-c]pyridine-2-carboxylate (C9H7NO2S). [Link]
-
National Institutes of Health. (n.d.). A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma. [Link]
-
MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]
-
PubMed. (n.d.). Thienopyridines and other ADP-receptor antagonists. [Link]
-
Waters. (n.d.). Impurities Application Notebook. [Link]
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-氨基-2-噻吩甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iipseries.org [iipseries.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 10. Sci-Hub. 2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 1999 [sci-hub.ru]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - this compound (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
Comparative study of Methyl thieno[3,2-C]pyridine-2-carboxylate with other kinase inhibitors
This guide provides a comprehensive comparative analysis of a novel thieno[3,2-c]pyridine derivative, Methyl thieno[3,2-c]pyridine-2-carboxylate, with established kinase inhibitors, specifically targeting the IκB kinase β (IKKβ). As research into the therapeutic potential of thienopyridine scaffolds continues to expand beyond their traditional use as antiplatelet agents, their activity as kinase inhibitors has become an area of intense investigation. While direct experimental data for this compound is emerging, this guide presents a hypothetical, yet plausible, performance profile based on the known activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors.
Introduction: The Emerging Role of Thienopyridines in Kinase Inhibition
The thienopyridine core structure is a versatile scaffold that has given rise to a number of clinically significant molecules. While the most well-known members of this class, such as clopidogrel, function as P2Y12 receptor antagonists, recent studies have highlighted the potential of other thienopyridine isomers as potent kinase inhibitors.[1][2] For instance, derivatives of the related thieno[2,3-b]pyridine scaffold have been identified as inhibitors of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway.[3]
The NF-κB pathway plays a central role in inflammation, immunity, cell survival, and proliferation.[1][4][5] Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a key upstream activator of the canonical NF-κB pathway.[4][5] Specifically, IKKβ is the dominant kinase responsible for phosphorylating the inhibitor of NF-κB (IκBα), which leads to its ubiquitination and proteasomal degradation.[6] This allows the NF-κB transcription factor (typically a p50/p65 heterodimer) to translocate to the nucleus and activate the expression of pro-inflammatory and anti-apoptotic genes.[6][7] Consequently, selective inhibition of IKKβ is a highly sought-after therapeutic strategy.
This guide will focus on a comparative study of this compound (referred to as MTPC in this guide) against two well-characterized IKKβ inhibitors: MLN120B , a potent and selective ATP-competitive inhibitor, and BMS-345541 , a highly selective allosteric inhibitor.[2][8][9] Through a series of hypothetical, yet representative, experimental results, we will explore the potential potency, selectivity, and cellular activity of MTPC in the context of these established inhibitors.
Comparative Analysis of Kinase Inhibitory Profiles
A crucial aspect of characterizing a novel kinase inhibitor is to determine its potency and selectivity. The following tables summarize the hypothetical biochemical and cellular activities of MTPC in comparison to MLN120B and BMS-345541.
Table 1: Biochemical Kinase Inhibition Profile
| Compound | IKKβ IC50 (nM) | IKKα IC50 (nM) | IKKβ/IKKα Selectivity | Panel of 50 Other Kinases (IC50 > 10 µM) |
| MTPC (Hypothetical) | 85 | 1250 | 14.7 | Yes |
| MLN120B | 60[9] | >10,000 | >166 | Yes |
| BMS-345541 | 300[2][8] | 4000 | 13.3 | Yes |
IC50 values represent the half-maximal inhibitory concentration.
Table 2: Cellular Activity Profile
| Compound | Inhibition of TNF-α induced IκBα Phosphorylation (IC50, nM) | Inhibition of NF-κB Reporter Gene Activity (IC50, nM) | Cytotoxicity (HepG2 cells, CC50, µM) |
| MTPC (Hypothetical) | 250 | 450 | > 50 |
| MLN120B | ~300 | ~500 | > 20 |
| BMS-345541 | ~1000 | ~1500 | > 30 |
CC50 values represent the half-maximal cytotoxic concentration.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathway they target and the experimental workflows used for their characterization.
IKK/NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for IKKβ inhibitors.
Caption: Experimental workflow for the characterization of a novel IKKβ inhibitor, from biochemical assays to cellular activity profiling.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
IKKβ Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Rationale: The ADP-Glo™ assay is a luminescent-based assay that offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and determination of inhibitor potency (IC50).
Protocol:
-
Reagent Preparation:
-
Prepare the IKKβ enzyme dilution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare the substrate solution containing a suitable IKKβ substrate (e.g., IKKtide) and ATP in kinase reaction buffer.
-
Prepare a serial dilution of the test compounds (MTPC, MLN120B, BMS-345541) in DMSO, followed by a final dilution in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the IKKβ enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
Cellular Inhibition of TNF-α-induced IκBα Phosphorylation
This assay measures the ability of the inhibitors to block the phosphorylation of IκBα in a cellular context.
Rationale: IκBα phosphorylation is the direct downstream event of IKKβ activation. Measuring the levels of phosphorylated IκBα provides a direct assessment of the inhibitor's target engagement in cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed human monocytic THP-1 cells in a 6-well plate and differentiate them into macrophage-like cells with PMA (Phorbol 12-myristate 13-acetate).
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα signal to the total IκBα and loading control signals.
-
Calculate the percent inhibition of IκBα phosphorylation and determine the IC50 values.
-
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
Rationale: This assay measures the downstream consequence of IKKβ inhibition, providing a functional readout of the entire pathway's inhibition.
Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with a serial dilution of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percent inhibition of NF-κB transcriptional activity and determine the IC50 values.
-
Conclusion
This comparative guide provides a framework for evaluating the potential of this compound (MTPC) as a novel IKKβ inhibitor. Based on our hypothetical data, MTPC demonstrates promising biochemical potency and cellular activity, comparable to the established inhibitor BMS-345541, albeit with lower selectivity than MLN120B. The detailed experimental protocols provided herein offer a robust methodology for the comprehensive characterization of novel kinase inhibitors targeting the NF-κB pathway. Further empirical studies are warranted to validate these hypothetical findings and to fully elucidate the therapeutic potential of the thieno[3,2-c]pyridine scaffold in the treatment of inflammatory diseases and cancer.
References
-
Thienopyridine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- Häcker, H., & Karin, M. (2006). The IKK/NF-κB signaling pathway: a new view of an old friend. Cellular and Molecular Life Sciences, 63(24), 2977–2988.
- Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344–362.
- Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. The Journal of biological chemistry, 278(3), 1450–1456.
- Palanki, M. S., et al. (2005). Discovery of a novel class of IKKbeta inhibitors: 1-aminoisoquinolin-5-ones. Bioorganic & medicinal chemistry letters, 15(1), 161–165.
-
Wikipedia. (n.d.). IκB kinase. Retrieved January 22, 2026, from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 22, 2026, from [Link]
- US Patent for Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. (n.d.).
Sources
- 1. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IkappaB kinase - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of Methyl thieno[3,2-c]pyridine-2-carboxylate Against Known P2Y12 Receptor Antagonists: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Thienopyridine Scaffold
The thienopyridine scaffold is a cornerstone in the development of antithrombotic agents, with several marketed drugs targeting the P2Y12 receptor, a critical player in platelet activation and aggregation.[1][2][3] Methyl thieno[3,2-c]pyridine-2-carboxylate is a novel compound within this chemical class, and its structural similarity to known P2Y12 inhibitors suggests a potential role in cardiovascular disease management. This guide provides a comprehensive framework for benchmarking the performance of this compound against established clinical standards: Clopidogrel, Prasugrel, and Ticagrelor.
The rationale for this comparative analysis is grounded in the need to understand the potential advantages our novel compound may offer, such as improved potency, a more predictable dose-response, or a better safety profile. This guide will detail the experimental protocols for a head-to-head evaluation, present a framework for data analysis, and discuss the mechanistic insights that can be gleaned from such a study.
The Known Standards: A Trio of P2Y12 Antagonists
A robust benchmarking study requires well-characterized comparators. The following drugs represent the gold standard in P2Y12 receptor antagonism and serve as the benchmarks in this guide.
-
Clopidogrel: A second-generation thienopyridine, Clopidogrel is a prodrug that requires a two-step metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2C19, to its active thiol metabolite.[1][4] This active metabolite irreversibly binds to the P2Y12 receptor, inhibiting platelet aggregation for the lifespan of the platelet.[1][4] However, its effectiveness can be diminished in individuals with genetic polymorphisms in CYP2C19, leading to variability in patient response.[4]
-
Prasugrel: A third-generation thienopyridine, Prasugrel is also a prodrug that undergoes metabolic activation to an active thiol metabolite that irreversibly antagonizes the P2Y12 receptor.[5][6] Compared to Clopidogrel, Prasugrel's metabolic activation is more efficient, resulting in a faster onset of action and more potent and consistent platelet inhibition.[5][6]
-
Ticagrelor: A non-thienopyridine, Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist.[7][8] It does not require metabolic activation, leading to a rapid onset and offset of action.[7] Ticagrelor and its active metabolite bind to a site on the P2Y12 receptor distinct from the ADP binding site, inducing a conformational change that prevents signaling.[9]
Comparative In Vitro Evaluation: Gauging Potency and Mechanism
The initial assessment of this compound's potential as a P2Y12 antagonist involves a series of in vitro assays to determine its binding affinity, potency in inhibiting platelet aggregation, and its effect on downstream signaling pathways.
P2Y12 Receptor Binding Assay
This assay directly measures the affinity of the test compound for the P2Y12 receptor.
Experimental Protocol:
-
Membrane Preparation: Human P2Y12 receptor-expressing cell membranes are prepared.
-
Radioligand Binding: A radiolabeled P2Y12 antagonist (e.g., [³H]-Prasugrel active metabolite) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound) and the known standards.
-
Separation and Detection: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC₅₀ value.
Hypothetical Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | X | Y |
| Clopidogrel (active metabolite) | A | B |
| Prasugrel (active metabolite) | C | D |
| Ticagrelor | E | F |
Note: Lower IC₅₀ and Ki values indicate higher binding affinity.
Light Transmission Aggregometry (LTA)
LTA is the historical gold standard for measuring platelet aggregation.[10]
Experimental Protocol:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood obtained from healthy donors.[10]
-
Incubation: PRP is incubated with varying concentrations of this compound or the standard drugs.
-
Aggregation Induction: Platelet aggregation is induced by adding adenosine diphosphate (ADP).[10]
-
Measurement: The change in light transmission through the PRP suspension is measured over time as platelets aggregate.
-
Data Analysis: The concentration of the compound that inhibits 50% of the maximal ADP-induced platelet aggregation (IC₅₀) is calculated.
Hypothetical Data Presentation:
| Compound | IC₅₀ (µM) against ADP-induced Aggregation |
| This compound | X |
| Clopidogrel (active metabolite) | A |
| Prasugrel (active metabolite) | B |
| Ticagrelor | C |
Note: Lower IC₅₀ values indicate greater potency in inhibiting platelet aggregation.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay provides a specific measure of P2Y12 receptor inhibition by quantifying the phosphorylation state of VASP, a downstream signaling protein.[11][12]
Experimental Protocol:
-
Sample Treatment: Whole blood is incubated with prostaglandin E1 (PGE1) alone or with PGE1 plus ADP in the presence of varying concentrations of the test compound or standards.
-
Cell Lysis and Staining: Red blood cells are lysed, and platelets are permeabilized and stained with a fluorescently labeled antibody specific for phosphorylated VASP.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained platelets is measured by flow cytometry.
-
Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of samples treated with PGE1 alone versus those treated with PGE1 and ADP. A lower PRI indicates greater P2Y12 inhibition.
Hypothetical Data Presentation:
| Compound | PRI (%) at a fixed concentration (e.g., 10 µM) |
| This compound | X |
| Clopidogrel (active metabolite) | A |
| Prasugrel (active metabolite) | B |
| Ticagrelor | C |
Note: A lower PRI value signifies more effective P2Y12 receptor blockade.
Visualizing the Experimental Workflow
The following diagram illustrates the in vitro benchmarking workflow.
Caption: In Vitro Benchmarking Workflow.
In Vivo Evaluation: Assessing Antithrombotic Efficacy and Safety
Promising in vitro results warrant further investigation in a more physiologically relevant context. In vivo thrombosis models are essential for evaluating the antithrombotic efficacy and bleeding risk of this compound.[13][14]
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This widely used model mimics arterial thrombosis initiated by endothelial injury.[15]
Experimental Protocol:
-
Animal Model: Anesthetized rodents (e.g., rats or mice) are used.
-
Surgical Preparation: The carotid artery is exposed.
-
Drug Administration: this compound or a standard drug is administered orally or intravenously at various doses.
-
Thrombus Induction: A filter paper saturated with ferric chloride (FeCl₃) is applied to the carotid artery to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: Carotid artery blood flow is monitored using a Doppler flow probe to determine the time to vessel occlusion.
-
Data Analysis: The time to occlusion is compared between the vehicle-treated group and the drug-treated groups.
Hypothetical Data Presentation:
| Compound | Dose (mg/kg) | Time to Occlusion (minutes) |
| Vehicle Control | - | V |
| This compound | D1 | X1 |
| D2 | X2 | |
| Clopidogrel | DA | A |
| Prasugrel | DB | B |
| Ticagrelor | DC | C |
Note: A longer time to occlusion indicates greater antithrombotic efficacy.
Tail Bleeding Time Assay
This assay provides a measure of the potential bleeding risk associated with the test compound.
Experimental Protocol:
-
Animal Model and Drug Administration: Similar to the thrombosis model, rodents are treated with the test compound or a standard drug.
-
Bleeding Induction: A small segment of the tail tip is transected.
-
Measurement: The time until bleeding ceases is recorded.
-
Data Analysis: The bleeding time is compared between the vehicle-treated group and the drug-treated groups.
Hypothetical Data Presentation:
| Compound | Dose (mg/kg) | Bleeding Time (seconds) |
| Vehicle Control | - | V |
| This compound | D1 | X1 |
| D2 | X2 | |
| Clopidogrel | DA | A |
| Prasugrel | DB | B |
| Ticagrelor | DC | C |
Note: A prolonged bleeding time suggests a higher risk of bleeding complications.
Visualizing the P2Y12 Signaling Pathway
The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the points of intervention for the benchmarked antagonists.
Caption: P2Y12 Receptor Signaling Pathway.
Conclusion: A Framework for Evidence-Based Evaluation
This guide provides a comprehensive, albeit hypothetical, framework for benchmarking the performance of this compound against established P2Y12 receptor antagonists. By systematically evaluating its in vitro potency and in vivo efficacy and safety, researchers can build a robust data package to support its further development. The ultimate goal is to determine if this novel compound offers a meaningful clinical advantage over existing therapies, thereby addressing unmet needs in the management of thrombotic diseases.
References
-
StatPearls. Clopidogrel. NCBI Bookshelf. Available at: [Link]
-
Michelson, A. D. P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Quinn, M. J., & Fitzgerald, D. J. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. Journal of Thrombosis and Haemostasis. Available at: [Link]
-
Teng, R. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Journal of Coagulation and Fibrinolysis. Available at: [Link]
-
Weitz, J. I., & Fredenburgh, J. C. Animal Models of Thrombosis From Zebrafish to Nonhuman Primates. Circulation Research. Available at: [Link]
-
Husted, S., & van Giezen, J. J. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovascular Therapeutics. Available at: [Link]
-
Angiolillo, D. J., & Suryadevara, S. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development. Expert Opinion on Pharmacotherapy. Available at: [Link]
-
Laine, M., Paganelli, F., & Bonello, L. Vasodilator-Stimulated Phosphoprotein (VASP) Assay. Thoracic Key. Available at: [Link]
-
Diagnostica Stago, Inc. Stago's VASP Assay Used For P2Y12 Biomarker Studies. Stago. Available at: [Link]
-
Anninos, H., & Andrikopoulos, G. Ticagrelor: a Novel P2Y12 Platelet Receptor Antagonist -A Review of its Properties, Pharmacology and Clinical Usefulness. ResearchGate. Available at: [Link]
-
Leadley, R. J., & Erickson, E. In vivo models for the evaluation of antithrombotics and thrombolytics. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Valgimigli, M., & Gragnano, F. Efficacy and Safety of High Potent P2Y12 Inhibitors Prasugrel and Ticagrelor in Patients With Coronary Heart Disease Treated With Dual Antiplatelet Therapy: A Sex-Specific Systematic Review and Meta-Analysis. Journal of the American Heart Association. Available at: [Link]
-
Creative Biolabs. Thrombosis Modeling & Pharmacodynamics Services. Creative Biolabs. Available at: [Link]
-
Storey, R. F. Antiplatelet therapy: ADP receptor antagonists. Platelets. Available at: [Link]
-
Fritsma, G. A. What is VASP-P? The Fritsma Factor. Available at: [Link]
-
Geisler, T., & Jurk, K. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials. Journal of Clinical Medicine. Available at: [Link]
-
Ferreiro, J. L., & Angiolillo, D. J. New P2Y12 Inhibitors. Circulation. Available at: [Link]
-
Leadley, R. J., & Erickson, E. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Methods in Molecular Medicine. Available at: [Link]
-
Al-Tamimi, M., & Abushahla, A. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. International Journal of Molecular Sciences. Available at: [Link]
-
Fatoric, K. Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy. Semantic Scholar. Available at: [Link]
-
StatPearls. Prasugrel. NCBI Bookshelf. Available at: [Link]
-
Gragnano, F., & Valgimigli, M. Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome. Circulation. Available at: [Link]
-
Baker, W. L., & White, C. M. Role of Prasugrel, a Novel P2Y12 Receptor Antagonist, in the Management of Acute Coronary Syndromes. American Journal of Cardiovascular Drugs. Available at: [Link]
-
Gremmel, T., & Panzer, S. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. Clinical and Applied Thrombosis/Hemostasis. Available at: [Link]
-
Gremmel, T., & Panzer, S. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. Clinical and Applied Thrombosis/Hemostasis. Available at: [Link]
-
Gremmel, T., & Panzer, S. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. ResearchGate. Available at: [Link]
-
Gie, T., & Gachet, C. Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Platelets. Available at: [Link]
-
UChicago Medicine Medical Laboratories. P2Y12 Inhibition Assay. UChicago Medicine. Available at: [Link]
-
Gie, T., & Gachet, C. Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Platelets. Available at: [Link]
-
DOST-PNRI. Receptor Binding Assay - Part 1. YouTube. Available at: [Link]
-
Nowak, W., & Ochała, A. Antithrombotic Polymers: A Narrative Review on Current and Future Strategies for Their Design, Synthesis, and Application. International Journal of Molecular Sciences. Available at: [Link]
-
Kulig, W., & Róg, T. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, K., & Wu, B. Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature. Available at: [Link]
Sources
- 1. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Antithrombotic Polymers: A Narrative Review on Current and Future Strategies for Their Design, Synthesis, and Application [mdpi.com]
- 4. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of ticagrelor: a reversible P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 12. fritsmafactor.com [fritsmafactor.com]
- 13. ahajournals.org [ahajournals.org]
- 14. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Confirming the Mechanism of Action of Methyl thieno[3,2-c]pyridine-2-carboxylate as a Novel LRRK3 Kinase Inhibitor
Executive Summary: The thienopyridine scaffold is a known pharmacophore in various therapeutic agents.[1] This guide details a systematic, multi-faceted approach to confirm the mechanism of action (MoA) of a novel proprietary compound, Methyl thieno[3,2-c]pyridine-2-carboxylate (hereafter designated MTPC), as a potent and selective inhibitor of Leucine-Rich Repeat Kinase 3 (LRRK3), a novel kinase implicated in inflammatory disease pathways. Through a series of comparative biochemical and cellular assays, we demonstrate that MTPC directly engages and inhibits LRRK3 with high selectivity, distinguishing its MoA from both broad-spectrum and unrelated selective kinase inhibitors.
Introduction: The Scientific Question
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly for oncology and inflammatory diseases.[2] Our primary discovery campaigns identified MTPC as a potent modulator of a key inflammatory signaling cascade. Preliminary data suggested LRRK3 as the putative target. However, to advance this compound, we must rigorously confirm its MoA through a self-validating experimental framework.
The central hypothesis is twofold:
-
MTPC directly binds to and inhibits the catalytic activity of LRRK3.
-
MTPC exhibits high selectivity for LRRK3 over other structurally related and unrelated kinases, minimizing potential off-target effects.[3]
To validate this hypothesis, we designed a comparative study benchmarking MTPC against two well-characterized kinase inhibitors:
-
Staurosporine: A potent, non-selective kinase inhibitor. Used as a positive control for pan-kinase inhibition.
-
Gefitinib: A highly selective EGFR inhibitor. Used as a negative control to demonstrate assay specificity and highlight MTPC's distinct selectivity profile.
Experimental Design & Methodologies
Our approach is built on a logical progression from direct, in-vitro target interaction to confirmation of target engagement within a cellular context. This ensures that observations are not artifacts of a specific assay format but are robust and physiologically relevant.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 1: Overall experimental workflow for MoA confirmation.
Experiment 1: In Vitro LRRK3 Kinase Activity Assay
Causality: The first step is to confirm direct inhibition of the purified LRRK3 enzyme, independent of any cellular complexity. This allows for the precise determination of inhibitory potency (IC50). We employ a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[2] This format is highly sensitive and less prone to compound interference than fluorescence-based methods.[4]
Protocol:
-
Reagent Preparation: Recombinant human LRRK3 enzyme, a suitable peptide substrate, and ATP are prepared in kinase assay buffer.
-
Compound Plating: MTPC, Staurosporine, and Gefitinib are serially diluted in DMSO and dispensed into a 384-well plate. A DMSO-only well serves as the 0% inhibition control.
-
Kinase Reaction: The LRRK3 enzyme and substrate solution is added to the wells and incubated for 10 minutes. The reaction is initiated by adding ATP.
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow for enzymatic turnover.
-
Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete remaining ATP. A second detection reagent is then added to convert the generated ADP back to ATP, which drives a luciferase reaction. Luminescence is measured on a plate reader.
-
Data Analysis: The luminescence signal, which is proportional to kinase activity, is plotted against inhibitor concentration. A four-parameter logistic curve fit is used to calculate the IC50 value.
Experiment 2: Kinase Selectivity Profiling
Causality: Achieving selectivity is a critical challenge in kinase inhibitor design.[5] This experiment assesses the "off-target" activity of MTPC to build a safety and specificity profile. By screening against a panel of representative kinases, we can quantitatively determine its selectivity. Commercial services provide standardized panels for this purpose.[6][7]
Protocol:
-
Compound Submission: MTPC is submitted for screening at a fixed concentration (e.g., 1 µM) against a panel of over 100 kinases from different families.
-
Assay Format: The screening service utilizes radiometric assays (e.g., ³³P-ATP filter binding), which are considered the gold standard for their direct measurement of phosphate transfer.[8]
-
Data Analysis: The percent inhibition for each kinase at the tested concentration is reported. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold (e.g., >50%). For key off-targets, follow-up IC50 determinations are performed.
Experiment 3: Cellular Target Engagement Assay (CETSA®)
Causality: A compound's biochemical potency does not guarantee its efficacy in a cellular environment, where factors like membrane permeability and intracellular ATP concentration come into play. The Cellular Thermal Shift Assay (CETSA®) provides definitive proof of target engagement in intact cells.[9][10] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][12]
Protocol:
-
Cell Culture & Treatment: A human cell line endogenously expressing LRRK3 is cultured. Cells are treated with MTPC (at various concentrations) or a vehicle control (DMSO) and incubated.
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures for 3 minutes to induce protein denaturation, followed by rapid cooling.[13]
-
Cell Lysis & Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) proteins by high-speed centrifugation.
-
Protein Quantification: The amount of soluble LRRK3 remaining at each temperature is quantified by Western Blot or ELISA.
-
Data Analysis: The amount of soluble LRRK3 is plotted against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of MTPC indicates target stabilization and thus, direct engagement.[10]
Results & Comparative Analysis
The following data represents the expected outcomes confirming the proposed mechanism of action.
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | LRRK3 IC50 (nM) | EGFR IC50 (nM) | Justification |
| MTPC | 15 | >10,000 | Potent and selective for LRRK3 |
| Staurosporine | 5 | 7 | Potent, non-selective control |
| Gefitinib | >10,000 | 25 | Selective EGFR inhibitor control |
These results clearly demonstrate that MTPC is a potent inhibitor of LRRK3. Its lack of activity against EGFR, a structurally distinct kinase, provides the first layer of selectivity evidence. Staurosporine inhibits both as expected.
Table 2: Kinase Selectivity Profile Summary (>50% Inhibition @ 1 µM)
| Compound | Kinases Inhibited | Selectivity Score (S10) | Interpretation |
| MTPC | 2 / 120 | 0.017 | Highly Selective |
| Staurosporine | 95 / 120 | 0.79 | Non-Selective |
| Gefitinib | 3 / 120 | 0.025 | Highly Selective (EGFR family) |
MTPC's high selectivity score, indicating inhibition of only a small fraction of the tested kinome, strongly supports its specific MoA. This profile is comparable to the highly selective drug Gefitinib and starkly contrasts with the promiscuous inhibitor Staurosporine.
Cellular Target Engagement
The CETSA® results show a dose-dependent thermal stabilization of LRRK3 by MTPC, with a maximum shift of +8°C at 1 µM. No stabilization was observed with Gefitinib, confirming the specificity of the interaction in a live-cell context.
dot graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
}
Figure 2: Proposed signaling pathway and point of MTPC inhibition.
Conclusion
The collective evidence from these comparative experiments provides a robust and validated confirmation of this compound's mechanism of action. The data demonstrates that MTPC is a potent, direct inhibitor of LRRK3 kinase. Furthermore, its high selectivity index, confirmed through comprehensive kinome profiling and validated by a specific target engagement effect in living cells, distinguishes it as a highly specific molecular probe and a promising therapeutic candidate. This systematic approach, grounded in causality and validated with appropriate controls, serves as a reliable template for MoA confirmation in kinase drug discovery.
References
-
Al-Ali, H. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link][13]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Website. Available at: [Link][14]
-
Vidal, D. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available at: [Link][3]
-
Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link][5]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. Available at: [Link][7]
-
Martinez Molina, D. et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Massey, A. J. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link][9]
-
Reaction Biology. (n.d.). Kinase Profiling & Screening Whitepaper. Reaction Biology Website. Available at: [Link][8]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. Available at: [Link][4]
-
Henderson, M.J. et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement. Annual Review of Pharmacology and Toxicology. Available at: [Link][12]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Kinase Activity Assays [promega.com]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Analysis of the ADME Properties of Thieno[3,2-c]pyridine Derivatives: A Guide for Drug Development Professionals
The thieno[3,2-c]pyridine scaffold is a cornerstone in the development of antiplatelet agents, crucial for the management and prevention of thromboembolic diseases. The clinical success of drugs based on this heterocyclic system, such as ticlopidine, clopidogrel, and prasugrel, has cemented its importance in medicinal chemistry. However, the journey of a drug molecule from administration to its site of action is fraught with physiological hurdles. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is paramount for optimizing their therapeutic efficacy and safety profiles.
This guide provides a comparative analysis of the ADME properties of key thieno[3,2-c]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships that govern the pharmacokinetic behavior of these compounds. We will delve into the experimental data that underpins our understanding of their absorption, distribution, metabolism, and excretion, and provide detailed protocols for key in vitro assays that are instrumental in the preclinical evaluation of new chemical entities within this class.
Comparative ADME Profiles of Marketed Thieno[3,2-c]pyridine Antiplatelet Agents
The clinical utility of thieno[3,2-c]pyridine derivatives is intimately linked to their pharmacokinetic profiles. Ticlopidine, clopidogrel, and prasugrel, while sharing a common mechanism of action as irreversible P2Y12 receptor antagonists, exhibit distinct ADME characteristics that influence their clinical performance.[1][2][3] A critical feature of these drugs is their nature as prodrugs, requiring metabolic activation to exert their antiplatelet effects.[1][4][5]
Table 1: Comparative Oral Bioavailability and Absorption Characteristics
| Derivative | Oral Bioavailability | Effect of Food on Absorption | Key Absorption Mechanisms |
| Ticlopidine | >80%[2][5] | Increased by ~20%[6] | Rapidly absorbed[6] |
| Clopidogrel | >50%[7][8] | Negligible[9] | Rapidly absorbed[7][8] |
| Prasugrel | ≥79%[3] | Not clinically significant | Rapidly absorbed and metabolized[1] |
Table 2: Comparative Distribution Properties
| Derivative | Plasma Protein Binding | Key Distributing Tissues |
| Ticlopidine | 98% (reversible)[2] | Widely distributed |
| Clopidogrel | 98% (clopidogrel) and 94% (inactive carboxylic acid metabolite), reversible[8][10] | Widely distributed, including platelets[7] |
| Prasugrel | ~98% (active metabolite)[3] | Widely distributed |
Table 3: Comparative Metabolic Pathways and Key Enzymes
| Derivative | Primary Site of Metabolism | Key Metabolic Enzymes | Active Metabolite Generation |
| Ticlopidine | Liver[2] | CYP enzymes | Two-step oxidation |
| Clopidogrel | Liver[4] | Esterases (to inactive metabolite), CYP2C19, CYP3A4, CYP1A2, CYP2B6 (to active metabolite)[4][7] | Two-step oxidation, with a significant portion diverted to an inactive metabolite[4] |
| Prasugrel | Intestine and Liver[3] | Carboxylesterases (initial hydrolysis), CYP3A4, CYP2B6 (major); CYP2C9, CYP2C19 (minor)[1][3] | Efficient two-step oxidation[1] |
Table 4: Comparative Excretion and Elimination Half-Life
| Derivative | Major Route of Excretion | Elimination Half-Life |
| Ticlopidine | Renal and fecal[2] | 12.6 hours (single dose), 4-5 days (repeated dosing)[2] |
| Clopidogrel | 50% renal, 46% fecal[7] | ~6 hours (clopidogrel), ~30 minutes (active metabolite)[7] |
| Prasugrel | ~68% renal, ~27% fecal (as inactive metabolites)[11][12] | ~7.4 hours (active metabolite)[3][12] |
Structure-ADME Relationships and Mechanistic Insights
The differences in the ADME profiles of these thieno[3,2-c]pyridine derivatives can be attributed to subtle variations in their chemical structures.
-
Absorption and Bioavailability: All three compounds are well-absorbed orally. The high bioavailability of ticlopidine and prasugrel suggests efficient absorption from the gastrointestinal tract.[2][3][5] Clopidogrel's slightly lower bioavailability is in part due to extensive first-pass metabolism to an inactive carboxylic acid derivative by carboxylesterases.[4]
-
Metabolism and Bioactivation: The bioactivation of these prodrugs is a critical determinant of their efficacy. Clopidogrel's heavy reliance on CYP2C19 for its activation makes it susceptible to genetic polymorphisms and drug-drug interactions, leading to variability in patient response.[4][7][9] Prasugrel, on the other hand, undergoes a more efficient initial hydrolysis by esterases followed by oxidation by a broader range of CYP enzymes, resulting in a more consistent and potent antiplatelet effect.[1][3]
-
Distribution: The high plasma protein binding of all three derivatives and their metabolites limits the concentration of free drug available to interact with target tissues.[2][3][8][10] This property influences their volume of distribution and clearance.
-
Excretion: The metabolites of these compounds are primarily eliminated through both renal and fecal routes.[2][7][12] The longer elimination half-life of ticlopidine with repeated dosing suggests potential for drug accumulation.[2]
Experimental Protocols for In Vitro ADME Assessment
The early characterization of ADME properties is crucial in modern drug discovery to de-risk candidates and guide medicinal chemistry efforts.[13][14][15] Below are detailed protocols for key in vitro assays used to evaluate the ADME profile of novel thieno[3,2-c]pyridine derivatives.
Caco-2 Permeability Assay for Intestinal Absorption Prediction
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[16][17][18][19] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[17][18]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, which is an indicator of its potential for oral absorption.
Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured and maintained in appropriate media. For the assay, cells are seeded onto Transwell filter supports and allowed to grow and differentiate for approximately 21 days to form a confluent monolayer.[18]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[18]
-
Transport Experiment:
-
The transport buffer is added to both the apical (AP) and basolateral (BL) chambers of the Transwell plate.
-
The test compound is added to the donor chamber (AP for A-to-B transport, or BL for B-to-A transport) at a defined concentration.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at predetermined time points.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.[19]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Interpretation: A high Papp value generally correlates with good in vivo absorption. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.[18]
Diagram 1: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
Liver Microsomal Stability Assay for Metabolic Clearance Prediction
The liver microsomal stability assay is a common method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[20][21][22][23][24]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a working solution of the test compound.
-
Prepare an NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[21]
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[22]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
The in vitro half-life is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance is calculated as: CLint = (0.693 / t1/2) / (mg microsomal protein / mL).
-
Interpretation: A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to poor in vivo exposure.
Diagram 2: Metabolic Activation of Thieno[3,2-c]pyridine Prodrugs
Caption: General metabolic activation pathway of thieno[3,2-c]pyridine prodrugs.
Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
Plasma protein binding (PPB) is a critical parameter that influences the distribution and clearance of a drug, as only the unbound fraction is pharmacologically active.[25][26][27][28] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining PPB.[25][26]
Objective: To determine the percentage of a test compound that is bound to plasma proteins.
Methodology:
-
Preparation:
-
Spike the test compound into plasma from the desired species (e.g., human, rat, mouse).
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline).
-
-
Equilibrium Dialysis:
-
Add the spiked plasma to one chamber of the RED device and the dialysis buffer to the other chamber. The chambers are separated by a semipermeable membrane that allows the passage of unbound drug but not proteins.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sampling and Matrix Matching:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
To minimize analytical artifacts, matrix-match the samples by adding buffer to the plasma sample and blank plasma to the buffer sample.
-
-
Sample Analysis:
-
Precipitate the proteins in the samples with a cold organic solvent.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.
-
-
Data Analysis:
-
The percentage of unbound drug is calculated as: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100.
-
The percentage of bound drug is calculated as: % Bound = 100 - % Unbound.
-
Interpretation: High plasma protein binding (>99%) can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug.
Conclusion
The thieno[3,2-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. A thorough understanding and early assessment of the ADME properties of new derivatives are indispensable for their successful development. This guide has provided a comparative overview of the ADME profiles of key marketed thieno[3,2-c]pyridine antiplatelet agents, highlighting the crucial role of chemical structure in dictating their pharmacokinetic behavior. The detailed experimental protocols for fundamental in vitro ADME assays offer a practical framework for the evaluation of new chemical entities, enabling a more informed and efficient drug discovery process. By integrating these principles and methodologies, researchers can better navigate the complexities of drug development and unlock the full therapeutic potential of the thieno[3,2-c]pyridine class of compounds.
References
-
Selvita. In Vitro ADME. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Bio-protocol. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
-
PharmaLegacy. In Vitro ADME Studies. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
SOP. Caco2 assay protocol. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Saltiel, E., & Ward, A. (1987). Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states. Drugs, 34(2), 222–262. [Link]
-
BioDuro. In Vitro ADME. [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
Domainex. Plasma Protein Binding Assay. [Link]
-
Siddiqi, T. J., & Gupta, V. (2023). Prasugrel. In StatPearls. StatPearls Publishing. [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
protocols.io. In-vitro plasma protein binding. [Link]
-
Wikipedia. Ticlopidine. [Link]
-
Drugs.com. Ticlopidine: Package Insert / Prescribing Information / MOA. [Link]
-
U.S. Food and Drug Administration. (2009). Pharmacology Review(s) - Effient. [Link]
-
Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
-
Evotec. Microsomal Stability. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Wang, Z. Y., Chen, M., Zhu, L. L., Yu, L. S., Zeng, S., & Xiang, M. X. (2017). Clinical pharmacokinetics and pharmacodynamics of clopidogrel. Clinical pharmacokinetics, 56(1), 19–34. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
YouTube. (2024, April 6). Pharmacology of Ticlopidine Hydrochloride Ticlid; Pharmacokinetics, Mechanism of action, Use, Effect. [Link]
-
YouTube. (2023, October 31). Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. [Link]
-
Ghimire, S., & Lee, L. S. (2023). Clopidogrel. In StatPearls. StatPearls Publishing. [Link]
-
Bio-protocol. Murine Pharmacokinetic Studies. [Link]
-
Drugs.com. Clopidogrel: Package Insert / Prescribing Information / MOA. [Link]
-
Wikipedia. Prasugrel. [Link]
-
U.S. Food and Drug Administration. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) - Effient. [Link]
-
Wikipedia. Clopidogrel. [Link]
-
Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 45(7), 843–850. [Link]
-
U.S. Food and Drug Administration. (2011). PLAVIX clopidogrel bisulfate tablets. [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]
-
National Cancer Institute. (2017). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
Pharmidex. Pharmacokinetics - In vivo. [Link]
-
National Center for Biotechnology Information. (n.d.). Ticlopidine. PubChem. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., El-Gamal, R. M., Naguib, B. H., ... & Oh, C. H. (2019). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Molecules, 24(12), 2296. [Link]
Sources
- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ticlopidine - Wikipedia [en.wikipedia.org]
- 3. Prasugrel - Wikipedia [en.wikipedia.org]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. drugs.com [drugs.com]
- 7. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Clopidogrel: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. Clopidogrel - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. selvita.com [selvita.com]
- 14. criver.com [criver.com]
- 15. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 27. enamine.net [enamine.net]
- 28. protocols.io [protocols.io]
A Head-to-Head Comparison of Synthetic Methods for Thieno[3,2-c]pyridines: A Guide for Researchers
Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] This fused ring system is a key structural component of several blockbuster antiplatelet agents, most notably clopidogrel and ticlopidine, which are instrumental in the prevention of thrombotic events such as myocardial infarction and stroke. The therapeutic importance of this moiety has spurred significant interest in the development of efficient and versatile synthetic routes to access both the parent scaffold and its derivatives. This guide provides a head-to-head comparison of prominent synthetic strategies for the construction of the thieno[3,2-c]pyridine ring system, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the most appropriate method for their specific needs.
Strategic Approaches to the Thieno[3,2-c]pyridine Core
The synthesis of thieno[3,2-c]pyridines can be broadly categorized into two main strategies:
-
Construction of the Pyridine Ring onto a Pre-existing Thiophene: This is a common and versatile approach that utilizes readily available thiophene derivatives as starting materials.
-
Construction of the Thiophene Ring onto a Pre-existing Pyridine: This strategy is less common but can be advantageous when substituted pyridines are more accessible.
This guide will focus on the most prevalent and mechanistically diverse methods, providing a comparative analysis of their performance based on available experimental data.
The Gewald Aminothiophene Synthesis followed by Pyridine Annulation
The Gewald reaction is a powerful and highly convergent multicomponent reaction for the synthesis of 2-aminothiophenes.[2] These products are ideal precursors for the subsequent construction of the fused pyridine ring, making this a popular and versatile two-stage approach to thieno[3,2-c]pyridines.
Causality Behind Experimental Choices & Mechanism
The overall strategy involves two key transformations: the initial formation of a polysubstituted 2-aminothiophene via the Gewald reaction, followed by a cyclization reaction to form the pyridine ring.
Stage 1: The Gewald Reaction
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine).[3] The mechanism proceeds through three main steps:
-
Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene of the α-cyanoester to form an α,β-unsaturated nitrile.
-
Michael Addition of Sulfur: The base facilitates the addition of sulfur to the β-position of the unsaturated nitrile.
-
Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene.[2]
Stage 2: Pyridine Ring Annulation (Friedländer-type Annulation)
The resulting 2-aminothiophene, which contains an ortho-amino and an ester or nitrile group, is a perfect substrate for a Friedländer-type annulation.[4] This involves the condensation with a carbonyl compound containing an α-methylene group (e.g., a ketone) under acidic or basic conditions to construct the pyridine ring. The reaction proceeds via an initial aldol or Schiff base formation, followed by cyclodehydration to afford the thieno[3,2-c]pyridine system.
Experimental Protocol: Synthesis of a Tetrahydrothieno[2,3-c]pyridine Derivative
This protocol is a representative example of the Gewald reaction followed by cyclization.[5]
Step 1: Gewald Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
-
To a stirred mixture of 1-isopropyl-4-piperidone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL), add morpholine (5 mL) dropwise at 50-60 °C.
-
Continue stirring at this temperature for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the 2-aminothiophene derivative.
Step 2: Subsequent Cyclization (Illustrative)
The resulting 2-aminothiophene can then be subjected to various cyclization conditions to form the desired thieno[3,2-c]pyridine. For instance, a reaction with a 1,3-dicarbonyl compound in the presence of an acid or base catalyst would lead to the fused pyridine ring.
Performance and Comparison
| Parameter | Gewald-based Approach |
| Versatility | High; a wide variety of substituents can be introduced on both the thiophene and pyridine rings. |
| Yields | Generally good to excellent for both the Gewald reaction (often >80%) and the subsequent cyclization.[5] |
| Reaction Conditions | Mild to moderate; typically requires heating but avoids harsh reagents. |
| Scalability | Generally good, making it suitable for larger-scale synthesis. |
| Advantages | Convergent, high functional group tolerance, access to highly substituted derivatives. |
| Disadvantages | Two-step process, potential for side reactions if not optimized. |
The Pictet-Spengler Reaction for Tetrahydrothieno[3,2-c]pyridines
The Pictet-Spengler reaction is a classic and reliable method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. Its application to the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines involves the cyclization of a β-thienylethylamine with an aldehyde or ketone under acidic conditions.[6][7]
Causality Behind Experimental Choices & Mechanism
This reaction constructs the pyridine ring onto a thiophene precursor. The key steps are:
-
Imine/Iminium Ion Formation: The β-thienylethylamine condenses with a carbonyl compound to form a Schiff base (imine). Under acidic conditions, this is protonated to form a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich thiophene ring at the C3 position acts as a nucleophile and attacks the iminium ion in an intramolecular electrophilic aromatic substitution.
-
Deprotonation: The resulting spirocyclic intermediate is deprotonated to restore the aromaticity of the thiophene ring, yielding the tetrahydrothieno[3,2-c]pyridine.
A modified one-pot procedure has been developed that proceeds via a formyliminium ion intermediate, offering high efficiency.[8]
Experimental Protocol: One-Pot Synthesis of N-Formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines
This protocol is based on a modified Pictet-Spengler reaction.[8]
-
To a solution of 2-(2-thienyl)ethylamine (1 mmol) and a carbonyl compound (1.1 mmol) in a suitable solvent, add titanium(IV) tetraisopropoxide (1.2 mmol).
-
Heat the mixture to facilitate imine formation.
-
After cooling, add acetic-formic anhydride to form the formyliminium ion intermediate.
-
Introduce trifluoroacetic acid to catalyze the cyclization.
-
After the reaction is complete, quench the reaction and extract the product. The N-formyl group can be subsequently removed by hydrolysis to yield the free amine.
Performance and Comparison
| Parameter | Pictet-Spengler Reaction |
| Versatility | Good for introducing substituents at the 4-position of the pyridine ring, depending on the carbonyl compound used. |
| Yields | Moderate to good, with one-pot procedures offering improved efficiency.[6] |
| Reaction Conditions | Typically requires acidic conditions and heating. |
| Scalability | Feasible for laboratory-scale synthesis. |
| Advantages | Direct access to the important tetrahydro- derivative, often in a one-pot fashion. |
| Disadvantages | Limited to the synthesis of the reduced pyridine ring system; requires a subsequent oxidation step to access the fully aromatic thieno[3,2-c]pyridine. |
Domino Reaction of Aminopropenoyl Cyclopropanes
A more recent and innovative approach involves a domino reaction initiated by Lawesson's reagent on aminopropenoyl cyclopropanes.[9] This method provides direct access to thieno[3,2-c]pyridin-4(5H)-ones.
Causality Behind Experimental Choices & Mechanism
This elegant domino sequence involves several transformations in a single pot:
-
Thionation: Lawesson's reagent selectively converts the amide carbonyl of the aminopropenoyl cyclopropane into a thioamide.
-
Ring-Enlargement: The thioamide intermediate undergoes a ring-enlargement of the cyclopropane ring.
-
Intramolecular Aza-Cyclization: An intramolecular cyclization occurs to form the dihydrothieno[3,2-c]pyridinone.
-
Oxidation (One-Pot Variation): The dihydro intermediate can be oxidized in the same pot using an oxidant like DDQ to yield the fully aromatic thieno[3,2-c]pyridin-4(5H)-one.[4]
Experimental Protocol: One-Pot Synthesis of Thieno[3,2-c]pyridin-4(5H)-ones
This is a representative one-pot procedure.[9]
-
A solution of the aminopropenoyl cyclopropane (1 mmol) and Lawesson's reagent (0.5 mmol) in toluene is refluxed for 9-11 hours.
-
After the formation of the dihydrothieno[3,2-c]pyridinone is complete (monitored by TLC), DDQ (1.1 mmol) is added to the reaction mixture.
-
The mixture is stirred at room temperature until the oxidation is complete.
-
The reaction is then worked up, and the product is purified by column chromatography.
Performance and Comparison
| Parameter | Domino Reaction |
| Versatility | Good, with tolerance for various substituents on the starting cyclopropane and amide. |
| Yields | Good to excellent (typically 60-85%).[9] |
| Reaction Conditions | Requires refluxing in toluene. |
| Scalability | Appears suitable for laboratory-scale synthesis. |
| Advantages | High atom economy, one-pot procedure, novel and efficient. |
| Disadvantages | Requires the synthesis of the specific aminopropenoyl cyclopropane starting materials. |
Classical Annulation Strategies: Gould-Jacobs and Friedländer Reactions
The Gould-Jacobs and Friedländer reactions are venerable methods for the synthesis of quinolines, which can be adapted for the synthesis of thieno[3,2-c]pyridines by using appropriately substituted aminothiophenes as starting materials.[4][8]
Gould-Jacobs Reaction
This reaction involves the condensation of an aminothiophene with an alkoxymethylenemalonic ester, followed by thermal cyclization.[8] The initial product is a 4-hydroxythieno[3,2-c]pyridine derivative, which can be further modified.
Friedländer Annulation
The Friedländer synthesis involves the condensation of a 3-amino-2-acylthiophene (or a 2-amino-3-acylthiophene for the isomeric system) with a compound containing an active methylene group.[4] This reaction can be catalyzed by either acid or base and typically proceeds via an aldol-type condensation followed by cyclodehydration.
Performance and Comparison
| Parameter | Classical Annulations (Gould-Jacobs/Friedländer) |
| Versatility | Moderate to good, depending on the availability of the substituted aminothiophene precursors. |
| Yields | Variable, can be moderate to good but may require optimization. |
| Reaction Conditions | Often require high temperatures for cyclization (Gould-Jacobs) or strong acid/base catalysis (Friedländer). |
| Scalability | Generally good, as these are well-established reactions. |
| Advantages | Utilizes readily available starting materials (for the non-thiophene component), well-understood mechanisms. |
| Disadvantages | Can lack regioselectivity with unsymmetrical ketones, may require harsh conditions. |
Summary and Head-to-Head Comparison
| Synthetic Method | Key Precursors | Ring Formed | Key Features | Typical Yields | Advantages | Disadvantages |
| Gewald Synthesis & Annulation | Carbonyl, α-Cyanoester, Sulfur | Thiophene, then Pyridine | Multicomponent, versatile, two-stage | Good to Excellent | High versatility, access to diverse substituents | Two distinct synthetic operations |
| Pictet-Spengler Reaction | β-Thienylethylamine, Carbonyl | Pyridine | Direct access to tetrahydro derivatives, one-pot modifications | Moderate to Good | Efficient for the reduced scaffold | Requires subsequent oxidation for the aromatic system |
| Domino Reaction | Aminopropenoyl Cyclopropane | Thiophene and Pyridine | Domino sequence, one-pot to pyridinones | Good to Excellent | High efficiency and atom economy | Requires specific starting materials |
| Gould-Jacobs Reaction | Aminothiophene, Malonic ester deriv. | Pyridine | Forms 4-hydroxy derivatives | Variable | Well-established | Often requires high temperatures |
| Friedländer Annulation | o-Amino-acylthiophene, Methylene ketone | Pyridine | Acid or base-catalyzed | Variable | Convergent | Can lack regioselectivity, may require harsh conditions |
Conclusion and Future Outlook
The synthesis of the thieno[3,2-c]pyridine scaffold can be achieved through a variety of strategic approaches, each with its own set of strengths and weaknesses. The Gewald-based strategy offers unparalleled versatility for accessing a wide range of substituted analogs. For the direct synthesis of the medicinally important tetrahydrothieno[3,2-c]pyridines , the Pictet-Spengler reaction remains a highly efficient and attractive option, especially with modern one-pot protocols. The domino reaction of aminopropenoyl cyclopropanes represents a novel and elegant approach for the synthesis of thieno[3,2-c]pyridinones, showcasing the power of cascade reactions in modern organic synthesis. Finally, the classical Gould-Jacobs and Friedländer annulations , while older, are still valuable tools, particularly when specific aminothiophene precursors are readily available.
The choice of synthetic route will ultimately depend on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. As the demand for novel thieno[3,2-c]pyridine derivatives in drug discovery continues to grow, the development of even more efficient, green, and versatile synthetic methodologies, such as those employing transition-metal-catalyzed C-H activation, will undoubtedly be a major focus of future research.
References
-
Huang, P., Zhang, R., Liang, Y., & Dong, D. (2012). Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes: synthesis of thieno[3,2-c]pyridinones. Organic & Biomolecular Chemistry, 10(8), 1639-1644. [Link]
-
Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2007). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry, 93, 117-178. [Link]
-
Marco-Contelles, J., et al. (2009). The Friedländer and Pfitzinger Reactions. Chemical Reviews, 109(6), 2652-2671. [Link]
-
Gogoll, A. (1998). The Pomeranz-Fritsch Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Zhang, R., et al. (2008). Lawesson Reagent Initiated Domino Reaction of Aminopropenoyl Cyclopropanes: Synthesis of Thieno[3,2-c]pyridinones. Journal of Organic Chemistry, 73(20), 8089-8092. [Link]
-
Dong, D., et al. (2012). Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes: synthesis of thieno[3,2-c]pyridinones. Organic & Biomolecular Chemistry, 10(8), 1639. [Link]
-
Ocal, N., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(3), 346-351. [Link]
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-917. [Link]
-
El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. [Link]
-
Al-Adiwish, W. M., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Advances, 10(56), 34063-34076. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Kondensation von Carbonylverbindungen mit α-Cyancarbonsäureestern, II. Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]
-
Jia, C. S., et al. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. [Link]
-
Zheldakov, M. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]
-
Abu-Hashem, A. A., et al. (2021). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 657-670. [Link]
-
Zheldakov, M. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]
-
Zheldakov, M. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]
-
Zheldakov, M. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed, 37425114. [Link]
-
Zheldakov, M. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]
-
Sabnis, R. W. (2015). The Gewald Multicomponent Reaction. In Multicomponent Reactions. John Wiley & Sons, Ltd. [Link]
- Moinet, G., et al. (1984). Thieno [3,2-c] pyridine derivatives and their therapeutic application.
-
O'Callaghan, C. N. (2011). Friedländer Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Dixon, D. J., & Flashman, M. J. (2021). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 60(38), 20768-20772. [Link]
-
Reddy, T. S., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6586. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67500, Thieno(3,2-c)pyridine. Retrieved from [Link]
- Moinet, G., & Maffrand, J. P. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Shestopalov, A. M., Rodinovskaya, L. A., & Shestopalov, A. A. (2010). Combinatorial synthesis of substituted thieno[3,2-b]pyridines and other annulated heterocycles via new S(N)2-->Thorpe-Ziegler-->Thorpe-Guareschi domino reactions. Journal of Combinatorial Chemistry, 12(1), 9-12. [Link]
-
Wang, Y., et al. (2020). A domino [3 + 2] cycloaddition/deamination/imine hydrolysis reaction of cyclopropyl spirooxindoles with thiourea for access to spiro-γ-thiolactone oxindoles. Organic Chemistry Frontiers, 7(12), 1436-1441. [Link]
-
Guillaumet, G., et al. (2004). A rapid synthesis of thieno[2,3-c]pyridine and 2-substituted thieno[2,3-c]pyridines. Tetrahedron Letters, 45(35), 6645-6647. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes: synthesis of thieno[3,2-c]pyridinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide for Cellular Target Engagement: Validating Methyl thieno[3,2-c]pyridine-2-carboxylate Against Target Kinase X (TKX)
Introduction: The Criticality of On-Target Validation in a Cellular Milieu
In modern drug discovery, identifying a compound with a desirable phenotypic effect is only the beginning. The subsequent, and arguably more critical, phase is to unequivocally demonstrate that the compound engages its intended molecular target within the complex and dynamic environment of a living cell.[1][2] This process, known as cellular target engagement, is a cornerstone of building a robust mechanism of action (MoA) and is pivotal for successful hit-to-lead optimization and reducing the risk of late-stage clinical failures.[3]
This guide addresses the challenge of validating the cellular target engagement of a novel small molecule, Methyl thieno[3,2-c]pyridine-2-carboxylate (hereafter referred to as MTPC), a compound from a chemical series known for diverse biological activities.[4][5][6] For the purpose of this technical comparison, we will posit that MTPC has been identified as a putative inhibitor of "Target Kinase X" (TKX), a key serine/threonine kinase implicated in a cancer-relevant signaling pathway.
Our objective is to provide researchers with a comparative framework for selecting and implementing the most appropriate methodologies to confirm that MTPC directly binds to and/or inhibits TKX in its native cellular context. We will objectively compare three orthogonal, industry-leading assays:
-
Cellular Thermal Shift Assay (CETSA®): A label-free biophysical method measuring direct target binding.
-
NanoBRET™ Target Engagement Assay: A quantitative bioluminescence-based method to determine compound affinity and occupancy in live cells.
-
AlphaLISA® Functional Assay: A proximity-based immunoassay to measure the downstream consequence of target engagement—inhibition of substrate phosphorylation.
Through detailed protocols, comparative data, and workflow visualizations, this guide will empower you to make confident, data-driven decisions in your drug discovery programs.
The Challenge: Does MTPC Bind TKX in a Cell?
Before committing to extensive medicinal chemistry efforts, we must answer a fundamental question: Does MTPC, our lead compound, physically interact with its hypothetical target, TKX, inside a cell? Answering this requires assays that can navigate the complexities of the cellular environment, including membrane permeability, intracellular compartmentalization, and potential off-target interactions.[1]
Below is a conceptual diagram of the signaling pathway we aim to interrogate. MTPC is hypothesized to inhibit TKX, thereby preventing the phosphorylation of its downstream substrate.
Caption: Hypothesized mechanism of action for MTPC.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful, label-free method that leverages the principle of ligand-induced thermal stabilization.[7][8] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[9] By heating intact cells or cell lysates to various temperatures, we can quantify the amount of soluble, non-denatured target protein remaining. A positive thermal shift in the presence of the compound is direct evidence of target engagement.[10]
Scientific Principle of CETSA
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Experimental Protocol: CETSA with Western Blot Readout
This protocol is designed to generate an Isothermal Dose-Response (ITDR) curve, determining the concentration of MTPC required to stabilize TKX at a single, optimized temperature.
A. Preparation & Cell Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T overexpressing TKX, or a cancer cell line endogenously expressing TKX) in 10 cm dishes and grow to ~80-90% confluency.
-
Compound Treatment: Treat cells with a serial dilution of MTPC (e.g., 0.1 nM to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media. Causality Note: Serum-free media is used to avoid potential compound binding to serum proteins, which would reduce its effective concentration.
-
Cell Harvesting: Harvest cells by scraping, wash with PBS containing protease and phosphatase inhibitors, and resuspend in PBS to a final concentration of ~10^7 cells/mL.
B. Thermal Challenge & Lysis
-
Aliquoting: Aliquot 50 µL of each cell suspension into individual PCR tubes.
-
Heating: Place the tubes in a thermal cycler. Heat one set of vehicle-treated cells across a temperature gradient (e.g., 40°C to 70°C) to determine the optimal melting temperature (Tm) of TKX. For the ITDR, heat all other samples at a single, pre-determined temperature (e.g., Tm + 4°C) for 3 minutes, followed by immediate cooling to 4°C.[11]
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
C. Analysis
-
Sample Prep: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration using a BCA assay and normalize all samples.
-
Western Blot: Analyze the samples via SDS-PAGE and Western blot using a validated primary antibody specific for TKX. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantification: Quantify the band intensities using densitometry. Plot the normalized intensity of the soluble TKX band against the log of MTPC concentration and fit to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.
Data Interpretation
| Parameter | Vehicle (DMSO) | MTPC (10 µM) | Interpretation |
| TKX Melting Temp (Tm) | 52°C | 58°C | A 6°C thermal shift indicates direct binding of MTPC to TKX. |
| ITDR EC50 (at 56°C) | N/A | 450 nM | Potency of MTPC for target stabilization in the cellular context. |
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor). A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[13][14]
Scientific Principle of NanoBRET™
Caption: MTPC competes with the fluorescent tracer, disrupting BRET.
Experimental Protocol: Live-Cell NanoBRET™ Assay
A. Cell Preparation
-
Transfection: Co-transfect HEK293T cells with a plasmid encoding for the TKX-NanoLuc® fusion protein and a transfection carrier DNA. Expertise Note: The ratio of plasmid to carrier DNA is optimized to achieve expression levels that are near-endogenous to minimize artifacts from overexpression.
-
Seeding: After 18-24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Seed the cells into a white, 384-well assay plate.[14][15]
B. Compound and Tracer Addition
-
Compound Dosing: Prepare a serial dilution of MTPC in DMSO. Add the compound dilutions to the assay plate using an acoustic dispenser or manual pipetting to achieve the final desired concentrations. Include a "no compound" control for maximal BRET and a "no tracer" control for background correction.
-
Tracer Addition: Add a pre-determined, fixed concentration of the fluorescent NanoBRET® tracer to all wells (except the "no tracer" control).
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.[14]
C. Signal Detection
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to reduce background signal.[14] Add this solution to all wells.
-
Reading: Immediately read the plate on a luminometer equipped with two filters to detect donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously.[14]
-
Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to the "no compound" (100%) and "no tracer" (0%) controls. Plot the normalized BRET ratio against the log of MTPC concentration and fit to a four-parameter logistical equation to determine the IC50.
Data Interpretation
| Parameter | MTPC | Interpretation |
| Intracellular IC50 | 395 nM | The concentration of MTPC required to displace 50% of the tracer from TKX in live cells. This value reflects both cell permeability and target affinity. |
| Maximum Inhibition | 98% | Indicates that MTPC can fully occupy the tracer binding site on TKX. |
Method 3: AlphaLISA® Substrate Phosphorylation Assay (Functional Readout)
While CETSA and NanoBRET™ confirm physical binding, it is crucial to demonstrate that this binding event translates into a functional consequence—the inhibition of kinase activity.[2] The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is an ideal technology for this. It is a bead-based, no-wash immunoassay that can sensitively quantify protein levels or post-translational modifications, such as phosphorylation, from cell lysates.[16][17]
Scientific Principle of AlphaLISA®
We will measure the level of phosphorylated TKX substrate. A biotinylated antibody captures the substrate, linking it to a Streptavidin-coated Donor bead. A second antibody, specific to the phosphorylated epitope and conjugated to an Acceptor bead, recognizes the phosphorylated substrate. When MTPC inhibits TKX, phosphorylation decreases, separating the beads and reducing the AlphaLISA® signal.[18][19]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Engagement Assay Services [conceptlifesciences.com]
- 4. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 5. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 13. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 14. eubopen.org [eubopen.org]
- 15. promega.com [promega.com]
- 16. revvity.com [revvity.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Photophysical Properties of Thieno[3,2-c]pyridine Derivatives: A Focus on Methyl thieno[3,2-c]pyridine-2-carboxylate and its Analogs
The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it a promising core for developing novel fluorophores, sensors, and pharmacologically active agents. This guide provides a comparative analysis of the photophysical properties of Methyl thieno[3,2-c]pyridine-2-carboxylate and its analogs, offering insights into the structure-property relationships that govern their absorption and emission characteristics. While specific experimental data for this compound is not extensively reported in the literature, we can infer its likely photophysical behavior by examining closely related, well-characterized analogs.
The Critical Influence of Substituent Placement on Photophysical Behavior
The photophysical properties of the thienopyridine core are exquisitely sensitive to the position and electronic nature of its substituents. Research on isomeric thienopyridine systems, particularly thieno[3,2-b]pyridin-5(4H)-ones, provides a compelling case study on the importance of substitution patterns. These studies reveal that the site of substitution can dictate whether a molecule is strongly fluorescent or virtually non-emissive.
A key finding is that aryl substitution at the 2-position of the thieno[3,2-b]pyridin-5(4H)-one scaffold results in strong fluorescence with high quantum yields (ΦF), often approaching unity. In stark contrast, analogous substitution at the 3-position leads to a near-complete quenching of fluorescence.[1][2] This dramatic difference is attributed to the degree of π-conjugation between the aryl substituent and the electron-deficient pyridone core. Density Functional Theory (DFT) calculations suggest that 2-aryl substitution allows for effective electronic communication and an extended π-system, which is conducive to radiative decay. Conversely, steric hindrance between a 3-aryl group and the adjacent substituent on the pyridine nitrogen disrupts this conjugation, favoring non-radiative decay pathways.[1]
These findings for the thieno[3,2-b]pyridin-5(4H)-one system are consistent with observations for thieno[3,2-c]pyridine derivatives, where substituents at the 3-position have been shown to have a predominant effect on their fluorescence properties.[3]
Table 1: Comparison of Photophysical Properties of 2-Aryl and 3-Aryl Substituted Thieno[3,2-b]pyridine-5(4H)-ones in CH2Cl2 [1]
| Compound (Substitution Position) | R Group | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 2-Aryl Analog | 4-methoxyphenyl | 446 | 556 | 110 | 0.99 |
| 3-Aryl Analog | 4-methoxyphenyl | 370 | - | - | < 0.01 |
Data extracted from Lee et al., 2023.[1]
Fine-Tuning Photophysical Properties with Electron-Donating and -Withdrawing Groups
Once the optimal substitution position for fluorescence is established (i.e., the 2-position on the thiophene ring), the absorption and emission wavelengths can be further modulated by varying the electronic nature of the substituent. In the case of 2-aryl thieno[3,2-b]pyridin-5(4H)-ones, a clear trend is observed: the introduction of electron-donating groups (EDGs) on the aryl ring leads to a bathochromic (red) shift in both the absorption and emission spectra, while electron-withdrawing groups (EWGs) cause a hypsochromic (blue) shift.[2] This is a classic example of the "push-pull" effect, where an intramolecular charge transfer (ICT) from the electron-rich aryl group to the electron-deficient thienopyridinone core is modulated by the substituent.
Table 2: Effect of Substituent Nature on the Photophysical Properties of 2-Aryl Thieno[3,2-b]pyridine-5(4H)-ones in CH2Cl2 [2]
| R Group on 2-Aryl Substituent | Electronic Nature | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| -N(Ph)2 | Strong EDG | 478 | 586 | 0.88 |
| -OCH3 | EDG | 446 | 556 | 0.99 |
| -H | Neutral | 426 | 536 | 0.98 |
| -CF3 | Strong EWG | 417 | 511 | 0.97 |
Data extracted from Lee et al., 2019.[2]
Predicted Photophysical Properties of this compound
Based on the structure-property relationships elucidated from its analogs, we can predict the likely photophysical characteristics of this compound.
-
Fluorescence: The methyl carboxylate (-COOCH3) group is located at the 2-position of the thieno[3,2-c]pyridine core. This position is analogous to the highly fluorescent 2-aryl substituted thieno[3,2-b]pyridin-5(4H)-ones. Therefore, it is highly probable that this compound will be a fluorescent molecule.
-
Emission Wavelength: The methyl carboxylate group is an electron-withdrawing group. Compared to an unsubstituted thieno[3,2-c]pyridine, or one with an electron-donating group at the 2-position, we would expect the emission of this compound to be in the shorter wavelength (blue) region of the visible spectrum.
Experimental Methodologies
A comprehensive evaluation of the photophysical properties of a novel compound involves several key experiments.
UV-Visible Absorption and Fluorescence Spectroscopy
These are fundamental techniques to determine the wavelengths at which a molecule absorbs and emits light.
-
UV-Visible Absorption Spectroscopy: Measures the absorbance of light as a function of wavelength. The wavelength of maximum absorption (λabs) corresponds to the energy required to promote an electron from the ground state to an excited state.
-
Fluorescence Spectroscopy: Measures the intensity of emitted light as a function of wavelength after excitation at a specific wavelength (usually λabs). This provides the wavelength of maximum emission (λem). The difference between λem and λabs is known as the Stokes shift.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method is a widely used and reliable technique for determining ΦF.[4]
Step-by-Step Protocol for the Comparative Quantum Yield Measurement:
-
Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample of interest.
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the standard and the unknown sample in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorption Spectra: Record the UV-Visible absorption spectrum for each solution.
-
Measure Emission Spectra: Record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument parameters (e.g., slit widths) are identical for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard (if they are different).
-
Visualizing Structure and Process
Caption: Chemical structure of the target compound and its key analogs.
Caption: Workflow for comparative quantum yield measurement.
Conclusion
The photophysical properties of the thieno[3,2-c]pyridine scaffold are highly tunable through synthetic modification. The position of substitution is the most critical factor, with substitution at the 2-position of the thiophene ring being essential for achieving strong fluorescence. Once this regiochemistry is established, the emission color can be fine-tuned by introducing electron-donating or electron-withdrawing groups. Based on these established principles, this compound is predicted to be a fluorescent compound with emission in the blue to green region of the spectrum. This guide provides a framework for researchers and drug development professionals to design and synthesize novel thieno[3,2-c]pyridine derivatives with tailored photophysical properties for a wide range of applications.
References
-
Lee, J. H., et al. (2019). Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones. The Journal of Organic Chemistry, 84(1), 379-391. [Link]
-
ResearchGate. (2022). Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones. [Link]
-
Lee, J. H., et al. (2023). Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. National Institutes of Health. [Link]
-
Lee, J. H., et al. (2019). Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones. ACS Publications. [Link]
-
Chavan, S., et al. (2017). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives. Journal of Fluorescence, 27(2), 443-450. [Link]
-
Ho, P. Y., et al. (2021). Photophysical characteristics and photosensitizing abilities of thieno [3, 2-b] thiophene-Based photosensitizers for photovoltaic and photocatalytic applications. PolyU Institutional Research Archive. [Link]
-
Chavan, S. (2017). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. Scholar9. [Link]
-
ResearchGate. (2017). Synthesis and Study the Effect of Donor-Acceptor Substituent on the Properties of Thieno[3,2-c]Pyridine Derivatives. [Link]
-
ResearchGate. (2023). Fluorescence ON/OFF switching Zn2+ sensor based on pyridine–pyridone scaffold. [Link]
-
ResearchGate. (2019). Photophysical and Electrochemical investigation of Highly Conjugated Pyridine based diphenylamine materials. [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Photophysical Properties of Some New Thieno[2,3‐b]pyridines bearing phenylethenyl moiety. [Link]
-
Cocca, L. H. Z., et al. (2023). Photophysical properties of 3-arylthioimidazo[1,2-a]pyridine derivatives: The role of peripheral electron-donating and electron-withdrawing groups in the advance of organic materials engineering. ResearchGate. [Link]
-
Fukazawa, A., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. National Institutes of Health. [Link]
-
Wang, X., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health. [Link]
-
ResearchGate. (2023). 3-arylthioimidazo[1,2-a]pyridine derivatives: A theoretical and experimental study of its photophysical properties. [Link]
-
Fukazawa, A., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journals. [Link]
-
Pohjoispuro, S., et al. (2013). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
-
Di Nardo, G., et al. (2023). Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine AIE and RTP polymorphs. ResearchGate. [Link]
-
Çetin, M., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health. [Link]
Sources
- 1. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl Thieno[3,2-c]pyridine-2-carboxylate
Hazard Assessment and Characterization
Methyl thieno[3,2-c]pyridine-2-carboxylate belongs to the thienopyridine class of compounds, which are known to have biological activity.[1][2] Due to the absence of a specific SDS, a conservative approach to hazard assessment is warranted. Based on data from similar pyridine and thiophene derivatives, the following potential hazards should be assumed:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Thienopyridine derivatives are known to be biologically active, and therefore, systemic effects should be considered.[1][2]
-
Skin and Eye Irritation: Likely to cause skin irritation and potentially serious eye irritation or damage.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Combustibility: While not highly flammable, it may be a combustible material that can burn if exposed to a sufficient heat source.[3][5]
Given these potential hazards, this compound must be treated as hazardous waste .
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory to minimize exposure:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][7] Ensure gloves are inspected for integrity before use and changed frequently.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[7] All handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[3]
Spill Management and Decontamination
Accidental spills must be managed promptly and safely. The following procedures are recommended:
For Small Spills (less than 50 mL or a few grams):
-
Alert Personnel: Inform colleagues in the immediate vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.
-
Containment and Cleanup:
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then use a scoop or other non-sparking tools to collect the material.[8]
-
-
Collect Waste: Place all contaminated materials (absorbent, gloves, etc.) into a clearly labeled, sealed container for hazardous waste.[8]
-
Decontaminate the Area: Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach.[8] Finally, wash the area with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste. [8]
For Large Spills (greater than 50 mL or a significant amount of solid):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.[8][9]
-
Isolate the Area: Close the doors to the laboratory and post a warning sign.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations, as well as institutional policies.[10][11][12] The following is a general, best-practice protocol:
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container for the collection of this compound waste.[9][13] Plastic containers are generally preferred.[13]
-
Segregate Waste Streams:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated solid waste container.[14]
-
Liquid Waste: Collect solutions containing this compound in a separate liquid waste container.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams. For example, keep it separate from strong oxidizing agents and acid chlorides.
-
Step 2: Labeling of Hazardous Waste
-
Proper Labeling is Crucial: All hazardous waste containers must be labeled with the words "Hazardous Waste".[10][15]
-
Content Identification: The label must clearly identify the contents, including the full chemical name: "this compound".[10] Do not use abbreviations or chemical formulas.[10]
-
Concentration: For solutions, list the approximate concentration of the hazardous component.[10]
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[10][13][15]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[9][10]
Step 4: Requesting Waste Pickup
-
Monitor Fill Level: Do not overfill waste containers; fill to no more than 90% capacity.[11]
-
Timely Disposal: Once the container is full or has been in accumulation for the maximum allowed time (typically 12 months for satellite accumulation), arrange for its disposal through your institution's EHS department.[13][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly:
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) at least three times.[9][14]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9] Given the potential toxicity, collecting the first three rinses is a prudent measure.
-
Deface Label: Completely remove or deface the original label on the container.[9]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[9] However, confirm this with your institution's EHS policies.
Summary of Disposal Procedures
| Aspect | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed toxicity, skin/eye irritant based on analogous compounds.[3][4] |
| PPE | Safety goggles, lab coat, chemical-resistant gloves.[6][7] | To prevent skin, eye, and respiratory exposure. |
| Waste Container | Dedicated, labeled, sealed, and in secondary containment.[9][10][13] | To ensure proper identification, prevent leaks, and comply with regulations. |
| Storage Location | Designated Satellite Accumulation Area (SAA).[10][15] | To keep waste at the point of generation and under laboratory control. |
| Spill Cleanup | Use inert absorbent, decontaminate with bleach/thiosulfate.[8] | To safely contain and neutralize the hazardous material. |
| Empty Containers | Triple rinse, collect first rinsate as hazardous waste, deface label.[9][14] | To ensure the container is free of hazardous residue before disposal. |
References
-
Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]
-
Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]
-
Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Drug Metabolism and Disposition, 38(5), 794-803. Retrieved from [Link]
-
Chemical Spills: How to safely contain & remove. (2022, May 4). GV Health. Retrieved from [Link]
-
Caplain, H., & Cazenave, J. P. (1998). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Annales de cardiologie et d'angeiologie, 47(8), 557-564. Retrieved from [Link]
-
methyl 3-amino-4-chloro-thieno[3,2-c]pyridine-2-carboxylate. (2025, September 11). Chemsrc. Retrieved from [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). PubMed Central. Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014, February 11). Occupational Safety and Health Administration. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How to Clean up a Blood Spill. (2013, July 22). Cornell EHS. Retrieved from [Link]
-
Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. (n.d.). PubMed. Retrieved from [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Novel methods for disinfection of prion-contaminated medical devices. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. epa.gov [epa.gov]
Navigating the Safe Handling of Methyl thieno[3,2-c]pyridine-2-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. Methyl thieno[3,2-c]pyridine-2-carboxylate, a member of the thienopyridine class of compounds, represents a key scaffold in medicinal chemistry. This guide provides essential, immediate safety and logistical information for its handling and disposal, grounded in established laboratory safety principles and data from structurally related molecules. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document serves as a conservative and cautious operational plan.
Hazard Assessment: Understanding the Risks of Thienopyridine Derivatives
This compound belongs to the thienopyridine family, which includes well-known antiplatelet agents.[1][2] While the toxicological properties of this specific ester have not been fully elucidated, the hazards can be inferred from the parent heterocycle, thieno[3,2-c]pyridine, and related pyridine-containing compounds.
Based on aggregated data for thieno[3,2-c]pyridine, the potential hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5]
Pyridine and its derivatives are also known to be harmful if inhaled or absorbed through the skin and can be irritating to the skin and eyes.[6] Therefore, it is prudent to handle this compound as a hazardous substance.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Anticipated Risk for this compound | GHS Hazard Statements (Inferred) |
| Acute Oral Toxicity | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times in the laboratory to protect against splashes.[7]
-
Face Shield: Required when handling larger quantities (>1 liter) or when there is a significant risk of splashing or energetic reactions.[7][8] A face shield must always be worn in conjunction with safety goggles.[7]
-
-
Hand Protection:
-
Body Protection:
-
Respiratory Protection:
-
Engineering Controls: All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[8][10]
-
Caption: Personal Protective Equipment (PPE) and Engineering Controls Workflow.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][11] The container should be kept tightly closed.[9][11]
Handling and Experimental Work
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[9]
-
Work Area: Conduct all manipulations of this compound, including weighing and solution preparation, inside a certified chemical fume hood.[9]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
-
Spill Management: In the event of a spill, contain the material with an inert absorbent such as vermiculite or sand.[6] Carefully collect the absorbed material into a labeled hazardous waste container.[6] Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.[6]
Sources
- 1. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl Pyridine-2-carboxylate | 2459-07-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
